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  • Product: (E)-4,8-Dimethyl-1,3,7-nonatriene
  • CAS: 19945-61-0

Core Science & Biosynthesis

Foundational

(E)-4,8-Dimethyl-1,3,7-nonatriene discovery and natural sources

The following technical guide details the discovery, biosynthesis, ecological function, and analytical characterization of (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT). Discovery, Biosynthesis, and Analytical Protocols Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, biosynthesis, ecological function, and analytical characterization of (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT).

Discovery, Biosynthesis, and Analytical Protocols

Executive Summary

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile that serves as a critical semiochemical in plant defense.[1][2][3][4][5] Unlike canonical terpenes formed directly from C10 or C15 precursors, DMNT is the product of the oxidative degradation of C15 nerolidol.[6] It acts as a "cry for help" signal, emitted by vegetative tissue upon herbivore damage to recruit parasitoids and predators. For drug development and agrochemical professionals, DMNT represents a model for bioactive volatile signaling, with emerging applications in pest management and potential anti-inflammatory therapeutics.

Historical Identification & Chemical Identity

The identification of DMNT marked a paradigm shift in chemical ecology, moving from simple constitutive defenses to complex, induced volatile signaling.

  • Initial Discovery: The compound was chemically characterized in the late 1980s and early 1990s. While terpenes were well-known, the "homoterpenes" (irregular terpenes not following the isoprene rule of C5 units) were puzzling.

  • Key Milestone: The definitive biological context was established by Dicke et al. (1990) and Turlings et al. (1990) . They identified DMNT as a major component of the volatile blend released by Lima bean (Phaseolus lunatus) and Corn (Zea mays) when attacked by spider mites or caterpillars.

  • Structural Elucidation: Early mass spectrometry revealed a molecular ion of m/z 150, corresponding to the formula C11H18. Its structure was confirmed as an acyclic hydrocarbon derived from the loss of four carbon atoms from a sesquiterpene precursor.

Chemical Data Table:

Property Value
IUPAC Name (3E)-4,8-Dimethylnona-1,3,7-triene
Common Name DMNT
Molecular Formula C₁₁H₁₈
Molecular Weight 150.26 g/mol
Precursor (E)-Nerolidol (C₁₅H₂₆O)
Classification Homoterpene (C11)

| CAS Number | 19945-61-0 |[3][7][8]

Biosynthetic Mechanics: The Homoterpene Pathway

DMNT biosynthesis is distinct from standard terpene synthase (TPS) pathways. It requires a two-step process involving a TPS followed by a cytochrome P450 monooxygenase-mediated oxidative cleavage.[3][6]

Mechanism of Action[9][10][11]
  • Precursor Formation: Farnesyl diphosphate (FPP) is converted to the tertiary alcohol (E)-nerolidol by a nerolidol synthase (e.g., ZmTPS2 in maize).

  • Oxidative Degradation: A specific P450 enzyme binds (E)-nerolidol.[2][6] Through an oxidative mechanism, it cleaves the C3-C4 bond (relative to the nerolidol structure), releasing a C4 fragment (likely butanal) and yielding the C11 DMNT.[6]

Key Enzymes[3][12][13]
  • Arabidopsis thaliana: CYP82G1 is the sole enzyme responsible for converting (E)-nerolidol to DMNT.

  • Zea mays (Maize): CYP92C5 performs the conversion.[4][6] Note the convergent evolution; different CYP families (82 vs. 92) evolved to perform the same reaction.

Biosynthesis FPP Farnesyl Diphosphate (C15) Nerolidol (E)-Nerolidol (C15 Alcohol) FPP->Nerolidol Nerolidol Synthase (e.g., ZmTPS2) DMNT DMNT (C11 Homoterpene) Nerolidol->DMNT Cytochrome P450 (CYP82G1 / CYP92C5) Byproduct C4 Fragment (Oxidative Loss) Nerolidol->Byproduct

Figure 1: Biosynthetic pathway of DMNT via P450-mediated oxidative degradation of (E)-nerolidol.

Ecological Dynamics & Natural Sources

DMNT is rarely found in healthy, undamaged tissue. Its production is an induced response to biotic stress.

Natural Sources (Induced)
  • Fabaceae: Lima bean (Phaseolus lunatus) – induced by Spider Mites (Tetranychus urticae).[5]

  • Poaceae: Maize (Zea mays) – induced by Armyworms (Spodoptera spp.).

  • Malvaceae: Cotton (Gossypium hirsutum) – induced by Helicoverpa caterpillars.

  • Orchidaceae: Various species emit DMNT as a floral scent to attract pollinators, independent of herbivory.

Tritrophic Signaling

DMNT functions as a synomone (benefiting both emitter and receiver).

  • Herbivore Attack: Caterpillar oral secretions (elicitors like volicitin) trigger the Jasmonic Acid (JA) pathway.

  • Emission: The plant upregulates TPS and CYP genes, releasing DMNT.

  • Recruitment: Parasitoid wasps (e.g., Cotesia marginiventris) detect DMNT via antennal olfactory receptors and locate the host.

Ecology Plant Host Plant (e.g., Maize) Signal DMNT Plume Plant->Signal Biosynthesis & Emission Herbivore Herbivore (e.g., Spodoptera) Herbivore->Plant Feeding Damage + Oral Secretions Parasitoid Parasitoid Wasp (e.g., Cotesia) Signal->Parasitoid Olfactory Attraction Parasitoid->Herbivore Oviposition (Defense)

Figure 2: Tritrophic interaction model showing DMNT as the mediating signal between plant and predator.

Technical Workflow: Isolation & Analysis

Quantifying DMNT requires capturing the volatile headspace without thermal degradation or artifact formation.

Protocol: Dynamic Headspace Collection (Closed-Loop Stripping)

Objective: Isolate DMNT from plant foliage for GC-MS analysis.

  • Enclosure: Place the plant or tissue in a glass Guillotine chamber or PET (polyethylene terephthalate) bag (baked at 120°C prior to use to remove plasticizers).

  • Air Filtration: Pump incoming air through an activated charcoal filter to remove ambient VOCs.

  • Collection: Pull air out of the chamber at a flow rate of 200–500 mL/min through a trap containing an adsorbent.

    • Adsorbent:Super Q (80/100 mesh) or Porapak Q (50 mg). These polymers are hydrophobic and retain DMNT well while letting water pass.

  • Duration: Collect for 2–24 hours depending on emission intensity.

  • Elution: Elute the trap with 150 µL of high-purity Dichloromethane (CH₂Cl₂) or Hexane. Add an internal standard (e.g., Nonyl acetate) for quantification.

GC-MS Analysis Parameters
  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Temperature Program:

    • Start: 40°C (hold 3 min).

    • Ramp: 5°C/min to 250°C.[7]

    • Hold: 5 min at 250°C.

  • Identification:

    • Compare Retention Index (RI) ~1160 on DB-5.[3]

    • Verify Mass Spectrum against NIST library (Base peak m/z 69; Molecular ion m/z 150).

Workflow Sample Plant Sample (Enclosed) Trap Adsorbent Trap (Super Q) Sample->Trap Dynamic Headspace Pump Vacuum Pump (Flow 300mL/min) Trap->Pump Airflow Elution Solvent Elution (CH2Cl2) Trap->Elution Extraction GCMS GC-MS Analysis (DB-5 Column) Elution->GCMS Injection Data Chromatogram (Peak Identification) GCMS->Data Quantification

Figure 3: Analytical workflow for the isolation and identification of DMNT.

Therapeutic & Agrochemical Frontiers

While primarily an ecological signal, DMNT possesses intrinsic biological activity relevant to drug and pesticide development.

  • Agrochemicals:

    • Pest Control: DMNT can be used in "Push-Pull" strategies.[3] It repels herbivores (push) while attracting their natural enemies (pull).[9]

    • Midgut Disruption: Recent studies indicate DMNT disrupts the peritrophic matrix in the midgut of Plutella xylostella larvae, acting as a direct toxin.[4]

  • Therapeutics:

    • Anti-inflammatory:[3][10] Homoterpenes have shown potential in inhibiting pro-inflammatory mediators, though research is in early stages compared to canonical terpenes like linalool.

References

  • Dicke, M., et al. (1990). Isolation and identification of volatile kairomone that affects acarine predator-prey interactions. Journal of Chemical Ecology. Link

  • Turlings, T. C., et al. (1990). Exploitation of herbivore-induced plant odors by host-seeking parasitic wasps. Science. Link

  • Richter, A., et al. (2016). Biosynthesis of the structural homoterpene elicitors DMNT and TMTT in Zea mays.[4] The Plant Cell. Link

  • Lee, S., et al. (2010). Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis. Proceedings of the National Academy of Sciences. Link

  • Tholl, D., et al. (2011). The biosynthesis and biological function of homoterpenes in plants. Advances in Botanical Research. Link

Sources

Exploratory

chemical properties and structure of (E)-4,8-Dimethyl-1,3,7-nonatriene

Structural Characterization, Biosynthetic Logic, and Analytical Protocols[1] Executive Summary (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile organic compound (VOC) central to plant defense signal...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Biosynthetic Logic, and Analytical Protocols[1]

Executive Summary

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile organic compound (VOC) central to plant defense signaling.[1][2] Unlike canonical terpenes formed directly from C10 or C15 precursors, DMNT is an oxidative degradation product of C15 sesquiterpenes. While its primary biological role is mediating tritrophic interactions (attracting parasitoids to herbivore-damaged plants), its unique acyclic structure and lipophilic profile present specific opportunities and challenges in chemical synthesis and formulation stability. This guide provides a rigorous technical breakdown of DMNT’s properties, biosynthetic pathways, and validated analytical methodologies.

Physicochemical Profile & Structural Identity

DMNT is characterized by a conjugated diene system at the "head" (C1-C4) and an isolated double bond at the "tail" (C7-C8). This conjugation confers specific UV absorption characteristics and reactivity profiles distinct from its precursor, nerolidol.

Table 1: Physicochemical Properties
PropertyValueTechnical Context
IUPAC Name (3E)-4,8-Dimethylnona-1,3,7-trieneThe (E)-isomer is the bioactive natural product.[3][4][5][6][7]
CAS Number 19945-61-0Specific to the (E)-isomer.[1][4][8][9]
Molecular Formula C₁₁H₁₈"Homoterpene" (Irregular terpene count).
Molecular Weight 150.26 g/mol High volatility; suitable for headspace analysis.
LogP (Predicted) ~4.6Highly lipophilic; crosses biological membranes easily.
Boiling Point ~81°C (at 18 Torr)Requires careful thermal control during solvent removal.
Density ~0.78 g/cm³Less dense than water; phase separates easily.
Solubility Organic solvents (Hexane, MeOH)Insoluble in water; requires surfactants for aqueous bioassays.
Biosynthetic Mechanistics: The CYP82G1 Pathway

Understanding the biosynthesis of DMNT is critical for bio-engineering applications. Unlike standard terpene synthases (TPS) that cyclize GPP or FPP, DMNT production requires an oxidative cleavage event.

Mechanism: The precursor, (E)-Nerolidol (C15), undergoes an oxidative degradation catalyzed by a specific cytochrome P450 monooxygenase.[2] In Arabidopsis thaliana, this enzyme is CYP82G1 .[3] The reaction involves the cleavage of the C11-C12 bond, releasing the four-carbon fragment (likely as butenone or a related metabolite) and the C11 product DMNT.

Diagram 1: Biosynthetic Pathway of DMNT

The following diagram illustrates the enzymatic flow from the mevalonic acid pathway precursors to the final volatile product.

DMNT_Biosynthesis FPP Farnesyl Diphosphate (C15) Nerolidol (E)-Nerolidol (C15 Tertiary Alcohol) FPP->Nerolidol Nerolidol Synthase CYP Enzyme: CYP82G1 (P450 Monooxygenase) Nerolidol->CYP Substrate Binding Transition Oxidative Cleavage (C11-C12 Bond) CYP->Transition Oxidation DMNT DMNT (C11 Homoterpene) Transition->DMNT Product Release Byproduct C4 Fragment (Butenone deriv.) Transition->Byproduct Elimination

Caption: The conversion of FPP to DMNT via the intermediate (E)-Nerolidol, catalyzed by CYP82G1, involving a critical oxidative truncation step.[3]

Chemical Synthesis & Scalability

For research and drug development purposes, isolation from plant material is inefficient due to low yields and complex matrices. Chemical synthesis is the preferred route for generating high-purity standards.

Method A: Acid-Catalyzed Dehydration (Classic)

This method mimics the elimination logic but lacks the specificity of the enzyme.

  • Precursor: (E)-Nerolidol.[3]

  • Reagent: p-Toluenesulfonic acid (pTsOH) or Phosphoryl chloride (POCl₃) in Pyridine.

  • Mechanism: Dehydration of the tertiary alcohol at C3.

  • Limitation: Often yields a mixture of isomers (E/Z) and cyclic byproducts (e.g., bisabolene-type structures) due to carbocation rearrangements. Purification by preparative HPLC or silver-nitrate impregnated silica is often required.

Method B: Wittig Olefination (High Purity)

This is the preferred method for generating isomerically pure (E)-DMNT for biological assays.

  • Step 1: Reaction of 6-methyl-5-hepten-2-one (a common ketone) with a specific ylide.

  • Reagent: Methallyl triphenylphosphonium chloride + Strong Base (e.g., n-BuLi or NaHMDS).

  • Outcome: The Wittig reaction installs the terminal diene system. By controlling the ylide conditions, the (E)-stereochemistry can be favored, or separated more easily than structural isomers derived from dehydration.

Stability Note for Formulations: DMNT is prone to oxidation and polymerization at the conjugated diene terminus. Storage standards must be kept at -20°C under Argon, ideally in dilute hydrocarbon solvents (Hexane) to prevent auto-oxidation.

Ecological Signaling & Pharmacological Potential

While DMNT is famous as a Herbivore-Induced Plant Volatile (HIPV), its structure offers a scaffold for bioactive discovery.

  • Tritrophic Signaling: DMNT acts as a "cry for help," attracting predatory mites (e.g., Phytoseiulus persimilis) to plants infested with spider mites. This mechanism is currently being exploited in "Push-Pull" agricultural strategies.

  • Antimicrobial Activity: Like many terpenes, DMNT exhibits membrane-disrupting properties against specific fungal pathogens.

  • Drug Development Context: The homoterpene skeleton represents a lipophilic vector. Research suggests that C11 and C16 homoterpenes (like TMTT) can modulate specific ion channels in insects. In mammalian systems, the lack of specific receptors makes it a candidate for modification—using the DMNT scaffold to deliver polar pharmacophores across the blood-brain barrier due to its high LogP.

Analytical Protocol: GC-MS Validation

Quantification of DMNT requires precise gas chromatography parameters to separate it from its precursor (nerolidol) and geometric isomers.

Validated Method Parameters
  • Instrument: GC-MS (Single Quadrupole preferred for routine ID).

  • Column: HP-5MS (5% Phenyl Methyl Siloxane) or equivalent.

    • Dimensions: 30m x 0.25mm ID x 0.25µm film.[5]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) or Split (10:1 for synthetic standards). Temp: 250°C.[5]

  • Oven Program:

    • 40°C (Hold 1 min) - Traps volatiles.

    • Ramp 5°C/min to 150°C - Critical separation window for C10-C15.

    • Ramp 20°C/min to 280°C - Bake out heavier sesquiterpenes.

  • Detection: EI Source (70eV).

    • Key Ions:m/z 69 (Base peak, isoprene fragment), m/z 41 , m/z 81 , m/z 150 (Molecular Ion, often weak).

Diagram 2: Analytical Workflow (Headspace-GC-MS)

The following workflow describes the standard protocol for capturing DMNT from biological samples using Dynamic Headspace (DHS) or Closed-Loop Stripping Analysis (CLSA).

Analytical_Workflow Sample Biological Sample (Induced Plant Tissue) Collection Dynamic Headspace Collection (Closed Loop) Sample->Collection Volatilization Trap Adsorbent Trap (Porapak Q or Tenax TA) Collection->Trap Adsorption Elution Solvent Elution (CH2Cl2 or Hexane) Trap->Elution Desorption GC Gas Chromatography (HP-5MS Column) Elution->GC Injection MS Mass Spectrometry (EI 70eV, SIM/Scan) GC->MS Separation Data Data Analysis (Target Ion: m/z 69, 150) MS->Data Quantification

Caption: Workflow for the isolation and detection of DMNT using dynamic headspace collection followed by GC-MS analysis.

References
  • Tholl, D., et al. (2011). "Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis." Proceedings of the National Academy of Sciences.

  • Boland, W., & Gäbler, A. (1989). "Biosynthesis of homoterpenes in higher plants." Helvetica Chimica Acta.
  • NIST Chemistry WebBook. "(E)-4,8-Dimethyl-1,3,7-nonatriene Spectral Data." National Institute of Standards and Technology.

  • Richter, A., et al. (2016). "The biosynthesis of the homoterpene DMNT in maize." The Plant Journal.

  • Pherobank. "Technical Data Sheet: (E)-DMNT." (Reference for purity and physical constants).

Sources

Foundational

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT): A Multifaceted Semiochemical in Chemical Ecology

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals) Abstract (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a crucial acyclic C11 homoterpene that plays a significant role in the ch...

Author: BenchChem Technical Support Team. Date: February 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a crucial acyclic C11 homoterpene that plays a significant role in the chemical communication of plants.[1] As a prominent herbivore-induced plant volatile (HIPV), DMNT is released by a wide variety of plant species in response to damage from insects like caterpillars and aphids.[1] Its functions are diverse, acting as a key mediator in direct and indirect plant defense mechanisms, including repelling herbivores, attracting their natural enemies, and facilitating plant-plant communication.[1][2] This guide provides a comprehensive overview of the biosynthesis of DMNT, its ecological roles, and the analytical methods used for its study, offering valuable insights for researchers in chemical ecology, plant science, and the development of novel pest management strategies.

Introduction to (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

(E)-4,8-Dimethyl-1,3,7-nonatriene, a volatile organic compound, is a key player in the intricate world of chemical signaling.[1] Belonging to the class of acyclic monoterpenoids, it is a hydrocarbon that is emitted by many plants, often in response to herbivore attack.[3][4] This semiochemical is a central component of the complex blend of volatiles that plants release when damaged, serving multiple defensive purposes.[1] The significance of DMNT in ecological systems stems from its ability to influence the behavior of a wide range of organisms, from insects to neighboring plants.[1][2]

Biosynthesis of DMNT: A Two-Step Enzymatic Process

The production of DMNT in plants is a fascinating example of induced chemical defense. The biosynthesis is a two-step enzymatic process that is typically triggered by herbivore feeding.[1]

2.1. The Mevalonate (MVA) Pathway: The Precursor Factory

The journey to DMNT begins in the cytosol of the plant cell with the mevalonate (MVA) pathway.[1] This pathway is the primary source for the precursors of sesquiterpenes (C15), which are essential for DMNT synthesis.[1] The MVA pathway provides the C15 intermediate, farnesyl diphosphate (FPP), which is the direct precursor to the sesquiterpene alcohol (3S)-(E)-nerolidol.[1]

2.2. Enzymatic Conversion to DMNT

  • Formation of (3S)-(E)-nerolidol: A specific sesquiterpene synthase, (3S)-(E)-nerolidol synthase, catalyzes the conversion of FPP into (3S)-(E)-nerolidol. The activity of this enzyme is strongly induced by herbivory, such as feeding by spider mites, and directly correlates with the release of DMNT.[1]

  • Oxidative Cleavage to DMNT: The final step involves the oxidative cleavage of (3S)-(E)-nerolidol to produce the C11 compound, DMNT. In Arabidopsis, a P450 enzyme, CYP82G1, has been identified as being responsible for this conversion for both herbivore-induced and floral DMNT production.[1]

DMNT_Biosynthesis cluster_cytosol Cytosol MVA_Pathway Mevalonate (MVA) Pathway FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP Provides C15 precursors Nerolidol (3S)-(E)-Nerolidol FPP->Nerolidol (3S)-(E)-nerolidol synthase DMNT (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) Nerolidol->DMNT Oxidative Cleavage (e.g., CYP82G1)

Caption: Biosynthesis of DMNT from the MVA pathway.

Ecological Functions of DMNT: A Versatile Semiochemical

DMNT's role in the ecosystem is multifaceted, influencing interactions across multiple trophic levels.[5][6]

3.1. Indirect Defense: Calling for Bodyguards

One of the most well-documented functions of DMNT is its role in indirect plant defense.[1] When a plant is attacked by herbivores, the release of DMNT acts as a chemical cry for help, attracting the natural enemies of the herbivores, such as predatory mites and parasitoid wasps.[1][4] These carnivorous arthropods use the volatile cues to locate their prey, effectively reducing the herbivore pressure on the plant.[1] For instance, the parasitic wasp Cotesia marginiventris is attracted to DMNT, which is released by maize plants in response to herbivore feeding.[7]

3.2. Direct Defense: Repelling and Harming Herbivores

DMNT also exhibits direct defensive properties.[1] It can act as a repellent, deterring herbivores from feeding or laying eggs on the plant.[2] Studies have shown that the diamondback moth, Plutella xylostella, can sense and is repelled by DMNT.[2][8] Furthermore, DMNT can have a direct negative impact on herbivores.[2] Research indicates that DMNT treatment can significantly lower the survival rate of P. xylostella larvae by disrupting the peritrophic matrix in their midgut.[2]

3.3. Plant-Plant Communication: A Neighborhood Watch System

DMNT is also involved in plant-plant communication, acting as an airborne warning signal to neighboring, undamaged plants.[1][2] Upon detecting DMNT, nearby plants can prime or activate their own defense systems in anticipation of a potential threat.[1] For example, in sweet potato, DMNT mediates communication between plants, triggering systemic and jasmonic acid (JA)-independent anti-herbivore defenses in neighboring plants.[2]

3.4. Tritrophic Interactions: A Complex Web of Chemical Cues

The release of DMNT is a key component of tritrophic interactions, which involve the plant, the herbivore, and the herbivore's natural enemy.[5][6] These interactions are mediated by a complex blend of herbivore-induced plant volatiles (HIPVs), with DMNT often playing a central role.[5][6] The specific blend of volatiles can be highly specific to the plant and herbivore species involved, creating a reliable signal for natural enemies.[1] Recent research has even suggested that avian predators may use HIPVs to locate insect prey, adding another layer of complexity to these interactions.[5]

Ecological_Functions cluster_defense Plant Defense Mechanisms cluster_communication Communication DMNT DMNT Indirect_Defense Indirect Defense DMNT->Indirect_Defense Attracts Natural Enemies Direct_Defense Direct Defense DMNT->Direct_Defense Repels & Harms Herbivores Plant_Plant_Communication Plant-Plant Communication DMNT->Plant_Plant_Communication Warns Neighboring Plants Tritrophic_Interactions Tritrophic Interactions DMNT->Tritrophic_Interactions Mediates Complex Interactions

Caption: Ecological roles of DMNT as a semiochemical.

Analytical Methodologies for DMNT Research

The study of DMNT requires sensitive and accurate analytical techniques for its collection, identification, and quantification.

4.1. Volatile Collection

The collection of DMNT and other plant volatiles is typically achieved through dynamic headspace collection or solid-phase microextraction (SPME).

  • Dynamic Headspace Collection: This technique involves enclosing the plant material in a collection chamber and drawing air over it. The volatiles are then trapped on an adsorbent material, such as Tenax TA or Super Q, from which they can be later eluted for analysis.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb volatiles from the headspace of the plant. The fiber is then directly inserted into the injection port of a gas chromatograph for analysis.

4.2. Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for the identification and quantification of DMNT.

  • Gas Chromatography (GC): GC separates the different volatile compounds in a sample based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Quantification of DMNT is typically achieved by comparing the peak area of DMNT in the sample to the peak area of a known amount of an internal or external standard.

Table 1: Comparison of Volatile Collection Techniques

TechniqueAdvantagesDisadvantages
Dynamic Headspace Collection - Can collect large sample volumes- Suitable for long-term collection- Can be complex to set up- May require thermal desorption
Solid-Phase Microextraction (SPME) - Simple and fast- Solvent-free- High sensitivity- Fiber can be fragile- Limited sample capacity

Experimental Protocols

5.1. Protocol for Dynamic Headspace Collection of DMNT

  • Chamber Setup: Place the plant material (e.g., a single leaf or whole plant) inside a glass collection chamber.

  • Airflow: Create a push-pull system by pumping purified air into the chamber at a constant flow rate (e.g., 1 L/min) and pulling air out through a volatile trap at a slightly lower flow rate (e.g., 0.8 L/min).

  • Volatile Trapping: Use a trap containing an appropriate adsorbent material (e.g., 50 mg of Tenax TA) to capture the volatiles.

  • Collection Period: Collect volatiles for a defined period (e.g., 4-8 hours).

  • Elution: Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., 200 µL of hexane) containing a known amount of an internal standard (e.g., n-octane).

  • Analysis: Analyze the eluate by GC-MS.

5.2. Protocol for SPME Collection of DMNT

  • Exposure: Expose a conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace of the plant material in a sealed vial for a specific time (e.g., 30 minutes).

  • Desorption: Immediately after exposure, insert the SPME fiber into the heated injection port of a GC-MS for thermal desorption of the collected volatiles.

  • Analysis: Analyze the desorbed compounds by GC-MS.

Analytical_Workflow cluster_collection Volatile Collection cluster_analysis Analysis Headspace Dynamic Headspace Collection GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Headspace->GCMS SPME Solid-Phase Microextraction (SPME) SPME->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Caption: General workflow for DMNT analysis.

Future Directions and Applications

The understanding of DMNT as a semiochemical opens up exciting possibilities for the development of novel and sustainable pest management strategies.

  • "Push-Pull" Strategies: DMNT can be used as a "push" component in "push-pull" agricultural systems, where it is used to repel pests from the main crop, while a "pull" component (an attractant) is used to lure them towards a trap crop.[7] For example, DMNT produced by desmodium and molasses grass can repel stemborer pests in maize.[7]

  • Biocontrol Enhancement: The use of synthetic DMNT dispensers in fields can enhance the effectiveness of biological control agents by attracting them to areas where pests are present.

  • Crop Breeding: Breeding for crop varieties that produce higher levels of DMNT upon herbivore attack could lead to crops with enhanced natural resistance to pests.

Conclusion

(E)-4,8-Dimethyl-1,3,7-nonatriene is a remarkably versatile semiochemical that plays a pivotal role in plant defense and communication. Its biosynthesis and ecological functions are areas of active research, and a deeper understanding of this compound will undoubtedly lead to innovative applications in agriculture and pest management. The analytical techniques described in this guide provide the necessary tools for researchers to continue to unravel the complexities of this fascinating molecule and its role in the natural world.

References

  • (E)-4,8-Dimethyl-1,3,7-nonatriene (FDB014542). FooDB. [Link]

  • Tritrophic interactions with avian predators: the effect of host plant species and herbivore-induced plant volatiles on recruiting. Journal of Field Ornithology. [Link]

  • Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. eLife. [Link]

  • Volatile Semiochemical Mediated Plant Defense in Cereals: A Novel Strategy for Crop Protection. MDPI. [Link]

  • Rare plant alarm volatile (E)-4,8-Dimethyl-1,3,7-nonatriene (E-DMNT) available from Pherobank BV. Pherobank. [Link]

  • (3E)-4,8-Dimethyl-1,3,7-nonatriene repels and kills P. xylostella larvae. ResearchGate. [Link]

  • Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels. NIH. [Link]

Sources

Exploratory

Technical Guide: The Function of DMNT in Indirect Plant Defense

Part 1: Executive Summary (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile organic compound (VOC) that serves as a critical signaling node in plant defense.[1][2][3] Unlike direct toxins (e.g., alka...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile organic compound (VOC) that serves as a critical signaling node in plant defense.[1][2][3] Unlike direct toxins (e.g., alkaloids) that poison herbivores, DMNT functions primarily as an indirect defense mediator . It acts as a distress signal emitted by herbivore-damaged plants to recruit parasitoids and predators—the "bodyguards" of the plant world.[4]

For researchers in chemical ecology and crop protection, DMNT represents a high-value target for manipulating tritrophic interactions. This guide dissects the biosynthetic logic, signaling mechanisms, and validated experimental protocols for characterizing DMNT function.

Part 2: Biosynthesis & Regulation[3][5][6]

Understanding the metabolic origin of DMNT is prerequisite to genetic manipulation or metabolic engineering. DMNT is not produced directly from the terpene backbone but is a degradation product of a C15 precursor.

The Homoterpene Pathway

DMNT is derived from the cytosolic mevalonate (MVA) pathway. The immediate precursor is (E)-nerolidol , a sesquiterpene alcohol. The conversion involves an oxidative C-C bond cleavage catalyzed by specific Cytochrome P450 monooxygenases.

  • Substrate: Farnesyl diphosphate (FPP, C15)[1][5]

  • Intermediate: (E)-Nerolidol (catalyzed by Nerolidol Synthase, NES)[2]

  • Final Product: DMNT (C11) + Butenone (byproduct)

  • Key Enzymes:

    • Arabidopsis thaliana: CYP82G1 [1][6]

    • Zea mays (Maize): CYP92C5

    • Camellia sinensis (Tea): CsCYP82D47 [7]

Visualization: Biosynthetic Logic

DMNT_Biosynthesis FPP Farnesyl Diphosphate (FPP) (C15 Cytosolic) Nerolidol (E)-Nerolidol (Tertiary Alcohol) FPP->Nerolidol Dephosphorylation NES Enzyme: Nerolidol Synthase (NES) NES->FPP DMNT (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT - C11) Nerolidol->DMNT Oxidative C-C Cleavage Byproduct Butenone (C4 Byproduct) Nerolidol->Byproduct P450 Enzyme: P450 Monooxygenase (CYP82G1 / CYP92C5) P450->Nerolidol

Figure 1: The enzymatic conversion of FPP to DMNT via the intermediate (E)-nerolidol.[7] The reaction involves the excision of a C4 unit.

Part 3: Mechanisms of Action

DMNT operates through three distinct mechanisms, validated by recent transcriptomic and behavioral assays.

Indirect Defense (Recruitment)

This is the canonical function. Upon tissue damage and exposure to Herbivore-Associated Molecular Patterns (HAMPs) like volicitin, plants upregulate NES and CYP genes. The resulting DMNT plume is detected by the antennae of parasitoid wasps (e.g., Cotesia spp.) and predatory mites (Phytoseiulus spp.).

  • Specificity: High. Parasitoids learn to associate DMNT blends with specific hosts.

  • Range: Effective over meters in field conditions.

Plant-Plant Communication (Priming)

DMNT acts as an airborne signal to neighboring conspecifics.

  • Mechanism: Neighboring plants absorb DMNT, which triggers the demethylation of defense gene promoters or directly activates the Jasmonic Acid (JA) signaling pathway.

  • Outcome: "Primed" neighbors do not immediately deploy expensive toxins but respond faster and stronger upon subsequent attack.

Direct Toxicity (Disruption of Peritrophic Matrix)

Recent data indicates DMNT has a direct effect on lepidopteran larvae.

  • Target: The peritrophic matrix (PM) of the insect midgut.

  • Effect: DMNT exposure downregulates mucin genes (e.g., PxMucin), compromising the gut barrier and increasing larval mortality.[3]

Part 4: Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed for high-integrity data collection.

Protocol: Dynamic Headspace Collection (Air Entrainment)

Objective: To quantitatively trap DMNT emitted from living plants without inducing stress artifacts.

Materials:

  • Polyethylene terephthalate (PET) bags (Oven bags are a low-cost alternative, but Teflon/Glass is gold standard).

  • Adsorbent traps: Porapak Q (50 mg) or Super Q .

  • Push-Pull Pump system.

  • Charcoal-filtered air supply.

Workflow:

  • Enclosure: Enclose the plant aerial parts in the PET bag. Do not seal tightly against the stem to avoid strangulation; use cotton wool and a gentle tie.

  • Positive Pressure: Pump charcoal-filtered air into the bag at 1.0 L/min .

  • Active Sampling: Pull air out of the bag through the adsorbent trap at 0.8 L/min .

    • Critical Step: The "Push" flow must exceed the "Pull" flow to create positive pressure, preventing ambient air (and lab contaminants) from entering.

  • Duration: Collect for 4–24 hours. DMNT emission often follows a diurnal rhythm (peaking in light).

  • Elution: Elute the trap with 150 µL of Dichloromethane (DCM) containing an internal standard (e.g., Nonyl acetate, 5 ng/µL).

Protocol: GC-MS Analysis

Objective: Identification and Quantification.[8]

Instrument Parameters:

  • Column: HP-5MS or DB-5 (Non-polar is preferred for terpenes).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 40°C (1 min hold)

    
     5°C/min to 200°C 
    
    
    
    20°C/min to 280°C.
  • Identification:

    • Compare retention time with an authentic DMNT standard.

    • Compare Mass Spectrum with NIST library (Key ions: m/z 69, 41, 81, 93).

Bioassay: Y-Tube Olfactometer

Objective: Testing Parasitoid Attraction.

Setup:

  • Glass Y-tube (common arm 15 cm, arms 10 cm).

  • Airflow: 0.2–0.5 L/min per arm.

Procedure:

  • Arm A: Air passing over a DMNT source (synthetic standard or induced plant).

  • Arm B: Clean air (Control).

  • Release: Introduce individual female parasitoids at the base of the Y-tube.

  • Scoring: A "choice" is recorded when the insect crosses a decision line (usually 2-3 cm into an arm) and stays for >15 seconds.

  • Statistics: Analyze using a Chi-square test (

    
    ) against a 50:50 null hypothesis.
    

Part 5: Signaling Pathway Visualization

The induction of DMNT is regulated by the Jasmonic Acid (JA) pathway, often antagonized by Salicylic Acid (SA).

Signaling_Pathway Herbivory Herbivore Attack (Wounding + HAMPs) Ca Ca2+ Influx Herbivory->Ca MAPK MAPK Cascade Ca->MAPK JA_Ile JA-Ile (Active Hormone) MAPK->JA_Ile JAZ JAZ Repressors (Degradation) JA_Ile->JAZ SCF-COI1 Complex MYC2 Transcription Factor MYC2 JAZ->MYC2 Derepression Genes Promoter Activation (CYP82 / NES) MYC2->Genes Binding DMNT_Out DMNT Emission Genes->DMNT_Out

Figure 2: The JA-dependent signaling cascade leading to DMNT emission. Herbivory triggers JA-Ile accumulation, leading to the degradation of JAZ repressors and the release of MYC2 to transcribe terpene synthase genes.

Part 6: Data Presentation Standards

When publishing DMNT data, summarize quantitative results in this format to ensure cross-study comparability.

Table 1: Recommended Data Reporting Format

ParameterUnitRationale
Emission Rate ng / g FW / hrNormalizes for plant biomass (Fresh Weight) and collection time.
Relative Abundance % of Total VolatilesShows the prominence of DMNT in the total blend.
Chirality (E) vs (Z)DMNT is predominantly the (E)-isomer; crucial for biological activity.
Induction Factor Fold Change(Induced Emission / Constitutive Emission).

References

  • Richter, A., et al. (2016).[3] Biosynthesis of the homoterpene DMNT in maize.[5]The Plant Cell .[9] Link

  • Lee, S., et al. (2010). Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis.[6]Proceedings of the National Academy of Sciences (PNAS) . Link

  • Wang, L., et al. (2020). Herbivore-induced DMNT catalyzed by CYP82D47 plays an important role in the induction of JA-dependent herbivore resistance of neighboring tea plants.[7]Plant, Cell & Environment .[3][5] Link

  • Li, Z. et al. (2021). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut.eLife . Link

  • Tholl, D., et al. (2011). The biochemistry of homoterpenes.New Phytologist . Link

Sources

Foundational

physical properties of (E)-4,8-Dimethyl-1,3,7-nonatriene (boiling point, vapor pressure)

Physicochemical Characterization, Biosynthetic Logic, and Analytical Protocols [1] Executive Summary (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene that functions as a critical semiochemical in plant defen...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Biosynthetic Logic, and Analytical Protocols [1]

Executive Summary

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene that functions as a critical semiochemical in plant defense signaling. Unlike standard constitutive metabolites, DMNT is an inducible volatile emitted in response to herbivory or fungal infection, serving as a "cry for help" that attracts parasitoids and predators of the attacking herbivores.

For the drug development and agricultural research communities, DMNT represents a model lipophilic signaling molecule. Its high vapor pressure and membrane permeability (LogP ~4.6) make it an excellent case study for airborne signaling and volatile organic compound (VOC) capture. While its primary application lies in agricultural pharmacology (crop protection), its structural similarity to bioactive sesquiterpenes positions it as a relevant scaffold in natural product discovery for antimicrobial and anti-inflammatory agents.

Physicochemical Profile

The physical properties of DMNT dictate its behavior as a semi-volatile signal. Its boiling point and vapor pressure allow it to exist in the gas phase at ambient temperatures, facilitating long-range signaling, while its lipophilicity ensures rapid diffusion across cellular membranes during biosynthesis.

Table 1: Core Physicochemical Properties of (E)-DMNT

PropertyValueContext & Implications
CAS Number 19945-61-0Unique Identifier
Molecular Formula C₁₁H₁₈Acyclic Homoterpene (C11)
Molecular Weight 150.26 g/mol Low MW facilitates volatility
Boiling Point 195.6°C (at 760 mmHg)High enough to be stable, low enough to volatilize
Vapor Pressure 0.582 mmHg (at 25°C)Critical Parameter: High volatility for airborne signaling
Density 0.782 g/cm³Less dense than water; floats/separates in aqueous extraction
Flash Point 60.4°CFlammability hazard in pure concentration
LogP (Lipophilicity) ~4.6Highly lipophilic; crosses membranes easily; low water solubility
Water Solubility ~0.67 mg/LNegligible; requires organic solvents (Hexane, DCM) for extraction
Refractive Index ~1.47 - 1.49Useful for purity verification of synthesized standards

*Note: Values marked are widely cited predicted values used as standard references in the absence of specific experimental calorimetry data for this volatile intermediate.

Biosynthetic & Synthetic Pathways

Understanding the origin of DMNT is crucial for both metabolic engineering and chemical synthesis. DMNT is not synthesized directly from a C11 precursor but is derived from the oxidative degradation of a C15 sesquiterpene precursor, (E)-Nerolidol.

Biosynthetic Logic (The Homoterpene Pathway)

The biosynthesis involves a "truncation" of the carbon skeleton. The enzyme (E)-nerolidol synthase converts Farnesyl Diphosphate (FPP) to (E)-Nerolidol. Subsequently, a P450 monooxygenase (specifically CYP92 family in many species) catalyzes the oxidative cleavage of the nerolidol head group, releasing DMNT and a C4 fragment (butenone).

Chemical Synthesis Context

For research standards, DMNT can be synthesized via the acid-catalyzed dehydration of (E)-nerolidol or through oxidative degradation protocols mimicking the biological pathway. The dehydration method is often preferred for yield but requires careful separation of isomers.

Pathway Visualization

The following diagram illustrates the metabolic flow from the mevalonate pathway to DMNT emission.

Biosynthesis cluster_0 Plant Cell Cytosol / ER FPP Farnesyl Diphosphate (C15) Nerolidol (E)-Nerolidol (C15 Alcohol) FPP->Nerolidol (E)-Nerolidol Synthase (Dephosphorylation) DMNT (E)-DMNT (C11 Homoterpene) Nerolidol->DMNT P450 (CYP92) (Oxidative C4-Cleavage) Emission Volatile Emission (Airborne Signal) DMNT->Emission Diffusion

Figure 1: Biosynthetic pathway of DMNT via oxidative degradation of (E)-Nerolidol.

Experimental Protocol: Dynamic Headspace Collection & Analysis

Objective: To isolate and quantify (E)-DMNT from biological samples (plant tissue or cell culture) using a non-destructive dynamic headspace (air entrainment) system.

Rationale: Due to DMNT's high volatility (VP ~0.58 mmHg), traditional solvent extraction results in significant loss. Dynamic headspace collection captures the compound on a porous polymer trap as it is emitted, mimicking its natural ecological delivery.

Materials[3][4][5][6][7][8][9]
  • Collection Chamber: Glass vessel (inert) fitted with inlet/outlet ports.

  • Adsorbent Trap: Glass tube packed with 50 mg Porapak Q or Tenax TA (conditioned at 200°C under N₂ flow).

  • Air Supply: Charcoal-filtered air push/pull system.

  • Elution Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Internal Standard: Nonyl acetate or n-Octane (for quantification).

Step-by-Step Workflow
  • System Setup:

    • Place the biological sample (e.g., herbivore-damaged leaf) inside the glass chamber.

    • Connect the air inlet to a charcoal filter to ensure incoming air is VOC-free.

    • Connect the outlet to the Adsorbent Trap.

  • Collection Phase:

    • Initiate airflow at 200–500 mL/min . Critical: Flow rate must be optimized to prevent breakthrough (loss of analyte through the trap) while ensuring sufficient air exchange.

    • Collect for 4–24 hours depending on emission intensity. DMNT emission often follows a diurnal rhythm (peaking during light phases).

  • Elution & Sample Prep:

    • Disconnect the trap.

    • Elute the trap with 150 µL of Dichloromethane (DCM) directly into a GC vial.

    • Add 5 µL of Internal Standard (e.g., 10 ng/µL Nonyl Acetate).

    • Self-Validation Check: The recovery rate of the internal standard must be >90% to validate the elution efficiency.

  • GC-MS Analysis:

    • Column: HP-5MS or DB-5 (Non-polar, 30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: 40°C (hold 1 min) → 5°C/min → 250°C (hold 5 min).

    • Detection: Mass Spectrometer (EI mode, 70 eV).

    • Identification: Compare retention index (RI ~1116 on DB-5) and mass spectrum (Base peak m/z 69, molecular ion m/z 150) against NIST library and authentic standards.

Analytical Workflow Diagram

Protocol cluster_QC Quality Control Node Sample Biological Sample (Enclosed in Glass) Trap Adsorbent Trap (Porapak Q / Tenax) Sample->Trap Adsorption AirFlow Filtered Air Flow (Dynamic Entrainment) AirFlow->Sample VOC Stripping Elution Solvent Elution (DCM + Int. Std) Trap->Elution Desorption Check Breakthrough Check: Connect 2nd Trap in Series Trap->Check Validation GCMS GC-MS Analysis (Quantification) Elution->GCMS Injection

Figure 2: Dynamic headspace collection workflow for isolation of (E)-DMNT.

Pharmacological & Ecological Relevance

While DMNT is not a drug in the traditional sense, its study is vital for:

  • Natural Product Scaffolding: As a C11 terpene, it shares structural motifs with bioactive sesquiterpenes. Its high lipophilicity allows it to penetrate fungal cell walls, and studies on related terpenes suggest potential antimicrobial mechanisms via membrane disruption.

  • Agricultural Pharmacology: DMNT is a primary component of "push-pull" pest management strategies. Inducing DMNT pathways in crops (e.g., maize, rice) can enhance intrinsic resistance to herbivores, reducing the need for synthetic pesticides.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6427110, (E)

  • NIST Chemistry WebBook. (E)

  • The Good Scents Company. (E)

  • Richter, A., et al. (2016). "Biosynthesis of the homoterpene DMNT in maize." The Plant Cell.

    • [Link] (General Journal Link for verification of pathway logic)

  • Tholl, D., et al. (2011). "Two-step biosynthetic pathway of the homoterpene DMNT." Journal of Biological Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Dinitrotoluene Isomers

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the application of Solid-Phase Microextraction (SPME) for the sampling and analysis of dinitrotoluene (DNT)...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the application of Solid-Phase Microextraction (SPME) for the sampling and analysis of dinitrotoluene (DNT) isomers, specifically 2,4-DNT and 2,6-DNT. This guide is intended for researchers, analytical chemists, and forensic scientists. It details the principles of SPME, methodological considerations, and step-by-step protocols for both headspace and direct immersion sampling, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The causality behind experimental choices is explained to ensure scientific integrity and empower users to adapt these protocols to their specific needs.

Introduction to SPME for Dinitrotoluene Analysis

Dinitrotoluenes (DNTs) are key compounds in the synthesis of trinitrotoluene (TNT) and are often found as impurities or degradation products, making them important analytes in environmental monitoring and forensic investigations.[1] Traditional methods for their detection often involve laborious liquid-liquid extraction with large volumes of organic solvents.[2][3] Solid-Phase Microextraction (SPME), developed by Prof. Pawliszyn in the early 1990s, offers a rapid, solvent-free, and sensitive alternative for sample preparation.[4][5][6]

SPME integrates sampling, extraction, and concentration into a single step.[2][3] The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[4][7][8] This equilibrium-driven process allows for the concentration of volatile and semi-volatile compounds, like DNTs, from various matrices including water, soil, and air.[4][9][10] The analytes are then thermally desorbed from the fiber directly into the injection port of a gas chromatograph for analysis.[8][11]

The primary advantages of SPME for DNT analysis include:

  • Solvent-Free Operation: Reduces chemical waste and supports environmentally friendly analytical practices.[2][12]

  • Enhanced Sensitivity: Pre-concentrates analytes on the fiber, leading to lower detection limits.[2][8]

  • Versatility: Applicable to different sample matrices and can be performed in headspace or direct immersion modes.[4][8]

  • Automation: Easily automated for high-throughput analysis.[8]

The SPME Workflow: A Conceptual Overview

The SPME process for DNT analysis can be broken down into three key stages: extraction, desorption, and analysis. Understanding the principles governing each stage is crucial for method development and optimization.

SPME_Workflow cluster_extraction Extraction Phase cluster_desorption Desorption & Analysis Phase Sample Sample Matrix (Water, Soil Slurry, Air) Headspace Headspace (Vapor Phase) Sample->Headspace Volatilization Fiber SPME Fiber with Coating Headspace->Fiber Adsorption/Absorption (Equilibrium Partitioning) GC_Injector Heated GC Injector Fiber->GC_Injector Thermal Desorption GC_Column Gas Chromatography Column GC_Injector->GC_Column Analyte Transfer MS_Detector Mass Spectrometer GC_Column->MS_Detector Separation & Detection

Caption: The SPME workflow from extraction to analysis.

Method Development: Critical Parameters and Considerations

The success of SPME for DNT analysis hinges on the careful selection and optimization of several experimental parameters.

SPME Fiber Selection

The choice of fiber coating is paramount as it dictates the selectivity and efficiency of the extraction. The principle of "like dissolves like" is a good starting point, where the polarity of the fiber coating should match that of the analytes. DNTs are semi-volatile, nitroaromatic compounds.

For such analytes, a combination of adsorbent and absorbent properties in the fiber coating is often beneficial.

Fiber CoatingCompositionPrimary ApplicationSuitability for DNTs
PDMS/DVB Polydimethylsiloxane/ DivinylbenzeneVolatiles, amines, and nitro-aromatic compoundsHighly Recommended
Polyacrylate 85 µm PolyacrylatePolar semi-volatilesGood Alternative
PDMS 100 µm PolydimethylsiloxaneVolatile compoundsLess effective for semi-volatiles
Carboxen/PDMS Carboxen/PolydimethylsiloxaneGases and low molecular weight compoundsNot ideal for DNTs

Rationale: The Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is often the preferred choice for nitroaromatic compounds.[7][13] The PDMS component acts as a liquid-like phase for the absorption of nonpolar molecules, while the porous DVB particles provide a solid adsorbent surface, enhancing the extraction of a wider range of analytes, including the moderately polar DNTs.

Sampling Mode: Headspace vs. Direct Immersion

SPME can be performed in two primary modes: Headspace (HS-SPME) and Direct Immersion (DI-SPME).[4][14]

  • Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above the sample.[15][16] This is the most common approach and is particularly suitable for volatile and semi-volatile analytes in complex matrices like soil or wastewater, as it minimizes matrix effects and prolongs fiber life.[15]

  • Direct Immersion SPME (DI-SPME): The fiber is directly immersed into a liquid sample.[4][17] This mode is generally more sensitive for less volatile or highly water-soluble compounds.[16][17] However, it can be susceptible to interference from non-volatile matrix components which can contaminate the fiber.[16]

For DNT analysis in water, DI-SPME can offer higher sensitivity.[18] However, for soil or other solid matrices, a preliminary extraction into an aqueous phase followed by either HS-SPME or DI-SPME is necessary.[18]

Optimization of Extraction Parameters

To achieve reproducible and sensitive results, the following parameters must be optimized:

  • Extraction Time: The time required to reach equilibrium between the sample and the fiber coating. While reaching full equilibrium is not always necessary for quantitative analysis, a consistent extraction time is crucial. Typical extraction times range from 15 to 60 minutes.

  • Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analytes, facilitating their transfer to the headspace and subsequent adsorption onto the fiber.[16] However, excessively high temperatures can negatively impact the partitioning coefficient, leading to lower extraction efficiency.[16] A temperature range of 40-90°C is common for HS-SPME.[16]

  • Agitation: Agitation of the sample (e.g., stirring or sonication) during extraction accelerates the mass transfer of analytes to the fiber, reducing the time needed to reach equilibrium.[16]

  • Ionic Strength: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution.[16][19] This "salting-out" effect reduces the solubility of organic analytes in the water, promoting their partitioning into the headspace or onto the SPME fiber.[16]

Detailed Protocols

Note: These protocols are starting points and should be optimized for your specific application and instrumentation.

Protocol 1: Headspace SPME (HS-SPME) for DNTs in Water

Materials:

  • SPME fiber assembly with a 65 µm PDMS/DVB coating

  • 20 mL headspace vials with PTFE/silicone septa

  • Heater-stirrer or autosampler with agitation capabilities

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Sodium chloride (NaCl), analytical grade

  • DNT standards (2,4-DNT and 2,6-DNT)

Procedure:

  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 3 g of NaCl to the vial to saturate the solution.

    • If required, spike with an appropriate internal standard.

    • Immediately seal the vial with a septum cap.

  • Fiber Conditioning:

    • Before the first use, condition the SPME fiber in the GC injection port according to the manufacturer's instructions (typically at a temperature slightly above the intended desorption temperature for 30-60 minutes).[16][19]

    • Recondition the fiber for 5-10 minutes between each analysis to prevent carryover.[19][20]

  • Extraction:

    • Place the vial in the heating block/autosampler set to the optimized temperature (e.g., 70°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation (e.g., 500 rpm).

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining temperature and agitation.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (e.g., 250°C).

    • Expose the fiber by depressing the plunger and begin the GC-MS analysis.[20]

    • The desorption time should be sufficient to ensure complete transfer of the analytes to the GC column (typically 2-5 minutes).[20]

HS_SPME_Protocol A 1. Sample Preparation (10mL sample + 3g NaCl in 20mL vial) B 2. Equilibration (e.g., 70°C, 15 min, 500 rpm) A->B C 3. Headspace Extraction (Expose PDMS/DVB fiber for 30 min) B->C D 4. Desorption (GC Injector at 250°C for 3 min) C->D E 5. GC-MS Analysis D->E

Caption: HS-SPME protocol for DNT analysis in water.

Protocol 2: Direct Immersion SPME (DI-SPME) for DNTs in Water

Materials:

  • Same as for HS-SPME, with the addition of a magnetic stir bar for each vial.

Procedure:

  • Sample Preparation:

    • Place 15 mL of the aqueous sample into a 20 mL vial to ensure the fiber is fully submerged.

    • Add a small magnetic stir bar.

    • Add NaCl to saturate the solution (approximately 4.5 g).

    • Seal the vial.

  • Fiber Conditioning:

    • As described in the HS-SPME protocol.

  • Extraction:

    • Place the vial on a magnetic stirrer.

    • Immerse the SPME fiber directly into the liquid sample.

    • Begin stirring at a constant and vigorous rate (e.g., 700 rpm).

    • Extract for the optimized time (e.g., 45 minutes) at a controlled temperature (e.g., 40°C).

  • Desorption and Analysis:

    • After extraction, retract the fiber. Gently wipe the outside of the needle with a lint-free tissue to remove any residual sample droplets.

    • Proceed with desorption and GC-MS analysis as described in the HS-SPME protocol.

GC-MS Analytical Conditions

The following are typical GC-MS parameters for the analysis of DNT isomers.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C (Splitless mode)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-350) orSelected Ion Monitoring (SIM) for higher sensitivity

Characteristic m/z ions for DNTs:

  • 2,4-DNT: 182 (M+), 165, 135, 89, 63

  • 2,6-DNT: 182 (M+), 165, 122, 92, 65

Method Validation and Quality Control

A robust SPME method requires proper validation to ensure accuracy and precision.[19][21] Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards to demonstrate a linear response over the expected concentration range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[21] For DNTs, LODs in the low µg/L to ng/L range are achievable with SPME-GC-MS.[22][23]

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Precision is typically expressed as the relative standard deviation (RSD), while accuracy is determined by the recovery of spiked samples.

  • Carryover: A blank sample should be run after a high-concentration sample to ensure no residual analytes are carried over on the fiber.[20]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Response Incomplete desorptionSub-optimal extraction conditionsFiber degradationIncrease desorption time/temperatureRe-optimize extraction time, temp., agitationReplace the SPME fiber
Poor Reproducibility Inconsistent extraction time/temperatureVariable sample volume or matrixFiber damageUse an autosampler for precise controlEnsure consistent sample preparationVisually inspect the fiber before each use
Peak Tailing Active sites in the GC inletSlow desorptionUse a deactivated inlet linerEnsure rapid exposure of the fiber in the injector
Ghost Peaks/Carryover Incomplete fiber cleaning after desorptionIncrease desorption time or add a post-desorption bake-out stepRun a blank analysis to confirm fiber cleanliness

Conclusion

Solid-Phase Microextraction is a powerful technique for the sensitive and efficient analysis of dinitrotoluene isomers. By carefully selecting the appropriate fiber and optimizing extraction parameters, researchers can develop robust methods for a variety of applications, from environmental monitoring to forensic science. This guide provides a solid foundation for the development and implementation of SPME-based methods for DNT analysis, emphasizing the scientific principles that underpin these protocols.

References

  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals.
  • LCGC International. (n.d.). Microextraction and Its Application to Forensic Toxicology Analysis.
  • ResearchGate. (n.d.). Development of SPME-HPLC methodology for detection of nitroexplosives.
  • (n.d.). SPME for GC Analysis.
  • Ouyang, G., & Pawliszyn, J. (2006). SPME in environmental analysis. Anal Bioanal Chem, 386, 1059–1073.
  • PubMed. (n.d.). Nondestructive, minimal-disturbance, direct-burial solid-phase microextraction fiber technique for measuring TNT in sediment.
  • HTA SRL. (n.d.). SPME GC analysis.
  • (2020). A Systematic Review of Solid-Phase Microextraction Applications in the Forensic Context. Journal of Analytical Toxicology, 44(4), 325-336.
  • ResearchGate. (n.d.). Headspace and direct immersion SPME.
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  • ILT. (2025). SPME in GC Sample Preparation: Advantages and Applications.
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  • ACS Publications. (2021). Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides.

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Application

Probing Insect Olfaction: A Detailed Protocol for Electroantennography (EAG) with the Semiochemical (E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for conducting electroantennography (EAG) to measure insect olfactory responses to the semiochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for conducting electroantennography (EAG) to measure insect olfactory responses to the semiochemical (E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). This document offers a foundational protocol that can be adapted for various insect species, particularly those involved in plant-herbivore-predator interactions where DMNT plays a crucial signaling role.

Introduction: The Significance of DMNT in Insect Communication

(E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a volatile organic compound released by many plant species, often in response to herbivore damage.[1][2] It serves as a key semiochemical, or signaling molecule, in intricate ecological webs. For herbivorous insects, DMNT can act as a repellent, signaling an already infested or defended plant.[3][4] Conversely, for predatory and parasitic insects, DMNT is often an attractive kairomone, indicating the presence of their prey or hosts.[5][6]

Electroantennography (EAG) is a powerful electrophysiological technique that measures the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.[7][8] This method provides a rapid and sensitive bioassay to screen for compounds that an insect can detect and to quantify the dose-dependent nature of this detection.[9][10] Understanding the EAG response to DMNT is a critical first step in elucidating its role in insect behavior and for developing novel, targeted pest management strategies.

Materials and Equipment

This section outlines the necessary reagents and equipment for performing EAG with DMNT.

Reagents and Consumables
Reagent/ConsumableSupplier ExampleNotes
(E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)TargetMol[11]High purity (>95%) is recommended.
Hexane (or Pentane)Sigma-AldrichHPLC grade or equivalent purity. Used as the solvent for DMNT.
Saline Solution (e.g., Beadle-Ephrussi)Prepare in-houseFor filling glass microelectrodes. Composition can be species-specific.
Electrode GelSpectra 360 Electrode GelFor ensuring good electrical contact with fork electrodes.
Filter Paper Discs (e.g., Whatman No. 1)WhatmanFor loading the volatile stimulus.
Pasteur PipettesVWRTo house the filter paper discs for stimulus delivery.
ParafilmBemisFor sealing Pasteur pipettes after loading.
Micropipette TipsVariousFor accurate liquid handling.
Equipment
EquipmentDescription
EAG SystemIncludes a probe, amplifier (e.g., IDAC-2), and data acquisition software (e.g., EAG Pro).
MicromanipulatorsFor precise positioning of the electrodes.
StereomicroscopeFor antenna preparation and electrode placement.
Air Delivery SystemProvides a continuous, purified, and humidified airflow.
Stimulus ControllerTo deliver precise puffs of the odorant-laden air.
Microelectrode PullerFor fabricating glass capillary electrodes.
Faraday CageTo shield the setup from electrical noise.
Vortex MixerFor preparing serial dilutions.

Experimental Protocols

This section provides a step-by-step guide for conducting EAG experiments with DMNT. The protocol is designed to be a self-validating system, incorporating controls to ensure the reliability of the results.

Preparation of DMNT Stimuli

The accurate and consistent preparation of stimuli is fundamental to obtaining reproducible EAG data. A dose-response curve is essential to characterize the sensitivity of the insect antenna to DMNT.[12]

  • Stock Solution Preparation: Prepare a 1 M stock solution of DMNT in high-purity hexane. Causality: Hexane is a suitable non-polar solvent for the hydrocarbon DMNT and is highly volatile, ensuring rapid evaporation from the filter paper, leaving only the compound of interest.

  • Serial Dilutions: Perform serial 10-fold dilutions of the stock solution in hexane to create a range of concentrations. A typical range for screening might be 10⁻⁵ M to 10⁻¹ M.[13] Trustworthiness: A wide range of concentrations is necessary to capture the full dose-response relationship, from the threshold of detection to saturation of the olfactory receptors.

  • Stimulus Loading:

    • Label Pasteur pipettes for each concentration of DMNT, a solvent control (hexane only), and a positive control.

    • Using fine-tipped forceps, place a filter paper disc into the wide end of each Pasteur pipette.

    • Apply 10 µL of the corresponding DMNT dilution or control solution onto the filter paper disc.[9]

    • Allow the solvent to evaporate for approximately 2 minutes.

    • Seal both ends of the Pasteur pipette with Parafilm to prevent the premature release of the volatile.

Insect Preparation

The viability and proper preparation of the insect antenna are critical for a stable and responsive EAG recording. This protocol describes the excised antenna method.

  • Insect Selection: Select healthy, adult insects of the desired species and sex. For parasitoids, 2-3 day old, mated females are often used.[14] For predators like Hippodamia variegata, adults of both sexes that have been starved for 24 hours can be used.[15]

  • Immobilization: Immobilize the insect by briefly chilling it on ice or in a refrigerator.

  • Antenna Excision: Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.

  • Mounting:

    • Glass Microelectrode Method: Mount the excised antenna between two glass microelectrodes filled with saline solution. The base of the antenna is inserted into the reference electrode, and the tip is inserted into the recording electrode. A small portion of the distal tip may be removed to ensure good contact.

    • Fork Electrode Method: Place the excised antenna across a forked electrode holder, ensuring good contact between the base and tip of the antenna with the electrode gel.[9] Expertise & Experience: The choice of mounting method can depend on the size and morphology of the insect antenna. The fork electrode method is often faster for high-throughput screening.

EAG Recording
  • Setup and Stabilization:

    • Place the mounted antenna preparation within the Faraday cage.

    • Position the outlet of the continuous airflow tube approximately 1 cm from the antenna.

    • Allow the preparation to stabilize in the clean, humidified airflow for at least one minute.

  • Stimulus Delivery:

    • Insert the tip of the stimulus-loaded Pasteur pipette into a hole in the main airflow tube.

    • Deliver a puff of the stimulus (typically 0.5 to 1 second in duration) by activating the stimulus controller.

    • Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

  • Data Acquisition:

    • Record the electrical potential changes from the antenna using the EAG software. The response to an odorant is typically a negative deflection in the baseline potential.[16]

    • Present the stimuli in a randomized order, starting with the solvent control, followed by the DMNT concentrations in ascending order, and interspersed with the positive control. Trustworthiness: Randomizing the stimulus presentation and including controls helps to account for any decline in the antenna's responsiveness over time.

Data Analysis and Interpretation

The raw EAG output needs to be processed to quantify the antennal response.

  • Response Measurement: The amplitude of the EAG response is measured as the maximum negative deflection from the baseline voltage (in millivolts, mV) following stimulus presentation.

  • Normalization: To account for variability between different antennal preparations, the responses can be normalized. This is often done by expressing the response to each DMNT concentration as a percentage of the response to a standard reference compound (positive control).

  • Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the DMNT concentration to generate a dose-response curve.[17] This allows for the determination of the half-maximal effective concentration (EC₅₀), which is a measure of the compound's potency.

Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stim_prep Stimulus Preparation (DMNT Dilutions) eag_setup EAG System Setup & Stabilization stim_prep->eag_setup ant_prep Antenna Preparation (Excision & Mounting) ant_prep->eag_setup stim_del Stimulus Delivery (Puffing) eag_setup->stim_del data_acq Data Acquisition (Recording mV) stim_del->data_acq data_proc Data Processing (Normalization) data_acq->data_proc dose_resp Dose-Response Curve Generation data_proc->dose_resp interp Interpretation (EC50) dose_resp->interp

Caption: Workflow for EAG with DMNT.

EAG Setup Diagram

EAG_Setup cluster_main EAG Apparatus airflow Humidified Airflow outlet airflow->outlet stim_pipette Stimulus Pipette (DMNT) stim_pipette->outlet Puff antenna Antenna Preparation outlet->antenna ref_electrode Reference Electrode antenna->ref_electrode Base rec_electrode Recording Electrode antenna->rec_electrode Tip amplifier Amplifier ref_electrode->amplifier rec_electrode->amplifier computer Computer (Data Acquisition) amplifier->computer

Caption: Schematic of the EAG recording setup.

Troubleshooting

ProblemPossible CauseSolution
Noisy BaselinePoor electrical shielding, unstable antenna preparation, dry electrodes.Check Faraday cage grounding, ensure good electrode contact, re-prepare antenna, ensure saline/gel is fresh.
No Response to StimuliInactive antenna, incorrect stimulus preparation, blocked stimulus delivery.Use a fresh antenna, verify DMNT concentration and solvent evaporation, check airflow and stimulus controller.
Decreasing Response Over TimeAntenna desensitization or degradation.Increase the inter-puff interval, use a new antenna preparation, normalize data to a standard.

Conclusion

This protocol provides a robust framework for investigating the olfactory responses of insects to the key semiochemical DMNT. By carefully controlling stimulus preparation, antenna mounting, and data acquisition, researchers can obtain reliable and reproducible EAG data. These findings are invaluable for understanding the chemical ecology of plant-insect interactions and for the development of innovative and sustainable pest management strategies. While this guide offers a comprehensive starting point, it is important to note that specific parameters may need to be optimized for different insect species.

References

  • FooDB. (2019). Showing Compound (E)-4,8-Dimethyl-1,3,7-nonatriene (FDB014542). Retrieved from [Link]

  • Chen, C., Tao, Z., Wang, C., Wang, T., Chen, H., Jiang, T., & Li, P. (2021). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. eLife, 10, e66642.
  • National Institute of Standards and Technology. (n.d.). (E)-4,8-Dimethylnona-1,3,7-triene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gee, W. S., Light, D. M., & Beck, J. J. (2012). Electroantennographic bioassay as a screening tool for host plant volatiles. Journal of Visualized Experiments, (63), e3931.
  • Gaudillere, J. P. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Cellular Neuroscience, 12, 291.
  • Syntech. (n.d.). Electroantennography. Retrieved from [Link]

  • ResearchGate. (n.d.). EAG concentration-response curves of antennae of 2–3-day-old virgin female and male of M. separata to Methyl salicylate, beta-Ocimene, Benzyl alcohol, and Benzaldehyde. Retrieved from [Link]

  • Ngumbi, E., & Fadamiro, H. (2016). Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound. Journal of Insect Science, 16(1), 108.
  • Chen, C., Tao, Z., Wang, C., Wang, T., Chen, H., Jiang, T., & Li, P. (2021).
  • Moreira, P. F. A., et al. (2015). Concise Synthesis of N,N-Dimethyltryptamine and 5-Methoxy-N,N-dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp.
  • Barker, S. A., et al. (2018). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 10(9), 1434-1442.
  • ResearchGate. (2018). Marking and tracking techniques for insect predators and parasitoids in ecological engineering. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-4,8-dimethyl-1,3,7-nonatriene. Retrieved from [Link]

  • Zhang, Y., et al. (2020).
  • Gaudillere, J. P. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Cellular Neuroscience, 12, 291.
  • Rodrigues, V., & Siddiqi, O. (1981). Characterization of the electroantennogram in Drosophila melanogaster and its use for identifying olfactory capture and transduction mutants. Journal of Insect Physiology, 27(6), 373-379.
  • Cloud-Clone Corp. (n.d.). Polyclonal Antibody to DNA Methyltransferase 1 (DNMT1). Retrieved from [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373.
  • Van der Poorten, O., et al. (2022). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. MedChemComm, 13(5), 895-901.
  • Zhang, Y., et al. (2020).
  • Greenstone, M. H. (2006). Molecular methods for assessing insect parasitism. Biological Control, 38(1), 1-13.
  • Gee, W. S., Light, D. M., & Beck, J. J. (2012). Electroantennogram bioassay as a screening tool for host plant volatiles. Journal of Visualized Experiments, (63), e3931.
  • ResearchGate. (n.d.). Volatile emission and upregulation of (E)-4,8–dimethyl–nonatriene (DMNT) in Ipomoea batatas. Retrieved from [Link]

  • Li, Y., et al. (2023). The supercooling point depression is the leading cold tolerance strategy for the variegated ladybug, [Hippodamia variegata (Goezel)]. Frontiers in Physiology, 14, 1297585.
  • Barker, S. A., et al. (2018). Synthesis and characterization of high‐purity N,N‐dimethyltryptamine (DMT) hemifumarate for human clinical trials. Drug Testing and Analysis, 10(9), 1434-1442.
  • Chen, C., et al. (2021).
  • ResearchGate. (n.d.). Concentration–response curves of six DNT-negative compounds. Retrieved from [Link]

  • Hogg, B. N., et al. (2020). Identifying Molecular-Based Trophic Interactions as a Resource for Advanced Integrated Pest Management. Insects, 11(9), 569.
  • Wikipedia. (2023). Electroantennography. Retrieved from [Link]

  • Liu, Y., et al. (2022). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). Frontiers in Physiology, 13, 1008657.
  • Montiel, E. E., et al. (2021). Satellitome Analysis in the Ladybird Beetle Hippodamia variegata (Coleoptera, Coccinellidae). Insects, 12(11), 1007.
  • ResearchGate. (n.d.). Electroantennogram responses of Plutella xylostella (L.), to sex pheromone components and host plant volatile semiochemicals. Retrieved from [Link]

  • Tabilio, M. R., et al. (2022). Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. Molecules, 27(22), 7799.
  • Miller, A. L. E., Tindall, K., & Leonard, B. R. (2022). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (184), e63941.
  • CD BioSciences. (n.d.). DNMT Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Oregon State University. (n.d.). Pre-Lab 6: Pests, Predators and Parasitoids, Part II. Retrieved from [Link]

  • Suneel, G., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 121-125.
  • CABI. (2023). Foraging behavior of different developmental stages of Hippodamia variegata (Coleoptera: Coccinellidae) on Hyalopterus amygdali. Retrieved from [Link]

  • Seal, D. R., & Kumar, V. (2010). Biological insecticides in controlling diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) on cabbage in south Florida. Florida Entomologist, 93(4), 543-551.

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Method

Field Application of (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) for Pest Management

Executive Summary (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a homoterpene semiochemical and a critical Herbivore-Induced Plant Volatile (HIPV). Unlike broad-spectrum pesticides, DMNT functions as an ecological signal—s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a homoterpene semiochemical and a critical Herbivore-Induced Plant Volatile (HIPV). Unlike broad-spectrum pesticides, DMNT functions as an ecological signal—specifically a "cry for help"—that recruits natural enemies (parasitoids and predators) while simultaneously repelling specific herbivores. This guide details the mechanistic basis, formulation strategies, and field protocols for deploying DMNT in Integrated Pest Management (IPM) systems, particularly for Zea mays (maize), Camellia sinensis (tea), and Brassica crops.

Mechanism of Action: The Tri-Trophic Interaction

Effective field application requires understanding the tri-trophic signaling pathways. DMNT is not a contact toxin; it is a volatile signal that modulates the behavior of the third trophic level (natural enemies) and induces defense priming in neighboring plants.

Biological Pathway
  • Induction: Herbivore feeding (e.g., Spodoptera larvae) triggers the Jasmonic Acid (JA) pathway in the plant.

  • Biosynthesis: The plant upregulates terpene synthases (TPS), converting (E)-nerolidol to DMNT via P450 enzymes (e.g., CYP82D47 in tea).

  • Emission: DMNT is released, creating a plume.

  • Reception:

    • Parasitoids (e.g., Cotesia spp.): Detect DMNT via antennal olfactory receptor neurons (ORNs), triggering upwind flight (positive anemotaxis).

    • Herbivores: Detect DMNT as a marker of "competitor presence" or "high predation risk," leading to avoidance (repellency).

    • Neighboring Plants: Detect DMNT and "prime" their own defense genes (e.g., trypsin inhibitors), reacting faster to subsequent attacks.

Pathway Visualization

The following diagram illustrates the signal flow and ecological outcomes of DMNT application.

DMNT_Mechanism cluster_Herbivore Herbivore (Target Pest) cluster_Parasitoid Natural Enemy (Parasitoid) cluster_Plant Neighboring Plant DMNT_Source DMNT Source (Dispenser or Infested Plant) Atmosphere Volatile Plume (Diffusion) DMNT_Source->Atmosphere Release Herbivore_ORN Olfactory Receptor Neurons Atmosphere->Herbivore_ORN Detection Parasitoid_ORN Olfactory Receptor Neurons Atmosphere->Parasitoid_ORN Detection Priming Defense Priming (JA Pathway Activation) Atmosphere->Priming Signal Perception Avoidance Repellency/Avoidance (Push Effect) Herbivore_ORN->Avoidance Behavioral Modulation Attraction Upwind Flight (Pull Effect) Parasitoid_ORN->Attraction Behavioral Modulation Parasitism Increased Parasitism Rate Attraction->Parasitism Biological Control Resistance Enhanced Resistance Priming->Resistance Gene Expression

Caption: Figure 1. Tri-trophic signaling network initiated by DMNT, mediating attraction, repellency, and plant defense priming.

Field Application Protocol

Materials and Formulation

DMNT is an acyclic homoterpene prone to oxidation. Field dispensers must ensure stability and a zero-order release rate (constant release over time) rather than a burst release.

ComponentSpecificationPurpose
Active Ingredient (E)-4,8-Dimethyl-1,3,7-nonatriene (>95% purity)The signaling agent.
Stabilizer BHT (Butylated hydroxytoluene) at 1-5%Prevents oxidation of the terpene double bonds.
Dispenser Matrix Low-density polyethylene (LDPE) sachets or vialsAllows diffusion-controlled release.
Solvent Mineral oil or Hexane (for initial dilution)Carrier for uniform loading.
Dispenser Preparation Protocol

Objective: Create dispensers releasing DMNT at approximately 5–50 µ g/hour , mimicking a heavily infested plant cluster.

  • Sourcing: Obtain DMNT from a specialized chemical synthesis lab or supplier (e.g., Pherobank, Sigma-Aldrich custom synthesis).

  • Loading Solution: Dissolve DMNT in mineral oil to achieve a 100 mg/mL concentration. Add 1% BHT.

  • Filling:

    • Use LDPE vials (e.g., 200 µL capacity, 0.5 mm wall thickness).

    • Pipette 200 µL of the solution into the vial (Total load: 20 mg DMNT).

    • Heat-seal the lid or use a tight-fitting cap secured with parafilm.

  • Conditioning: Store dispensers at 25°C for 24 hours prior to deployment to allow the chemical to saturate the polymer walls, ensuring immediate release upon deployment.

Field Deployment Strategy (Push-Pull)

DMNT is most effective when used to "pull" parasitoids into the crop or "push" pests away.

  • Timing: Deploy 1 week before the predicted peak moth flight or at the onset of the vegetative crop stage (e.g., V3-V5 in maize).

  • Density: 25–50 dispensers per hectare.

  • Placement: Hang dispensers on crop stems at mid-canopy height (approx. 50-80 cm), where air circulation facilitates plume formation.

Experimental Design & Validation

To validate the efficacy of DMNT in a field setting, use a Randomized Complete Block Design (RCBD).

Workflow Diagram

Field_Protocol cluster_Monitoring Weekly Monitoring (4-8 Weeks) Start Start Trial Baseline Baseline Scouting (Pest/Parasitoid Counts) Start->Baseline Deploy Deploy DMNT Dispensers (50/ha, Mid-Canopy) Baseline->Deploy Trap_Counts Yellow Sticky Traps (Parasitoid Abundance) Deploy->Trap_Counts Damage_Assess Leaf Damage Scoring (0-5 Scale) Deploy->Damage_Assess Larval_Coll Larval Collection & Rearing Deploy->Larval_Coll Analysis Statistical Analysis (GLM / ANOVA) Trap_Counts->Analysis Damage_Assess->Analysis Larval_Coll->Analysis End Efficacy Report Analysis->End

Caption: Figure 2. Step-by-step experimental workflow for validating DMNT field efficacy.

Data Collection Metrics
MetricMethodSignificance
Parasitoid Recruitment Yellow sticky traps or malaise traps placed 1m, 5m, and 10m from dispensers.Measures the "Pull" range and intensity.[1]
Parasitism Rate Collect 30-50 pest larvae (e.g., S. frugiperda) weekly; rear in lab to check for parasitoid emergence.The definitive measure of biological control success.
Herbivore Repellency Count egg masses or larvae on plants immediately adjacent to dispensers vs. control plots.Measures the "Push" efficacy.[2]
Plant Damage Visual scoring (e.g., Davis scale for maize) of leaf feeding injury.Measures ultimate crop protection value.

Statistical Analysis

Data from field trials often follows non-normal distributions (counts).

  • Parasitism Rates: Analyze using a Generalized Linear Model (GLM) with a binomial distribution (parasitized vs. non-parasitized).

  • Trap Counts: Analyze using GLM with a Poisson or Negative Binomial distribution (to account for overdispersion).

  • Software: R (packages lme4, emmeans) or SAS (PROC GLIMMIX).

Example R Code Snippet:

References

  • Turlings, T. C. J., et al. (1990). Exploitation of herbivore-induced plant odors by host-seeking parasitic wasps. Science. Link

  • Khan, Z. R., et al. (1997). Intercropping increases parasitism of pests. Nature.[2] Link

  • James, D. G. (2003). Field evaluation of herbivore-induced plant volatiles as attractants for beneficial insects: Methyl salicylate and the green lacewing. Journal of Chemical Ecology. Link

  • Simpson, M., et al. (2011). Attractiveness of synthetic herbivore-induced plant volatiles to parasitoids in the field. Journal of Applied Entomology. Link

  • Bruce, T. J., et al. (2010). Insect host location: a volatile situation. Trends in Plant Science. Link

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Application

using synthetic (E)-4,8-Dimethyl-1,3,7-nonatriene in olfactometer studies

Application Note: Standardization of Olfactometer Bioassays using Synthetic (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) Introduction: The "Cry for Help" Signal (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Standardization of Olfactometer Bioassays using Synthetic (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

Introduction: The "Cry for Help" Signal

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene and a critical Herbivore-Induced Plant Volatile (HIPV). In the context of chemical ecology and semiochemical-based pest management, DMNT functions as a specific "cry for help" signal emitted by plants (e.g., maize, lima bean, cotton) upon herbivore damage. It recruits natural enemies—such as parasitoid wasps (Cotesia spp.) and predatory mites (Phytoseiulus spp.)—to the site of infestation.

While DMNT is a powerful behavioral elicitor, its application in olfactometer studies is plagued by reproducibility issues. As an acyclic hydrocarbon with three double bonds, DMNT is chemically unstable, prone to oxidation and polymerization. Furthermore, the release rate in bioassays often fails to mimic physiological plant emissions (nanograms to micrograms per hour), leading to sensory saturation or "fatigue" in test insects.

This guide provides a rigorous protocol for handling synthetic DMNT and executing high-fidelity olfactometer bioassays.

Chemical Integrity & Handling

Objective: Ensure the stimulus reaching the insect is chemically identical to the label claim.

Chemical Specifications
  • Compound: (E)-4,8-Dimethyl-1,3,7-nonatriene[1][2][3][4][5][6][7][8][9]

  • CAS No: 19945-61-0[3][5][6]

  • Purity Requirement: >95% (GC-MS verified). Note: Commercial samples often contain isomeric impurities (Z-isomers) or oxidation byproducts.

Storage & Stability Protocol

DMNT is highly susceptible to oxidative degradation.

  • Primary Storage: Store neat standard at -20°C or -80°C .

  • Headspace Management: Never store under air. After every use, purge the vial headspace with Argon or Nitrogen to prevent epoxide formation.

  • Working Aliquots: Do not repeatedly freeze-thaw the master stock. Prepare single-use aliquots (e.g., 50 µL) in amber glass vials with Teflon-lined caps.

Solvent Selection for Bioassays

The choice of solvent dictates the release kinetics of the volatile.

SolventEvaporation RateApplication Context
n-Hexane (HPLC Grade)RapidPulse Delivery: Best for Y-tube assays where the odor source is refreshed frequently (every 10-15 min). Leaves pure DMNT residue quickly.
Dichloromethane (DCM) RapidPulse Delivery: Alternative to hexane; verify insect sensitivity to chlorinated solvents first.
Paraffin / Mineral Oil Slow / NegligibleSustained Release: Best for 4-arm olfactometers or wind tunnels requiring stable emission over 1+ hours. Acts as a matrix to retard DMNT evaporation.

Biological Mechanism & Pathway[10]

Understanding the tritrophic interaction is essential for experimental design. The diagram below illustrates the signaling pathway this bioassay simulates.

TritrophicInteraction Fig 1: The Tritrophic Signaling Pathway simulated in DMNT Bioassays. Herbivore Herbivore (e.g., Spodoptera) Plant Host Plant (e.g., Maize) Herbivore->Plant Feeding Damage (Oral Secretions) DMNT DMNT Release (Biosynthetic Pathway) Plant->DMNT Induction Receptor Olfactory Receptor (Sensilla) DMNT->Receptor Volatile Plume Behavior Upwind Flight (Attraction) Receptor->Behavior Signal Transduction

Experimental Protocol: Y-Tube Olfactometer

Objective: Determine the behavioral preference of parasitoids (e.g., Cotesia marginiventris) for DMNT versus a solvent control.

Apparatus Setup
  • Olfactometer: Glass Y-tube (Stem: 10cm; Arms: 10cm; ID: 1.5cm).

  • Airflow: 0.3 – 0.5 L/min (calibrated via flowmeter). Critical: Higher flow rates may create turbulence; lower rates may not carry the plume.

  • Lighting: Diffuse, overhead LED lighting (avoid directional shadows which bias insect movement).

Preparation of Odor Sources
  • Dose Calculation: Physiological emission rates of DMNT from damaged plants range from 50 ng/h to 5 µg/h .

  • Solution Prep: Prepare a 1 µg/µL stock solution of DMNT in n-Hexane.

  • Application:

    • Apply 10 µL of solution (10 µg dose) to a filter paper strip (1 cm x 2 cm).

    • Apply 10 µL of pure n-Hexane to a matching control strip.

  • Solvent Evaporation (The "Break-in"): Allow strips to air dry for 30 seconds before insertion. This prevents the solvent blast from repelling the insect.

Bioassay Execution
  • Acclimatization: Bring insects to the testing room 1 hour prior. Temp: 25°C ± 2°C; RH: 60-70%.

  • Insertion: Place the DMNT strip in one arm adapter and the Control strip in the other.

  • Insect Release: Introduce a single female wasp at the base of the Y-tube stem.

  • Observation:

    • Choice: Recorded when the insect crosses a decision line (usually 2/3 down an arm) and stays for >15 seconds.

    • No Choice: Recorded if the insect remains in the stem for >5 minutes.

  • Bias Control: Rotate the Y-tube 180° every 5 insects to control for external spatial cues (light/gravity). Swap odor connections every 10 insects.

Workflow Visualization

The following diagram outlines the critical path from chemical synthesis/purchase to data generation.

ExperimentalWorkflow Fig 2: Standardized Workflow for DMNT Olfactometer Studies. Stock DMNT Stock (-20°C, Argon) QC Purity Check (GC-MS) Stock->QC Verify >95% Dilution Serial Dilution (Hexane/Mineral Oil) QC->Dilution Pass SourcePrep Odor Source Prep (Filter Paper/Septa) Dilution->SourcePrep 10µg Load Bioassay Olfactometer Run (n=40-60 females) SourcePrep->Bioassay Insert to Airflow Bioassay->SourcePrep Refresh Source (Every 15 mins) Analysis Data Analysis (Chi-Square / GLM) Bioassay->Analysis Record Choices

Data Analysis & Interpretation

Do not rely solely on raw counts. Calculate the Preference Index (PI) and validate with statistical significance.

Calculation


  • PI = +1: Total attraction to DMNT.

  • PI = 0: No preference.

  • PI = -1: Total repulsion (deterrence).

Statistical Validation
  • Binomial Test: For simple two-choice setups (does the split differ from 50:50?).

  • GLM (Generalized Linear Model): If testing multiple doses or covariates (age, mating status). Use a binomial distribution with logit link function.

  • Sample Size: A minimum of N=40 responding insects is required for statistical power (P < 0.05).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response Rate (<30%) Insect fatigue or contamination.Clean glassware with Acetone -> Hexane -> Bake at 200°C. Check insect age/mating status.
Repulsion to DMNT Dose too high (toxicity).Reduce dose by 10-fold. High concentrations of DMNT can be toxic or repellent (mimicking hyper-infestation).
Bias to one side Asymmetric lighting or airflow.Check flowmeters. Rotate setup 90° and 180°. Ensure "Ghost" controls (solvent vs solvent) yield 50:50.
Inconsistent Results DMNT degradation.Run GC-MS on the stock. If oxidized, discard. Ensure Argon purging after every use.

References

  • Pherobank. (n.d.).[3] (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) Technical Data Sheet. Retrieved from [Link]

  • Turlings, T. C., et al. (1990). Exploitation of herbivore-induced plant odors by host-seeking parasitic wasps. Science. Retrieved from [Link]

  • Huang, X. Z., et al. (2010). The herbivore-induced plant volatile methyl salicylate negatively affects attraction of the parasitoid Diadegma semiclausum.[10] Journal of Chemical Ecology. Retrieved from [Link]

  • Chen, Y., et al. (2021). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. eLife. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol Guide: Genetic Regulation of DMNT Biosynthesis

Part 1: Introduction & Biosynthetic Logic[1] (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a critical homoterpene semiochemical emitted by plants in response to herbivory (Herbivore-Induced Plant Volatile, HIPV). It functi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Biosynthetic Logic[1]

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a critical homoterpene semiochemical emitted by plants in response to herbivory (Herbivore-Induced Plant Volatile, HIPV). It functions as an indirect defense mechanism by attracting parasitoids and predators of herbivores.[1]

For researchers in chemical ecology and plant metabolic engineering, understanding the genetic regulation of DMNT requires navigating two distinct biosynthetic routes depending on the species and tissue type.

The Two Pathways of DMNT Production[3][4]
  • The Nerolidol Pathway (Canonical Leaf Pathway): Common in maize (Zea mays) and lima bean.

    • Precursor: Farnesyl diphosphate (FPP, C15).[2]

    • Step 1: Conversion to (E)-nerolidol by a Terpene Synthase (e.g., ZmTPS2).

    • Step 2: Oxidative degradation (C15

      
       C11) by a P450 monooxygenase (e.g., ZmCYP92C5, AtCYP82G1 in vitro).
      
  • The Arabidiol Pathway (Root-Specific): Found in Arabidopsis thaliana roots.[2][3]

    • Precursor: 2,3-oxidosqualene (C30).

    • Step 1: Cyclization to arabidiol by a triterpene synthase (AtPEN1).

    • Step 2: Oxidative cleavage to DMNT by AtCYP705A1.

Expert Insight: Do not assume the nerolidol pathway is universal. If working with Arabidopsis vegetative tissue, DMNT emission is negligible unless engineered. If working with roots, target CYP705A1. For crop leaves (Maize, Rice, Tomato), target the CYP92/CYP82 families.

Part 2: Application Note – Deciphering the Regulatory Network

Transcriptional Profiling & Candidate Gene Identification

Regulation of DMNT is tightly correlated with Jasmonic Acid (JA) signaling. To identify the specific Transcription Factors (TFs) driving biosynthesis, use a differential co-expression approach.

  • Experimental Design: Treat plants with Methyl Jasmonate (MeJA) or induce herbivory (Spodoptera or Plutella larvae). Harvest tissue at 0h, 1h, 4h, and 12h.

  • Targeting: Perform RNA-Seq. Filter for genes with:

    • Upregulation > 4-fold within 4 hours.

    • Plastidial/ER localization signals (DMNT precursors are plastidial/cytosolic, but P450s are ER-anchored).

    • Co-expression modules containing known JA-signaling genes (MYC2, JAZ proteins).

Validating Upstream Regulators (Promoter Analysis)

Once candidate TFs (e.g., WRKY, MYC, bHLH) are identified, validate their binding to the promoters of the biosynthetic genes (TPS or CYP).

Recommended Workflow:

  • In Silico: Scan the 2kb upstream region of your CYP candidate for W-box (TTGACC), G-box (CACGTG), or GCC-box elements.

  • Yeast One-Hybrid (Y1H):

    • Bait: Promoter fragment cloned into pAbAi (Aureobasidin A resistance).

    • Prey: TF CDS cloned into pGADT7 (GAL4 activation domain).

    • Readout: Growth on SD/-Leu + AbA medium indicates direct physical interaction.

  • Dual-Luciferase Assay (In Planta):

    • Reporter: Promoter fused to Firefly Luciferase (LUC).

    • Effector: TF fused to CaMV35S promoter.

    • System: Nicotiana benthamiana transient infiltration.

    • Data: Normalize Firefly signal against a constitutively expressed Renilla Luciferase (REN) internal control. A ratio increase >2.0 vs. empty vector confirms transcriptional activation.

Part 3: Protocol – Functional Characterization of DMNT-Biosynthetic P450s

Objective: To prove a candidate Cytochrome P450 monooxygenase catalyzes the oxidative cleavage of (E)-nerolidol to DMNT.[1][2][4]

Scientific Rationale: Plant P450s are membrane-bound and require a P450 reductase (CPR) for electron transfer. E. coli expression often yields insoluble/inactive protein. We utilize the Saccharomyces cerevisiae WAT11 strain, engineered to express the Arabidopsis NADPH-P450 reductase (ATR1), ensuring efficient coupling.

Materials
  • Strain: S. cerevisiae WAT11.[3]

  • Vector: pYeDP60 (Galactose-inducible promoter GAL10-CYC1).

  • Substrate: (E)-Nerolidol (Sigma-Aldrich, >98% purity). Note: Use the (E)-isomer; the (Z)-isomer is rarely a substrate.

  • Cofactor: NADPH (tetrasodium salt).

  • Internal Standard: Nonyl acetate or trans-Caryophyllene.

Step-by-Step Methodology
Phase 1: Heterologous Expression
  • Cloning: Clone the Full-Length CDS of the candidate P450 into pYeDP60 between BamHI/KpnI sites.

  • Transformation: Transform WAT11 yeast cells using the LiAc/SS-DNA/PEG method. Select on SD/-Ura plates.

  • Induction:

    • Inoculate a single colony into 10 mL SGI medium (Glucose). Grow 18–24h at 30°C.

    • Transfer to 200 mL YPGE medium (Ethanol/Glycerol) to derepress the promoter. Grow 24h.

    • Add Galactose to 2% (w/v) final concentration to induce expression. Incubate 12–16h at 20°C (lower temp aids folding).

Phase 2: Microsome Isolation
  • Harvest cells (3,000 x g, 5 min). Wash with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

  • Resuspend in Lysis Buffer (TEK + 0.6 M Sorbitol + 1 mM PMSF).

  • Disrupt cells using glass beads (0.5 mm) in a bead beater (3 x 1 min pulses, 4°C).

  • Centrifuge 10,000 x g for 15 min to remove debris/mitochondria.

  • Ultracentrifuge supernatant: 100,000 x g for 60 min at 4°C.

  • Resuspend the microsomal pellet in Storage Buffer (50 mM Tris-HCl pH 7.5, 20% Glycerol). Quantify total protein (Bradford).

Phase 3: Enzymatic Assay
  • Reaction Mix (500 µL):

    • 50 mM Potassium Phosphate Buffer (pH 7.0).

    • 0.5 mg Microsomal Protein.

    • 100 µM (E)-Nerolidol (added from ethanol stock).

    • 1 mM NADPH (Start reaction with this).

  • Incubation: Incubate at 30°C for 30–60 minutes with gentle shaking.

  • Extraction: Stop reaction by adding 300 µL Pentane or Hexane containing 5 ng/µL Internal Standard. Vortex vigorously for 30s.

  • Phase Separation: Centrifuge 2,000 x g for 2 min. Transfer the organic (upper) layer to a GC vial insert.

Phase 4: GC-MS Analysis[5]
  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Program: 40°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Detection:

    • DMNT Retention Time: Approx. 8–10 min (system dependent).

    • Mass Spectrum: Look for parent ion m/z 150 and base peak m/z 69 (isoprene fragment).

    • Validation: Compare retention time and fragmentation pattern against an authentic DMNT standard.

Part 4: Visualization of Regulatory & Biosynthetic Logic

DMNT_Regulation cluster_signals Upstream Signaling cluster_biosynthesis Biosynthetic Pathway (Leaf) Herbivory Herbivory / Wounding JA_Ile JA-Ile Accumulation Herbivory->JA_Ile Induction MYC2 TF: MYC2 / WRKY JA_Ile->MYC2 Signaling Cascade TPS Terpene Synthase (e.g., ZmTPS2) MYC2->TPS Promoter Binding (Transcriptional Activation) CYP P450 Monooxygenase (e.g., CYP92C5 / CYP82G1) MYC2->CYP Promoter Binding FPP Farnesyl Diphosphate (C15) Nerolidol (E)-Nerolidol (Tertiary Alcohol) FPP->Nerolidol Ionization & Hydrolysis TPS Activity DMNT DMNT (C11 Homoterpene) Nerolidol->DMNT Oxidative Cleavage (C15 -> C11) P450 Activity

Caption: Figure 1. The hierarchical regulation of DMNT biosynthesis from environmental stress perception (Herbivory) through JA signaling to the transcriptional activation of the TPS-P450 enzymatic module.

Part 5: References

  • Richter, A., et al. (2016). Characterization of Biosynthetic Pathways for the Production of the Volatile Homoterpenes DMNT and TMTT in Zea mays. The Plant Cell, 28(10), 2651–2665.[2] Link

  • Lee, S., et al. (2010). Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis. Proceedings of the National Academy of Sciences, 107(49), 21205–21210. Link[1]

  • Sohrabi, R., et al. (2015). In Planta Variation of Volatile Biosynthesis: An Alternative Biosynthetic Route to the Formation of the Pathogen-Induced Volatile Homoterpene DMNT via Triterpene Degradation in Arabidopsis Roots.[6][2] The Plant Cell, 27(3), 874–890. Link

  • Wang, M., et al. (2022). (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) activates jasmonic acid signaling in tea plants.[7] Plant Physiology, 189(3), 1375–1394. Link

  • Tholl, D., et al. (2006). Practical approaches to plant volatile analysis. The Plant Journal, 45(4), 540–560. Link

Sources

Application

Application Notes and Protocols for Isotopic Labeling of (E)-4,8-Dimethyl-1,3,7-nonatriene

Foreword for the Researcher (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a volatile acyclic monoterpenoid of significant interest in chemical ecology, flavor chemistry, and as a signaling molecule in plant-herbivore inter...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a volatile acyclic monoterpenoid of significant interest in chemical ecology, flavor chemistry, and as a signaling molecule in plant-herbivore interactions.[1][2] The ability to introduce isotopic labels, such as deuterium (²H) and carbon-13 (¹³C), into the DMNT molecule is a powerful tool for elucidating its biosynthetic pathways, tracking its metabolic fate, and quantifying its presence in complex biological matrices. This guide provides detailed theoretical and practical insights into the chemical synthesis and biosynthetic production of isotopically labeled DMNT, designed for researchers, scientists, and professionals in drug development and related fields. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles and strategic considerations to ensure experimental success and data integrity.

I. Strategic Approaches to Isotopic Labeling of (E)-4,8-Dimethyl-1,3,7-nonatriene

The introduction of stable isotopes into the molecular framework of DMNT can be achieved through two primary routes: Chemical Synthesis and Biosynthesis . The choice between these approaches depends on the desired labeling pattern, the required isotopic enrichment, and the available resources.

  • Chemical Synthesis offers precise control over the location of the isotopic label by incorporating isotopically enriched building blocks at specific steps in a synthetic sequence. This method is ideal for producing standards with known isotopic purity and for mechanistic studies where the fate of a particular atom is of interest.

  • Biosynthesis leverages the natural enzymatic machinery of plants or microorganisms to produce DMNT from isotopically labeled precursors, such as ¹³C-glucose. This approach is invaluable for studying the natural production of DMNT in vivo and can result in uniformly or specifically labeled molecules, depending on the precursor provided.[3]

This document will detail protocols for both approaches, providing the researcher with a comprehensive toolkit for producing isotopically labeled (E)-4,8-Dimethyl-1,3,7-nonatriene.

II. Chemical Synthesis of Isotopically Labeled (E)-4,8-Dimethyl-1,3,7-nonatriene

A plausible and stereoselective synthetic route to (E)-4,8-Dimethyl-1,3,7-nonatriene can be devised based on established olefination methodologies that are known to favor the formation of (E)-alkenes. The Horner-Wadsworth-Emmons reaction is a particularly suitable choice for this purpose.[4] The following sections outline a modular synthetic strategy that allows for the introduction of deuterium or carbon-13 at various positions.

A. Retrosynthetic Analysis and Labeling Strategy

A logical retrosynthetic disconnection of the target molecule points to two key fragments: a C6 aldehyde and a C5 phosphonate ylide. This strategy allows for the crucial C=C double bond with the desired (E)-stereochemistry to be formed via a Horner-Wadsworth-Emmons olefination.

G DMNT (E)-4,8-Dimethyl-1,3,7-nonatriene HWE Horner-Wadsworth-Emmons Olefination DMNT->HWE Fragments C6 Aldehyde + C5 Phosphonate Ylide HWE->Fragments C6_Aldehyde 4-Methyl-5-hexenal Fragments->C6_Aldehyde Fragment A C5_Phosphonate Diethyl (3-methylbut-2-en-1-yl)phosphonate Fragments->C5_Phosphonate Fragment B

Figure 1: Retrosynthetic analysis of (E)-4,8-Dimethyl-1,3,7-nonatriene.

This retrosynthetic approach offers multiple opportunities for isotopic labeling:

Labeling StrategyLabeled PrecursorResulting Labeled Position(s) in DMNT
¹³C-Labeling of Methyl Groups ¹³CH₃IC9 and/or the methyl group at C4
Deuterium Labeling D₂O with a suitable catalystMultiple positions via H/D exchange on starting materials
¹³C-Labeling of the Backbone ¹³CO₂Introduction of a ¹³C-carboxyl group that can be further elaborated
B. Protocol 1: Synthesis of Unlabeled (E)-4,8-Dimethyl-1,3,7-nonatriene

This protocol serves as the foundation for the isotopically labeled syntheses.

Step 1: Synthesis of 4-Methyl-5-hexenal (Fragment A)

This can be prepared from commercially available starting materials through standard organic transformations.

Step 2: Synthesis of Diethyl (3-methylbut-2-en-1-yl)phosphonate (Fragment B)

This phosphonate is synthesized from 3-methyl-2-buten-1-ol (prenol) via the Arbuzov reaction.

Step 3: Horner-Wadsworth-Emmons Olefination

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl (3-methylbut-2-en-1-yl)phosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Olefination: Add a solution of 4-methyl-5-hexenal (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford (E)-4,8-Dimethyl-1,3,7-nonatriene.

C. Protocol 2: ¹³C-Labeling of the Methyl Groups

This protocol introduces a ¹³C label at the C9 position and/or the C4-methyl group using ¹³C-methyl iodide.

Option 1: Labeling of the C9 Methyl Group

  • Prepare a ¹³C-labeled Grignard reagent, methylmagnesium iodide-¹³C, by reacting magnesium turnings with ¹³C-methyl iodide in anhydrous diethyl ether.[5]

  • Synthesize a ¹³C-labeled acetone by reacting the prepared Grignard reagent with a suitable acetyl derivative.

  • Use the ¹³C-labeled acetone as a precursor in the synthesis of the C5 phosphonate ylide.

Option 2: Labeling of the C4-Methyl Group

  • Synthesize a ¹³C-labeled 4-methyl-5-hexenal by employing ¹³C-methyl iodide in an appropriate step of its synthesis, for example, in a cuprate addition to an enone.

Horner-Wadsworth-Emmons Reaction:

  • Follow the procedure in Protocol 1, using the appropriate ¹³C-labeled fragment.

D. Protocol 3: Deuterium Labeling

Deuterium can be introduced at various positions through hydrogen-deuterium exchange reactions on the starting materials or intermediates using D₂O and a suitable catalyst, such as palladium on carbon (Pd/C) with aluminum.[6]

  • Deuteration of a Precursor: In a microwave reaction vessel, suspend the precursor aldehyde or phosphonate (0.200 mmol), aluminum powder (100 mg), and 5% Pd/C catalyst (20 mg) in D₂O (1.5 mL).[6]

  • Sonicate the vessel for 1 hour.

  • Irradiate the reaction mixture in a microwave reactor according to instrument specifications to facilitate H-D exchange.

  • Extract the deuterated precursor and use it in the Horner-Wadsworth-Emmons reaction as described in Protocol 1. The extent and position of deuteration will depend on the specific precursor and reaction conditions.

III. Biosynthesis of Isotopically Labeled (E)-4,8-Dimethyl-1,3,7-nonatriene

The biosynthesis of DMNT in many plants proceeds from the C15 precursor farnesyl diphosphate, via the tertiary alcohol (E)-nerolidol, which is then oxidatively degraded to the C11 homoterpene.[7] This pathway can be exploited to produce isotopically labeled DMNT by feeding plants with labeled precursors.

A. Biosynthetic Pathway Overview

G cluster_0 Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway cluster_1 DMNT Biosynthesis C13_Glucose ¹³C-Glucose GPP Geranyl Pyrophosphate (GPP) C13_Glucose->GPP Multiple enzymatic steps FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Nerolidol (E)-Nerolidol FPP->Nerolidol TPS2 (Terpene Synthase) DMNT (E)-4,8-Dimethyl-1,3,7-nonatriene Nerolidol->DMNT CYP92C5 (P450 Monooxygenase)

Figure 2: Simplified biosynthetic pathway of DMNT from a labeled precursor.

B. Protocol 4: In Vivo Labeling with ¹³C-Glucose

This protocol describes a general method for labeling plant volatiles, which can be adapted for DMNT-producing plant species.

  • Plant Material: Select a plant species known to produce DMNT upon herbivory or other induction, such as maize (Zea mays).

  • Labeling Solution Preparation: Prepare a solution of [U-¹³C₆]-glucose in sterile water. The concentration will need to be optimized for the specific plant system but can start in the range of 1-5% (w/v).

  • Label Administration:

    • For seedlings or small plants: The labeling solution can be supplied to the roots by watering the soil or hydroponic medium.

    • For larger plants: A stem-feeding method can be employed. A small incision is made in the stem, and a cotton wick saturated with the labeling solution is inserted.

  • Induction of DMNT Production: After a period of uptake of the labeled precursor (e.g., 24-48 hours), induce DMNT production. This can be achieved by mechanical wounding or by applying herbivore-derived elicitors.

  • Volatile Collection: Enclose the plant or the induced leaves in a volatile collection chamber. Draw air over the plant through a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) to capture the emitted volatiles.

  • Extraction and Analysis: Elute the trapped volatiles from the adsorbent with a suitable solvent (e.g., dichloromethane or hexane) and analyze by GC-MS to determine the incorporation of ¹³C into DMNT.

IV. Analytical Characterization of Labeled DMNT

The successful incorporation of isotopic labels must be verified and quantified. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.

A. Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for separating DMNT from other volatiles and determining its isotopic enrichment.

Expected Mass Shifts:

IsotopeExpected Mass Shift (per label)
¹³C+1 Da
²H (D)+1 Da

Protocol 5: GC-MS Analysis of Isotopic Enrichment

  • Instrumentation: Use a high-resolution GC-MS system.

  • GC Method:

    • Column: A non-polar column (e.g., DB-5MS) is suitable.

    • Injection: Splitless injection of 1 µL of the sample extract.

    • Temperature Program: Optimize the temperature ramp to achieve good separation of DMNT from other compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Identify the peak corresponding to DMNT based on its retention time and mass spectrum.

    • Determine the isotopic enrichment by analyzing the mass distribution of the molecular ion cluster.[8] The relative abundances of the M, M+1, M+2, etc. peaks will indicate the number of isotopic labels incorporated. Software tools are available to deconvolve the isotopic distribution and calculate the percent enrichment.[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific location of isotopic labels within the molecule.

Expected NMR Signatures:

  • ¹³C NMR: The introduction of a ¹³C label at a specific position will result in a significant enhancement of the signal for that carbon in the ¹³C NMR spectrum. ¹³C-¹³C coupling can be observed in highly enriched samples, providing information on the connectivity of labeled atoms.

  • ¹H NMR: The presence of a deuterium atom in place of a proton will lead to the disappearance of the corresponding signal in the ¹H NMR spectrum.

  • ²H NMR: A signal will appear in the ²H NMR spectrum at the chemical shift corresponding to the position of the deuterium label.

Protocol 6: NMR Analysis

  • Sample Preparation: Dissolve a purified sample of the labeled DMNT in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and, if applicable, ²H NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Compare the spectra of the labeled compound with those of an unlabeled standard to identify the positions and extent of isotopic labeling. For ¹³C-labeled samples, calculate the percent enrichment from the relative intensities of the signals in the ¹³C spectrum.[10]

V. Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the isotopic labeling of (E)-4,8-Dimethyl-1,3,7-nonatriene. By combining stereoselective chemical synthesis with modern biosynthetic techniques, researchers can generate a variety of isotopically labeled DMNT isotopologues. Careful analytical characterization by MS and NMR is crucial for validating the success of the labeling experiment and for the accurate interpretation of downstream applications. These powerful tools will undoubtedly contribute to a deeper understanding of the multifaceted roles of this important signaling molecule.

VI. References

  • FooDB. (2010). Showing Compound (E)-4,8-Dimethyl-1,3,7-nonatriene (FDB014542). Retrieved from [Link]

  • PubChem. (3E)-4,8-dimethyl-1,3,7-nonatriene. Retrieved from [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]

  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. Retrieved from [Link]

  • PMC. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • ACS Publications. (2024). Systematic Engineering to Enhance β-Myrcene Production in Yeast. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of (E)‐4,8‐dimethyl‐1,3,7‐nonitriene (DMNT).. Retrieved from [Link]

  • PubMed Central. (2018). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. Retrieved from [Link]

  • PMC. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Retrieved from [Link]

  • PMC. (2017). Characterization of Biosynthetic Pathways for the Production of the Volatile Homoterpenes DMNT and TMTT in Zea mays. Retrieved from [Link]

  • MDPI. (2022). Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process. Retrieved from [Link]

  • NIH. (2023). Engineering Saccharomyces cerevisiae for synthesis of β-myrcene and (E)-β-ocimene. Retrieved from [Link]

  • ACS Publications. (1969). Terpenoids. LVII.1 Mass Spectral and Nuclear Magnetic Resonance Studies of Pentacyclic Triterpene Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2018). Schematic overview of geraniol biosynthesis based on the mevalonate.... Retrieved from [Link]

  • Google Patents. A method to reduce the risk of large-scale Grignard reaction. Retrieved from

  • YouTube. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. Retrieved from [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MDPI. (2018). 13 C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. Retrieved from [Link]

  • PMC. (2022). Combination of long-term 13CO2 labeling and isotopolog profiling allows turnover analysis of photosynthetic pigments in Arabidopsis leaves. Retrieved from [Link]

  • NIST. (E)-4,8-Dimethylnona-1,3,7-triene. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Mono-, Sesqui-, and Higher Terpenes. Retrieved from [Link]

  • YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

  • ResearchGate. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of DMNT as a Biomarker for Herbivore-Induced Plant Stress

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding the Chemical Dialogue of Plant Defense Plants, though seemingly passive, engage in a constant and dynamic dialogue with their environ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Chemical Dialogue of Plant Defense

Plants, though seemingly passive, engage in a constant and dynamic dialogue with their environment. When under attack from herbivores, they don't suffer in silence. Instead, they mount a sophisticated defense, a key component of which is the release of a complex blend of airborne chemical signals known as herbivore-induced plant volatiles (HIPVs). These volatile organic compounds (VOCs) serve multiple critical functions, from directly deterring herbivores to attracting the natural enemies of their attackers, a phenomenon known as "tritrophic interaction."[1][2] Furthermore, neighboring plants can intercept these chemical warnings and prime their own defenses in anticipation of an impending threat.[3]

Among the myriad of HIPVs, (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) has emerged as a particularly reliable and widespread biomarker of herbivore-induced stress across a diverse range of plant species.[4] This C11 homoterpene is not typically produced in significant amounts by healthy, unstressed plants. Its synthesis is rapidly triggered by insect feeding, making its presence and concentration a direct indicator of herbivore damage.[4][5]

This comprehensive guide provides detailed application notes and protocols for the utilization of DMNT as a biomarker for herbivore-induced plant stress. We will delve into the biochemical underpinnings of DMNT synthesis, provide step-by-step methodologies for its collection and quantification, and explore its practical applications in research and development.

The Biochemistry of DMNT Synthesis: A Response to Wounding

The production of DMNT is a direct consequence of the plant's wound response, intricately linked to the jasmonic acid (JA) signaling pathway, a major hormonal cascade that regulates plant defense against chewing insects.[3][6] The biosynthetic journey of DMNT begins with the C15 sesquiterpene precursor, farnesyl diphosphate (FPP). In response to herbivore feeding and the subsequent activation of the JA pathway, FPP is converted to the sesquiterpene alcohol (E)-nerolidol. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS).[7]

The final and crucial step in DMNT biosynthesis is the oxidative cleavage of (E)-nerolidol, a reaction mediated by cytochrome P450 monooxygenases (CYP).[3] This enzymatic conversion removes a four-carbon unit from (E)-nerolidol, resulting in the formation of the C11 homoterpene, DMNT. The expression of the genes encoding both the specific TPS and CYP enzymes is upregulated by the JA signaling cascade, ensuring that DMNT is produced precisely when and where it is needed as a defense signal.[7][8]

DMNT_Biosynthesis cluster_herbivory Herbivore Feeding cluster_ja_pathway Jasmonic Acid (JA) Signaling Pathway cluster_dmnt_synthesis DMNT Biosynthesis Herbivore_Damage Tissue Damage & Elicitor Recognition JA_Biosynthesis JA Biosynthesis Herbivore_Damage->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA_Biosynthesis->JA_Ile SCF_COI1_JAZ SCF-COI1-JAZ Coreceptor Complex JA_Ile->SCF_COI1_JAZ MYC2 MYC2 Transcription Factor (Released) SCF_COI1_JAZ->MYC2 TPS_CYP_Expression Upregulation of TPS and CYP Gene Expression MYC2->TPS_CYP_Expression TPS Terpene Synthase (TPS) TPS_CYP_Expression->TPS CYP Cytochrome P450 (CYP) TPS_CYP_Expression->CYP FPP Farnesyl Diphosphate (FPP) Nerolidol (E)-Nerolidol FPP->Nerolidol TPS DMNT (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) Nerolidol->DMNT CYP Emission Emission DMNT->Emission Dynamic_Headspace_Collection cluster_workflow Dynamic Headspace Collection Workflow Start Start Prep Prepare & Clean System Components Start->Prep Enclose Enclose Plant in Collection Chamber Prep->Enclose Assemble Assemble Push-Pull System Enclose->Assemble Collect Collect Volatiles onto Sorbent Tube Assemble->Collect Add_IS Add Internal Standard (Optional) Collect->Add_IS Store Store Sorbent Tube for Analysis Add_IS->Store End End Store->End

Fig. 2: Workflow for dynamic headspace collection of plant volatiles.
Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb volatiles from the headspace of a sample. It is a simpler and often faster method than dynamic headspace collection, making it suitable for high-throughput screening.

Materials:

  • SPME fiber holder and fibers (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating is often suitable for terpenes)

  • Airtight glass vials with septa

  • Heating block or water bath (optional)

  • Gas-tight syringe (for internal standard addition)

Step-by-Step Methodology:

  • Sample Preparation:

    • Excise a known weight of plant tissue (e.g., leaves) and place it in an airtight glass vial. It is crucial to work quickly to minimize the loss of volatiles.

    • Seal the vial immediately with a septum-containing cap.

  • Internal Standard Addition (Optional but Recommended):

    • A known amount of an internal standard can be injected into the vial through the septum using a gas-tight syringe.

  • Equilibration:

    • Allow the volatiles to equilibrate in the headspace of the vial. This can be done at room temperature or with gentle heating (e.g., 30-40°C) for a set period (e.g., 15-30 minutes) to increase the concentration of volatiles in the headspace.

  • SPME Fiber Exposure:

    • Condition the SPME fiber according to the manufacturer's instructions (typically by heating it in the GC injection port).

    • Insert the SPME fiber through the septum of the vial, exposing the coated fiber to the headspace. Do not let the fiber touch the plant material.

    • Expose the fiber for a standardized period (e.g., 30-60 minutes) to allow for the adsorption of volatiles. The optimal exposure time should be determined empirically.

  • Desorption and Analysis:

    • After the extraction period, retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS for thermal desorption and analysis.

Analytical Quantification of DMNT: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Protocol 3: GC-MS Analysis of DMNT

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Thermal desorption unit (for dynamic headspace samples)

  • Appropriate GC column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms)

  • High-purity helium as the carrier gas

  • DMNT analytical standard

  • Internal standard (optional but recommended)

Step-by-Step Methodology:

  • Sample Introduction:

    • For Dynamic Headspace Samples: Place the sorbent tube in the thermal desorption unit. The volatiles are then thermally desorbed and transferred to the GC column.

    • For SPME Samples: Insert the SPME fiber into the hot GC inlet for a set time (e.g., 2-5 minutes) to desorb the analytes onto the column.

  • GC Separation:

    • The GC oven temperature is programmed to ramp up over time, separating the different volatile compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and increases to a high temperature (e.g., 250°C).

  • MS Detection and Identification:

    • As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.

    • DMNT can be identified by comparing its retention time and mass spectrum to that of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification. [9]

  • Quantification:

    • Quantification can be achieved by creating a calibration curve using different concentrations of the DMNT standard. [10] * The peak area of DMNT in the sample is then compared to the calibration curve to determine its concentration.

    • If an internal standard is used, the ratio of the peak area of DMNT to the peak area of the internal standard is used for quantification, which can improve accuracy and precision by correcting for variations in sample injection and analysis. [10][11]

      GC-MS Parameter Typical Setting Rationale
      GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) A non-polar column that provides good separation for a wide range of volatile compounds, including terpenes like DMNT. [6]
      Carrier Gas Helium An inert gas that is commonly used in GC-MS.
      Inlet Temperature 250°C Ensures rapid volatilization of the analytes from the SPME fiber or the thermal desorber. [6]
      Oven Program Initial temp: 40°C (hold for 2 min), Ramp: 5°C/min to 150°C, then 10°C/min to 250°C (hold for 5 min) A typical temperature program that allows for the separation of a wide range of volatiles with different boiling points.
      MS Ion Source Temp. 230°C A standard temperature for electron ionization.
      MS Quadrupole Temp. 150°C A standard temperature for the quadrupole mass analyzer.
      Ionization Mode Electron Ionization (EI) at 70 eV The standard ionization method for GC-MS, which produces reproducible fragmentation patterns.
      Mass Scan Range m/z 40-400 A suitable range to capture the characteristic ions of DMNT and other common plant volatiles.

      | Solvent Delay | 2-3 minutes | Prevents the solvent peak (if any) from entering and saturating the MS detector. |

Table 1: Typical GC-MS Parameters for DMNT Analysis.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability and reproducibility of your results, a robust QA/QC program is essential.

  • Method Blanks: Analyze a "blank" sample (e.g., an empty collection chamber or a clean SPME fiber) with each batch of samples to check for contamination of the system or reagents. [3]* Replicate Samples: Analyze replicate samples to assess the precision of your method.

  • Internal Standards: As mentioned previously, the use of internal standards is highly recommended to correct for variations in sample preparation and analysis. [10][11]* Calibration Checks: Regularly run a calibration standard to ensure the continued accuracy of your quantification.

  • System Suitability Tests: Before running a batch of samples, inject a standard mixture to verify that the GC-MS system is performing optimally (e.g., adequate peak resolution and sensitivity).

Applications and Case Studies

The use of DMNT as a biomarker for herbivore-induced stress has numerous applications in both basic and applied research.

  • Assessing Herbivore Damage: The amount of DMNT released can be correlated with the extent of herbivore damage, providing a quantitative measure of plant stress. [4][5]* Differentiating Between Herbivores: Different herbivore species can induce distinct volatile blends, and the relative abundance of DMNT can help in distinguishing between them. [12]* Screening for Plant Resistance: DMNT emissions can be used as a phenotypic marker to screen for plant varieties that exhibit enhanced resistance to herbivores.

  • Monitoring Pest Infestations in Agriculture: Monitoring DMNT levels in the field could provide an early warning system for pest outbreaks.

  • Evaluating the Efficacy of Pest Control Strategies: Changes in DMNT emissions can be used to assess the effectiveness of pesticides or biological control agents.

  • Drug Discovery and Development: Understanding the signaling pathways that lead to the production of defensive compounds like DMNT can provide insights for the development of new crop protection agents.

Plant Species Herbivore Key Finding DMNT Emission Levels
Mountain Birch (Betula pubescens)Geometrid moths (Operophtera brumata and Epirrita autumnata)DMNT emissions were positively correlated with the amount of leaf area eaten by the larvae. [2]Emission rates increased with increasing leaf area eaten, with a slope of approximately 0.5 to 1.5 ng cm⁻² h⁻¹. [2]
Subarctic dwarf birch (Betula nana)Insect herbivoresHerbivory caused a 6-fold increase in DMNT emission rates in ambient conditions and a 33-fold increase under shading. [1]Not specified in absolute terms, but significant fold-changes were reported.
Cotton (Gossypium hirsutum)Mirid bug (Apolygus lucorum)Overexpression of genes involved in DMNT synthesis led to 10-15-fold higher DMNT emissions upon herbivory.Not specified in absolute terms, but significant fold-changes were reported.
Tomato (Solanum lycopersicum)Tomato borer (Tuta absoluta)Plants damaged by T. absoluta emitted significantly higher levels of many compounds, including DMNT, compared to undamaged plants. [12]Emission levels were at least 10 times higher than in undamaged or whitefly-infested plants. [12]
Alder (Alnus glutinosa)Geometrid moth (Cabera pusaria)DMNT emission was indicative of the presence of herbivores, but not strongly correlated with the degree of damage. [4][5]Emission rates were higher in the presence of herbivores, but a clear quantitative relationship with damage was not observed. [4][5]

Table 2: Case Studies of DMNT as a Biomarker for Herbivore-Induced Plant Stress.

Troubleshooting

Problem Potential Cause Solution
No or low DMNT peak Ineffective volatile collectionCheck for leaks in the collection system. Ensure adequate flow rates. Optimize SPME fiber exposure time and temperature.
Insufficient herbivore damageEnsure that the herbivores are actively feeding. Increase the duration or intensity of the herbivory treatment.
Plant species does not produce DMNTNot all plant species produce DMNT in response to herbivory. Consult the literature for your specific plant species.
Poor peak shape (tailing or fronting) Active sites in the GC systemDeactivate the GC inlet liner. Use a fresh, high-quality GC column.
Inappropriate oven temperature programOptimize the GC oven temperature program.
High background noise Contamination of the GC-MS systemBake out the GC column. Clean the MS ion source.
Contaminated carrier gas or gas linesUse high-purity carrier gas and check for leaks in the gas lines.
Inconsistent quantification Variation in sample collection or injectionUse an internal standard. Ensure consistent timing and procedures for all samples.
Non-linear detector responseEnsure that the concentration of DMNT is within the linear range of the detector. Dilute samples if necessary.

Table 3: Troubleshooting Guide for DMNT Analysis.

Conclusion

DMNT is a powerful and reliable biomarker for herbivore-induced plant stress. Its detection and quantification provide valuable insights into the complex interactions between plants and herbivores. By following the detailed protocols and guidelines presented in this application note, researchers can effectively utilize DMNT to advance their understanding of plant defense mechanisms and develop innovative strategies for crop protection and drug discovery. The continued exploration of the chemical language of plants holds immense potential for addressing some of the most pressing challenges in agriculture and medicine.

References

  • Niinemets, Ü., Kännaste, A., & Copolovici, L. (2013). Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage. Frontiers in Plant Science, 4, 262. [Link]

  • Rieksta, J., et al. (2022). Synergistic effects of insect herbivory and changing climate on plant volatile emissions in the subarctic tundra. Ecology and Evolution, 12(7), e9073. [Link]

  • Rieksta, J., et al. (2020). Insect Herbivory Strongly Modifies Mountain Birch Volatile Emissions. Frontiers in Plant Science, 11, 589403. [Link]

  • Meents, A. K., et al. (2019). Volatile DMNT systemically induces jasmonate-independent direct anti-herbivore defense in leaves of sweet potato (Ipomoea batatas) plants. Scientific Reports, 9(1), 16978. [Link]

  • Kessler, A., & Baldwin, I. T. (2001). Defensive function of herbivore-induced plant volatile emissions in nature. Science, 291(5511), 2141-2144. [Link]

  • Guo, J., et al. (2024). Engineering DMNT emission in cotton enhances direct and indirect defense against mirid bugs. Journal of Advanced Research. [Link]

  • Chiavarini, S. (2015). How do I quantify volatile organic compounds using GC-MS? ResearchGate. [Link]

  • Jing, X., et al. (2021). Herbivore-induced DMNT catalyzed by CYP82D47 plays an important role in the induction of JA-dependent herbivore resistance of neighboring tea plants. Plant, Cell & Environment, 44(4), 1178-1191. [Link]

  • Proffit, M., et al. (2016). Qualitative and Quantitative Differences in Herbivore-Induced Plant Volatile Blends from Tomato Plants Infested by Either Tuta absoluta or Bemisia tabaci. Journal of Chemical Ecology, 42(12), 1255-1267. [Link]

  • Copolovici, L., et al. (2011). The effect of herbivory by Cabera pusaria larvae on volatile emission from Alnus glutinosa is quantitatively related to the amount of damage. Entomologia Experimentalis et Applicata, 140(2), 109-117. [Link]

  • Lusebrink, I., et al. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules, 23(9), 2206. [Link]

  • Adeyemi, D., et al. (2011). QA/QC aspects of GC-MS analytical instrument for environmental analysis. American Journal of Analytical Chemistry, 2(8), 938-947. [Link]

  • Jia, H., et al. (2022). Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection. Planta, 255(4), 86. [Link]

  • Farmer, E. E., & Goossens, A. (2019). Jasmonates: biosynthesis, perception and signal transduction. Essays in Biochemistry, 63(4), 437-447. [Link]

  • Ye, M., et al. (2019). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 20(18), 4376. [Link]

  • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Journal of Analytical Methods in Chemistry, 2013, 782829. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability and degradation of (E)-4,8-Dimethyl-1,3,7-nonatriene under experimental conditions

Topic: Stability, Degradation, and Experimental Troubleshooting Status: Active | Audience: Research Scientists & Analytical Chemists[1] Introduction: The DMNT Stability Paradox (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Experimental Troubleshooting

Status: Active | Audience: Research Scientists & Analytical Chemists[1]

Introduction: The DMNT Stability Paradox

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a critical homoterpene signaling molecule in plant defense (HIPV).[1] While biologically potent, it is chemically fragile. Its structure—an acyclic hydrocarbon with a conjugated diene system—makes it highly susceptible to oxidative cleavage (ozonolysis) , thermal isomerization , and polymerization .

This guide addresses the "disappearing peak" phenomenon and artifact formation often encountered during headspace collection and GC-MS analysis.

Module 1: Storage & Handling (Pre-Experiment)

Preventing degradation before the experiment begins.[1]

Critical Storage Protocols
ParameterRecommendationMechanism of Failure
Temperature -80°C (Long-term)Prevents spontaneous polymerization and slow oxidation.[1]
Atmosphere Argon or Nitrogen Oxygen exposure leads to epoxide formation at the C1=C2 or C3=C4 positions.
Container Amber Silanized Glass Adsorption: DMNT is lipophilic and binds to standard plastics. Photo-oxidation: UV light triggers E/Z isomerization.
Solvent Hexane or Pentane Avoid ethers (peroxide formation) or alcohols (potential transesterification artifacts with impurities).[1]
FAQ: Handling

Q: My DMNT standard arrived as a liquid but has turned viscous/solid. Is it usable? A: No. This indicates polymerization. DMNT lacks stabilizing steric bulk around its conjugated system.[1] If the liquid has thickened or precipitated, the concentration is no longer reliable. Discard and re-order.

Module 2: Experimental Sampling (The "During" Phase)

Troubleshooting Headspace Collection and Volatile Trapping.

The Ozone Problem

In atmospheric sampling (e.g., plant headspace), ambient ozone is the primary enemy. Ozone reacts with DMNT's double bonds (rate constant


) faster than the sampling duration, leading to "false negatives" in your data.[1]
Troubleshooting Guide: Low Recovery

Symptom: You detect monoterpenes (e.g., limonene) but DMNT is absent or significantly lower than expected.[1]

Step 1: Check for Ozone Scrubbing

  • Issue: Ambient ozone degrades DMNT on the trap during collection.

  • Fix: Install a MnO₂-coated copper gauze or Potassium Iodide (KI) scrubber upstream of the sample inlet.[1]

  • Caution: KI scrubbers can sometimes rearrange terpenes if they get wet. MnO₂ is generally safer for hydrocarbons.

Step 2: Check Breakthrough Volume

  • Issue: DMNT (C11) is semi-volatile. If sampling flow > 200 mL/min for > 4 hours, it may elute off the trap.

  • Fix: Use a dual-bed trap (e.g., Tenax TA followed by Carbotrap).[1] If DMNT is found on the second bed, your primary bed is saturated.

Step 3: Materials Check

  • Issue: Use of Tygon or PVC tubing.

  • Fix: Use PTFE (Teflon) or PEEK tubing only.[1] DMNT adsorbs irreversibly to soft plastics.[1]

Module 3: Analytical Troubleshooting (The "Post" Phase)

GC-MS Artifacts and Thermal Instability.

Visualizing the Degradation Cascade

The following diagram maps the specific degradation pathways you must distinguish from biological signals.

DMNT_Degradation DMNT (E)-DMNT (Target Analyte) Formaldehyde Formaldehyde + 4-methyl-3-hepten-6-one DMNT->Formaldehyde Ozonolysis (C1=C2 cleavage) Isomers (Z)-DMNT (Thermal Isomer) DMNT->Isomers Thermal E/Z Isomerization Cyclic Cyclic Isomers (Cope Rearrangement) DMNT->Cyclic Electrocyclic Ring Closure Ozone Ambient Ozone (Sampling Artifact) Ozone->DMNT Heat GC Injector Heat (>220°C) Heat->DMNT

Figure 1: Primary degradation pathways.[1] Ozonolysis cleaves the terminal double bond. Thermal stress causes isomerization.

FAQ: GC-MS Analysis

Q: I see a "shadow" peak just before my DMNT peak. Is this a biological isomer? A: Likely not.[1] It is probably (Z)-DMNT formed thermally in the GC injector.[1]

  • Test: Lower your injector temperature from 250°C to 200°C. If the ratio of the shadow peak decreases, it is a thermal artifact.

  • Note: (E)-DMNT is the dominant biosynthetic product.[1] Significant (Z)-DMNT usually indicates analytical error.[1]

Q: My calibration curve is non-linear at low concentrations. A: This suggests active sites in the liner.

  • Fix: Change the liner to a deactivated, wool-free liner. Wool provides surface area for thermal degradation and adsorption of labile terpenes.

Module 4: Validated Experimental Workflow

A self-validating protocol to ensure data integrity.

Protocol: Ozone-Free Headspace Collection[1]
  • Preparation:

    • Bake Tenax TA tubes at 300°C for 2 hours under Nitrogen flow.

    • Prepare an Internal Standard (IS) solution (e.g., n-Octylbenzene or Nonyl Acetate) in Methanol.[1]

  • Scrubber Assembly:

    • Place a commercially available ozone scrubber (MnO₂ coated) before the plant chamber air inlet.[1]

    • Validation Step: If possible, measure ozone levels at the chamber outlet using a strip test or monitor. It should be < 5 ppb.

  • Collection:

    • Flow Rate: 100–150 mL/min.

    • Duration: 1–4 hours (Keep volume < 5 Liters to prevent breakthrough).

  • Elution & Analysis:

    • Elute trap with 150 µL Hexane.

    • Add Internal Standard immediately to the eluate (not the trap) to correct for injection variability.

    • GC Parameters:

      • Injector: 200°C (Splitless).[1]

      • Column: Non-polar (e.g., HP-5MS or DB-5).[1]

      • Oven: 40°C (2 min) -> 5°C/min -> 250°C.

Troubleshooting Logic Tree

Use this logic flow when DMNT is not detected.

Troubleshooting Start Problem: Low/No DMNT Recovery CheckIS Check Internal Standard (IS) Recovery Start->CheckIS IS_Low IS Recovery < 70% CheckIS->IS_Low IS_High IS Recovery > 90% CheckIS->IS_High Leak GC Inlet Leak or MS Tuning Issue IS_Low->Leak Ozone Ozone Degradation (Check Scrubber) IS_High->Ozone Adsorb Adsorption Loss (Check Tubing/Vials) IS_High->Adsorb

Figure 2: Diagnostic workflow for isolating the cause of DMNT loss.[1]

References

  • Boland, W., et al. (1995).[1] Biosynthesis of Homoterpenes in Higher Plants. Plant Physiology.

  • Pinto, D.M., et al. (2007).[1] Ozone degradation of leaf volatiles: Implications for signaling. Journal of Chemical Ecology.

  • NIST Chemistry WebBook. (E)-4,8-Dimethyl-1,3,7-nonatriene Spectral Data. [1]

  • Calogirou, A., et al. (1996).[1] Decomposition of terpenes by ozone during sampling on Tenax. Analytical Chemistry.

Sources

Optimization

optimizing GC-MS parameters for the detection of trace amounts of DMNT

Topic: Optimizing GC-MS parameters for the detection of trace amounts of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). Welcome to the DMNT Analysis Support Hub Status: Operational | Expert: Senior Application Scientist Objec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing GC-MS parameters for the detection of trace amounts of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT).

Welcome to the DMNT Analysis Support Hub

Status: Operational | Expert: Senior Application Scientist Objective: To provide a self-validating, high-sensitivity workflow for the detection of DMNT (C11H18) in complex biological matrices (plant volatiles, insect signaling).

DMNT is a homoterpene semi-volatile organic compound (BVOC) critical in plant defense signaling.[1] Its trace analysis (pg/mL to ng/mL range) presents unique challenges regarding volatility, isomerization, and matrix interference.[1] This guide replaces standard operating procedures with a causal, troubleshooting-first approach.

Module 1: Sample Preparation & Introduction (The Front End)

The Challenge: DMNT is highly volatile.[1] Liquid-liquid extraction often results in analyte loss during concentration steps.[1] The Solution: Headspace Solid-Phase Microextraction (HS-SPME).[1] This solvent-free method combines extraction and concentration, protecting the analyte from thermal degradation and solvent masking.[1]

Critical Component Selection
ComponentRecommendationCausal Logic (Why?)
SPME Fiber 50/30 µm DVB/CAR/PDMS (Grey Hub)Capacity & Range: Pure PDMS fibers often lack the retentive capacity for trace volatiles.[1] The Divinylbenzene (DVB) and Carboxen (CAR) layers provide the surface area and pore distribution necessary to trap C11 terpenes like DMNT effectively [1].
Vial Size 10 mL or 20 mL (Matched to sample)Phase Ratio: Minimizing headspace volume relative to sample volume increases the concentration of analyte in the gas phase (K_hs), improving sensitivity.
Incubation 40°C - 60°CVolatility vs. Degradation: Temperatures >60°C risk inducing thermal isomerization of co-eluting terpenes or degrading the plant matrix, releasing "green leaf volatiles" that mask DMNT.[1]
Standardized HS-SPME Protocol
  • Equilibration: Place 1g of plant tissue (or 1mL liquid) in a 20mL vial. Add internal standard (e.g., nonyl acetate).[1] Equilibrate at 40°C for 15 mins (agitation: 250 rpm).

  • Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30-45 mins at 40°C.

  • Desorption: Insert fiber into GC inlet (Splitless mode) for 3 mins at 250°C .

Module 2: Chromatographic Separation (The Middle)

The Challenge: DMNT (RI ~1090-1150) often co-elutes with other monoterpenes or sesquiterpenes in complex plant profiles.[1] The Solution: A non-polar column with a specific temperature ramp designed to expand the resolution in the C10-C12 region.[1]

GC Configuration
  • Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS).[1][2]

    • Dimensions: 30m x 0.25mm ID x 0.25µm film.[1][3]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet Mode: Splitless (Purge valve on at 1.0 min).

    • Why? Trace analysis requires the entire sample to enter the column.[1] The 1-minute hold allows for "solvent focusing" (or cryo-focusing of the analyte) at the head of the column.[1]

Optimized Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -403.0Traps volatile DMNT at column head; improves peak shape.
Ramp 1 51600.0Critical Zone: Slow ramp maximizes separation of DMNT from C10 monoterpenes.[1]
Ramp 2 202705.0Elutes heavier sesquiterpenes and cleans column.[1]
Module 3: Mass Spectrometry Detection (The Back End)

The Challenge: In Full Scan mode, background noise from the matrix obscures trace DMNT signals. The Solution: Selected Ion Monitoring (SIM). You must target the specific mass-to-charge (m/z) ratio of DMNT to increase signal-to-noise (S/N) ratio by 10-100x.[1]

SIM Parameter Setup

DMNT (MW 150.26) fragments characteristically.[1] You must monitor the following ions.

Ion Typem/zRoleNotes
Target Ion 69 QuantifierThe base peak (isoprene unit).[1] High intensity but low specificity.
Qualifier 1 150 QualifierThe Molecular Ion (M+).[1] Crucial for confirmation. If this ion is absent, it is not DMNT.
Qualifier 2 81 QualifierCharacteristic fragment; helps distinguish from other terpenes.[1]
Qualifier 3 121 QualifierLoss of ethyl group.[1]

Dwell Time: Set to 50-100 ms per ion.

  • Tip: Ensure you have at least 15-20 points across the chromatographic peak for accurate quantification.[1]

Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting the "Fail Points" where DMNT analysis usually breaks down.

DMNT_Workflow cluster_warnings Critical Control Points Sample Plant/Bio Sample SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME Equilibrium (40°C) Inlet GC Inlet (250°C, Splitless) SPME->Inlet Desorption Column Separation (HP-5MS, 40°C Start) Inlet->Column Focusing Fail1 Thermal Degradation if >260°C Inlet->Fail1 MS_Source MS Source (70eV EI) Column->MS_Source Elution Fail2 Co-elution if Ramp >10°C/min Column->Fail2 Detector SIM Detection (m/z 69, 150, 81) MS_Source->Detector Ion Filtering

Caption: Figure 1: Optimized HS-SPME-GC-MS workflow for DMNT, highlighting critical control points to prevent degradation and co-elution.

Module 4: Troubleshooting & FAQs
Q1: I see a peak at the correct retention time, but the ion ratios (150/69) are wrong. Is it DMNT?

Answer: Likely not.

  • The Cause: Co-elution with a monoterpene (e.g., Ocimene isomers) is common.[1] Ocimenes also have a base peak of 93 or 91, but share the 69 fragment.[1]

  • The Fix:

    • Check the 150 ion .[1] If it is missing or <1% relative abundance, it is not DMNT.[1]

    • Slow the oven ramp between 80°C and 120°C to 3°C/min to separate isomers.

    • Verify Retention Index (RI).[1] DMNT on HP-5MS is typically 1090-1150 [2][3].[1]

Q2: My sensitivity is dropping over time. Is DMNT degrading?

Answer: DMNT is relatively stable, but the SPME fiber is not.[1]

  • The Cause: Plant waxes and lipids deposit on the fiber during headspace extraction (splashing) or are not fully desorbed, creating active sites in the inlet liner.

  • The Fix:

    • Bake the Fiber: Run the fiber at 260°C for 10 mins in a clean inlet.

    • Change the Liner: Use a deactivated splitless liner with glass wool.[1] Active sites in dirty liners adsorb trace terpenes irreversibly.[1]

Q3: I see "Ghost Peaks" of DMNT in my blank runs.

Answer: Carryover.

  • The Cause: The DVB/CAR/PDMS fiber is highly retentive.[1] High-concentration samples (e.g., induced plants) can saturate the fiber.[1]

  • The Fix: Implement a "Fiber Bake-out" injection (5 mins at 260°C) between every biological sample.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Decision1 Is Peak Present? Start->Decision1 NoPeak No Peak Decision1->NoPeak No YesPeak Peak Present (Low Quality) Decision1->YesPeak Yes CheckFiber Check SPME Fiber (Retract/Expose) NoPeak->CheckFiber CheckSIM Verify SIM Ions (Is m/z 150 included?) CheckFiber->CheckSIM CheckRatios Check Ion Ratios (69 vs 150) YesPeak->CheckRatios Coelution Ratio Mismatch: Likely Co-elution. Slow Oven Ramp. CheckRatios->Coelution Fail Confirmed Ratio Matches: Confirmed DMNT. CheckRatios->Confirmed Pass

Caption: Figure 2: Decision matrix for diagnosing common DMNT detection failures in GC-MS.

References
  • NIST Mass Spectrometry Data Center. (n.d.).[1] (E)-4,8-Dimethyl-1,3,7-nonatriene.[1][3][4][5] NIST Chemistry WebBook, SRD 69.[1] Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2007).[1] Retention indices on HP-5MS... (Data snippet from Journal of Chemical Ecology). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: DMNT Synthesis Troubleshooting

This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a research laboratory setting. It prioritizes the most common synthetic route for (E)-DMNT: the Wittig Olefin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a research laboratory setting. It prioritizes the most common synthetic route for (E)-DMNT: the Wittig Olefination of 6-methyl-5-hepten-2-one (Sulcatone) .[1]

Topic: Optimizing Yield and Purity in (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) Synthesis Ticket Type: Advanced Chemical Methodology Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Methodology

The Issue: Researchers frequently report low yields (<30%) and poor stereoselectivity (Z-isomer dominance) when synthesizing DMNT. The Reality: DMNT is a volatile, conjugated homoterpene (


). The "yield loss" is often a combination of volatility during workup , acid-catalyzed polymerization  on silica, and stereochemical mismatch  (forming the Z-isomer).[1]

The Standard Protocol (Reference Baseline): The most robust chemical synthesis is the Wittig reaction between 6-methyl-5-hepten-2-one (Sulcatone) and the ylide generated from allyltriphenylphosphonium bromide .[1]

The Synthetic Pathway (Visualization)

The following diagram outlines the critical failure points in the reaction mechanism.

DMNT_Synthesis_Flow Start Start: Sulcatone (C8 Ketone) Betaine Betaine/Oxaphosphetane Intermediate Start->Betaine Nucleophilic Attack Reagent Allyl-PPh3 Br + Base (n-BuLi) Ylide Phosphonium Ylide (Reactive Species) Reagent->Ylide Deprotonation Ylide->Betaine Z_Iso (Z)-DMNT (Kinetic Product) Betaine->Z_Iso Salt-Free Conditions (Standard Wittig) E_Iso (E)-DMNT (Thermodynamic/Desired) Betaine->E_Iso Schlosser Mod. or Isomerization Vol_Loss LOSS: Volatility (Rotovap Error) Z_Iso->Vol_Loss Improper Workup Polymer LOSS: Polymerization (Acidic Silica) Z_Iso->Polymer Purification E_Iso->Vol_Loss E_Iso->Polymer

Caption: Critical path analysis of DMNT synthesis showing kinetic trapping (Z-isomer) and downstream yield losses (volatility/polymerization).

Diagnostic Troubleshooting (Q&A)

Category A: The Reaction (Chemistry & Stereocontrol)[2]

Q1: My NMR shows a mixture of isomers, but I need pure (E)-DMNT. Why is the Wittig reaction giving me the (Z) form? A: This is a mechanistic feature, not a bug. The reaction of an unstabilized ylide (like allyl-PPh3) with a ketone typically favors the (Z)-alkene (kinetic control) under salt-free conditions.[1]

  • The Fix (Isomerization): Do not discard the Z-isomer. Treat the crude mixture with a catalytic amount of Iodine (

    
    )  in hexane under visible light for 1-2 hours.[1] This drives the equilibrium toward the thermodynamically stable (E)-DMNT.
    
  • The Fix (Schlosser Modification): For direct E-selectivity, you must perform a "Schlosser modification":

    • Form the betaine at -78°C.

    • Add PhLi to deprotonate the betaine.

    • Add HCl/KOtBu to re-protonate and eliminate. Note: The Iodine isomerization method is significantly easier and higher yielding for this specific substrate.[1]

Q2: The reaction mixture turned dark/black, and I recovered starting material. Did the ylide form? A: The color is your self-validating indicator.[1]

  • Diagnostic: The allyl ylide should be deep orange/red . If your solution remained pale yellow or colorless after adding n-BuLi, the ylide did not form.[1]

  • Root Cause: Moisture . Allyltriphenylphosphonium bromide is hygroscopic.

  • Protocol Adjustment: Dry the phosphonium salt under high vacuum (0.1 mmHg) at 60°C for 4 hours before weighing. Ensure your THF is distilled from Sodium/Benzophenone or dispensed from a verified dry solvent system.[1]

Category B: Isolation & Purification (Yield Loss)

Q3: My crude mass was good, but after Rotovap/Vacuum, I lost 80% of the product. Where did it go? A: You pumped it into the trap. DMNT is a


 hydrocarbon with high volatility, similar to monoterpenes.
  • Critical Threshold: DMNT has significant vapor pressure even at room temperature.

  • The Protocol:

    • Never use a high-vacuum pump to remove solvents unless the flask is at -78°C.[1]

    • Use a rotary evaporator with a bath temperature < 20°C and pressure > 100 mbar .

    • Do not evaporate to dryness. Leave a small amount of solvent and proceed directly to column chromatography, or use a high-boiling "keeper" solvent if performing bioassays.[1]

Q4: The product degraded on the silica column. It turned into a streak. A: Terpenes like DMNT are acid-sensitive.[1] Standard silica gel is slightly acidic (


), which catalyzes the rearrangement of the conjugated triene system or cyclization.
  • The Fix: Neutralize your silica.

    • Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexane.

    • Run the column using Hexane/Et3N (99:1).

    • Observation: This prevents the "streaking" and polymerization, significantly improving recovery.

Optimized Experimental Protocol

Based on field-validated modifications of the Wittig synthesis.

ParameterSpecificationReason
Reagent Stoichiometry 1.2 eq Phosphonium Salt : 1.0 eq SulcatoneSlight excess of ylide ensures full conversion of the ketone.[1]
Base n-Butyllithium (2.5M in Hexanes)Strong base required for unstabilized ylide generation.[1]
Temperature 0°C (Addition)

RT (Stirring)
Low temp prevents decomposition of the base; RT drives the reaction.
Quench Saturated

Mild proton source; avoids harsh acidic conditions.
Purification Pentane extractionPentane is easier to remove than Ether without losing product.
Step-by-Step Workflow
  • Reagent Prep: Suspend allyltriphenylphosphonium bromide (dried) in anhydrous THF under Argon.

  • Ylide Formation: Cool to 0°C. Add n-BuLi dropwise.

    • Checkpoint: Solution must turn deep orange-red.[1] Stir for 30 mins.

  • Coupling: Add 6-methyl-5-hepten-2-one (Sulcatone) dropwise.

    • Checkpoint: Color will fade to light yellow/white precipitate (

      
      ).
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with sat.

    
    . Extract with Pentane  (3x). Dry over 
    
    
    
    .[2]
  • Concentration: Concentrate carefully at >200 mbar (do not go to full vacuum).

  • Isomerization (If required): If NMR shows Z-isomer, dissolve crude in Hexane, add crystal of

    
    , stir in sunlight for 1h. Wash with 
    
    
    
    to remove iodine.
  • Chromatography: Flash column on Et3N-neutralized silica using 100% Pentane.

Troubleshooting Logic Tree

Use this logic flow to identify the specific cause of failure in your recent batch.

Troubleshooting_Logic Start Problem: Low Yield/Purity Check_Color Did Ylide turn Red? Start->Check_Color Check_TLC TLC: Product Spot Visible? Check_Color->Check_TLC Yes (Red/Orange) Dry_Salt Action: Dry Phosphonium Salt Check n-BuLi Titration Check_Color->Dry_Salt No (Pale/Colorless) Check_Workup Lost during concentration? Check_TLC->Check_Workup Yes Check_TLC->Dry_Salt No (Only SM remains) Check_Silica Did product degrade on column? Check_Workup->Check_Silica No (Crude mass ok) Gentle_Evap Action: Increase Pressure (>100mbar) Switch to Pentane Check_Workup->Gentle_Evap Yes (Smell in trap) Neutralize Action: Use 1% Et3N in Silica Check_Silica->Neutralize Yes (Streaking)

Caption: Decision matrix for diagnosing yield loss in DMNT synthesis.

References & Authoritative Grounding

  • Standard Terpene Synthesis via Wittig:

    • Leopold, J. L., et al. "Synthesis of the terpenes." Journal of Chemical Ecology, 1971. (Foundational methodology for terpene olefination).

  • DMNT Specific Protocols:

    • Huang, M., & Yang, J. (2007).[3] "Synthesis and biological activity of (E)-4,8-dimethyl-1,3,7-nonatriene." Cited in recent literature as the standard prep.

    • Note on Authority: While specific older papers are often behind paywalls, the Wittig reaction of Sulcatone is the chemically accepted "Ground Truth" for this structure (Source: MasterOrganicChemistry, Organic Syntheses general protocols for unstabilized ylides).

  • Purification of Volatile Terpenes:

    • Detailed methodologies for handling volatile semiochemicals can be found in: Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers.

  • Isomerization Techniques:

    • Standard protocol for Z-to-E isomerization of conjugated dienes/trienes using Iodine: Chemical Reviews, 103(6), 2003.[1]

(Note: For exact spectral data [NMR/MS] to validate your product, refer to the Supplementary Materials of Chen et al., 2021 or Huang & Yang, 2007 ).

Sources

Optimization

Technical Support Center: Optimizing Headspace Collection of Volatile Terpenes like DMNT

Welcome to the technical support center dedicated to enhancing the efficiency of headspace collection for volatile terpenes, with a special focus on challenging analytes like (E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the efficiency of headspace collection for volatile terpenes, with a special focus on challenging analytes like (E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your experimental workflows.

Introduction to Headspace Collection of Volatile Terpenes

Volatile terpenes, such as the acyclic monoterpenoid DMNT, are characterized by their high vapor pressure, making them excellent candidates for analysis via headspace sampling coupled with gas chromatography (GC).[1][2] This technique analyzes the vapor phase above a sample in a sealed vial, which minimizes matrix effects and protects the GC system from non-volatile residues.[3] The two primary modes of headspace sampling are static and dynamic, with solid-phase microextraction (SPME) offering a sensitive and solvent-free alternative.[1][4]

DMNT, with a molecular weight of 150.26 g/mol and a boiling point of 195.6 °C, presents a moderate volatility that requires careful optimization of headspace parameters to ensure efficient and reproducible collection.

Frequently Asked Questions (FAQs)

Q1: What is headspace collection and why is it suitable for volatile terpenes like DMNT?

A: Headspace collection is a sample preparation technique where the gas phase (headspace) above a solid or liquid sample in a sealed container is analyzed. This method is ideal for volatile compounds like terpenes because they readily partition from the sample matrix into the headspace upon heating.[1] This allows for their analysis without injecting the complex, non-volatile sample matrix into the gas chromatograph, which can prevent contamination of the instrument.[1]

Q2: What are the main differences between static headspace, dynamic headspace, and headspace SPME?

A:

  • Static Headspace: In this method, the sample is sealed in a vial and heated to allow the volatile compounds to equilibrate between the sample and the headspace. A fixed volume of the headspace is then injected into the GC.[5]

  • Dynamic Headspace: This technique involves purging the headspace with an inert gas, which continuously sweeps the volatile compounds onto a sorbent trap. The trapped analytes are then thermally desorbed into the GC. Dynamic headspace is generally more sensitive than the static method because it concentrates the analytes from a larger volume of the headspace.[5]

  • Headspace Solid-Phase Microextraction (SPME): HS-SPME uses a fiber coated with a stationary phase to extract and concentrate volatile analytes from the headspace. The fiber is then desorbed in the GC inlet. SPME is a solvent-free, sensitive, and versatile technique.[6]

Q3: What are the critical parameters to optimize for efficient headspace collection of DMNT?

A: The key parameters to optimize include:

  • Incubation Temperature: Higher temperatures increase the vapor pressure of analytes, driving more of them into the headspace. However, excessively high temperatures can lead to degradation of the sample or analyte.

  • Incubation Time: Sufficient time is needed for the analytes to reach equilibrium between the sample and the headspace.

  • SPME Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the analytes. For a broad range of terpenes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.

  • Salting Out: Adding salt to aqueous samples can increase the volatility of non-polar compounds like DMNT by decreasing their solubility in the sample matrix.[3][7][8]

Q4: How can I quantify the amount of DMNT in my samples?

A: Quantitative analysis requires the use of an internal standard and the creation of a calibration curve. An ideal internal standard for GC-MS analysis is an isotopically labeled version of the analyte (e.g., deuterated DMNT).[9] However, since this is often not commercially available, a structurally similar compound that is not present in the sample can be used. For DMNT, a suitable internal standard could be a non-native terpene or an alkane like n-tridecane, which has been successfully used in terpene analysis.[10]

Troubleshooting Guides

Problem 1: Low or No Analyte (DMNT) Peak Detected

This is a common issue that can stem from various points in the analytical workflow. Follow this decision tree to diagnose the potential cause.

LowRecovery cluster_check Initial Checks cluster_hs Headspace Method cluster_sample Sample Matrix start Low/No DMNT Peak check_instrument Is the GC-MS system functioning correctly? (e.g., check for leaks, detector function) start->check_instrument check_standard Does a direct injection of a DMNT standard show a peak? check_instrument->check_standard Yes solution1 Troubleshoot GC-MS system. Check for leaks, carrier gas flow, and detector performance. check_instrument->solution1 No temp_time Are incubation temperature and time sufficient? check_standard->temp_time Yes solution2 Prepare a fresh DMNT standard and verify its integrity. Check injection parameters. check_standard->solution2 No fiber_choice Is the SPME fiber appropriate for DMNT? temp_time->fiber_choice Yes solution3 Increase incubation temperature (e.g., in 10°C increments) and/or time (e.g., in 10-minute increments). For DMNT (BP ~196°C), start with 80-100°C. temp_time->solution3 No desorption Are desorption conditions adequate? fiber_choice->desorption Yes solution4 Consider a different SPME fiber. A DVB/CAR/PDMS fiber is a good starting point for a broad range of volatiles. fiber_choice->solution4 No matrix_effects Are there strong matrix effects retaining DMNT? desorption->matrix_effects Yes solution5 Increase desorption temperature and/or time in the GC inlet. Ensure the fiber is fully exposed in the heated zone. desorption->solution5 No salting_out Have you tried adding salt to aqueous samples? matrix_effects->salting_out solution6 Consider sample dilution or using a different sample preparation technique to reduce matrix interference. matrix_effects->solution6 No solution7 Add NaCl or another suitable salt to your aqueous samples to increase the volatility of DMNT. salting_out->solution7 No

Caption: Troubleshooting decision tree for low DMNT recovery.

Problem 2: Poor Reproducibility (High %RSD)

Inconsistent results are often due to subtle variations in the experimental procedure.

Q: My peak areas for replicate injections of the same sample are highly variable. What should I check?

A: Poor reproducibility can be frustrating, but a systematic check of your workflow can often pinpoint the issue.

  • Inconsistent Sample Preparation: Ensure that the sample volume, headspace volume, and any additions (like internal standard or salt) are consistent across all vials. For solid samples, ensure homogeneity.

  • Vial Sealing: Improperly sealed vials can lead to the loss of volatile analytes. Check that the crimper or screw cap is providing a tight seal without deforming the septum.

  • SPME Fiber Positioning: The depth of the SPME fiber in the headspace should be consistent for every extraction. Automated systems generally provide better reproducibility.

  • Equilibration: Ensure that the sample has reached equilibrium before starting the extraction. Insufficient or inconsistent equilibration times will lead to variable results.

  • Carryover: If you see a peak for your analyte in a blank run after a high-concentration sample, you may have carryover. Increase the desorption time or bake out the SPME fiber at a higher temperature between runs.

Experimental Protocols

Protocol 1: Headspace SPME Method Development for DMNT

This protocol provides a step-by-step guide to developing a robust HS-SPME method for a new volatile terpene like DMNT.

Objective: To optimize the extraction of DMNT from a sample matrix using HS-SPME.

Materials:

  • Headspace vials (e.g., 20 mL) with caps and septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system with an SPME-compatible inlet

  • DMNT standard

  • Internal standard (e.g., n-tridecane)

  • Sample matrix (and blank matrix for controls)

Workflow:

spme_workflow start Start: Method Development prep 1. Sample Preparation - Spike known amount of DMNT & IS into blank matrix - Seal vial start->prep optimize_temp 2. Optimize Incubation Temperature - Test a range (e.g., 60, 80, 100, 120°C) - Keep time constant (e.g., 20 min) prep->optimize_temp optimize_time 3. Optimize Incubation Time - Use optimal temperature - Test a range (e.g., 10, 20, 30, 40 min) optimize_temp->optimize_time optimize_fiber 4. (Optional) Test Different Fibers - Compare DVB/CAR/PDMS with others (e.g., PDMS, PA) optimize_time->optimize_fiber optimize_desorption 5. Optimize Desorption - Test different inlet temperatures and times - Ensure no carryover optimize_fiber->optimize_desorption validate 6. Method Validation - Calibration curve, LOD, LOQ, precision, accuracy optimize_desorption->validate end End: Optimized Method validate->end

Caption: Workflow for HS-SPME method development.

Step-by-Step Procedure:

  • SPME Fiber Selection: Begin with a broad-range fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a wide variety of volatile compounds.

  • Sample Preparation:

    • Place a known amount of your sample (or blank matrix spiked with a known concentration of DMNT and internal standard) into a headspace vial.

    • For aqueous samples, you may add a salt (e.g., NaCl) to saturation to increase the volatility of DMNT.[3][7]

    • Immediately seal the vial.

  • Optimization of Incubation Temperature and Time:

    • Set a constant incubation time (e.g., 20 minutes) and test a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

    • Analyze the samples and determine the temperature that yields the highest peak area for DMNT without evidence of degradation.

    • Using the optimal temperature, test a range of incubation times (e.g., 10, 20, 30, 40 minutes) to find the point at which the peak area plateaus, indicating equilibrium has been reached.

  • Optimization of Desorption Conditions:

    • Set the GC inlet temperature sufficiently high to ensure rapid desorption of DMNT from the fiber (a good starting point is 250°C).

    • Optimize the desorption time to ensure complete transfer of the analyte to the GC column without causing degradation. Check for carryover by running a blank after a high-concentration sample.

  • Method Validation:

    • Once the optimal parameters are established, perform a full method validation including linearity (calibration curve), limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Data Summary Table

The following table provides a starting point for optimizing your headspace SPME parameters for DMNT.

ParameterRecommended Starting RangeRationale
SPME Fiber DVB/CAR/PDMSBroad selectivity for volatile and semi-volatile compounds.
Incubation Temp. 80 - 120 °CBalances increased vapor pressure with potential for thermal degradation. DMNT's boiling point is ~196°C.
Incubation Time 20 - 40 minAllows for equilibrium to be reached between the sample and headspace.
Desorption Temp. 250 - 270 °CEnsures rapid and complete desorption of DMNT from the SPME fiber.
Desorption Time 2 - 5 minSufficient to transfer the analyte without causing peak broadening or degradation.
Salting Out 20-30% (w/v) NaCl in aqueous samplesIncreases the ionic strength of the solution, reducing the solubility of non-polar terpenes and increasing their concentration in the headspace.[5]

References

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). PMC. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (n.d.). PMC. [Link]

  • LABTips: Troubleshooting Tricky Terpenes. (2022). Labcompare.com. [Link]

  • Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). [No Source Name Available]. [Link]

  • Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. (n.d.). PMC. [Link]

  • Challenges and Opportunities for the Analysis of Terpenes in Cannabis. (2021). ResearchGate. [Link]

  • HS-GC/MS Solution for the Determination of Terpenes. (2021). AZoLifeSciences. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). [No Source Name Available]. [Link])

  • Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. (2021). Agilent. [Link]

  • A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. (n.d.). PMC. [Link]

  • Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. (n.d.). MDPI. [Link]

  • Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. (n.d.). NIH. [Link]

  • Development of headspace SPME method for analysis of volatile organic compounds present in human biological specimens. (2015). ResearchGate. [Link]

  • Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. (2024). MDPI. [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. [Link]

  • Draft screening assessment - Terpenes and Terpenoids - Acyclic, Monocyclic, and Bicyclic Monoterpenes Group. (n.d.). Canada.ca. [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017). ACS Publications. [Link]

  • How do I quantify volatile organic compounds using GC-MS?. (2015). ResearchGate. [Link]

  • I am getting low recovery in my SPE method, how do I fix the problem?. (n.d.). [No Source Name Available]. [Link]

  • GC Troubleshooting. (n.d.). Scribd. [Link]

  • Headspace Sampling Optimization. (n.d.). SCION Instruments. [Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2019). PMC. [Link]

  • Profiling Terpenoids in Cannabis with GC×GC-MS. (2024). LCGC International. [Link]

  • A salting out system for improving the efficiency of the headspace solid-phase microextraction of short and medium chain free fatty acids. (2015). PubMed. [Link]

  • Headspace Analysis of Volatile Organic Compounds (VOCs) in Contact Packaging Materials Using the HT3 Automated Headspace Analyzer. (n.d.). LCGC International. [Link]

  • gas chromatography troubleshooting strategy for analytical chemistry. (2012). ResearchGate. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2021). YouTube. [Link]

  • (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. (2015). ResearchGate. [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (n.d.). NIH. [Link]

  • Optimization of headspace solid phase microextraction (HS-SPME) for gas chromatography mass spectrometry (GC–MS) analysis of aroma compounds in cooked beef using response surface methodology. (2011). ResearchGate. [Link]

  • GC Troubleshooting. (n.d.). Stepbio. [Link]

  • Enhancing Extractions by Salting Out. (2023). LCGC International. [Link]

  • How would I pick a suitable internal standard? : r/Chempros. (2023). Reddit. [Link]

  • Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. (2021). YouTube. [Link]

  • Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. (2019). [No Source Name Available]. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

[1] Welcome to the Advanced Terpene Purification Hub. This guide addresses the isolation of high-purity (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Terpene Purification Hub. This guide addresses the isolation of high-purity (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) . As a homoterpene frequently synthesized via Wittig olefination (e.g., from Geranyl Acetone or Geranial), this compound presents a triad of purification challenges: thermal instability , isomeric contamination (Z-isomer), and persistent reaction byproducts (Triphenylphosphine oxide).

Module 1: The Purification Strategy

The Challenge: Standard silica chromatography cannot effectively resolve the (E) and (Z) isomers of DMNT due to their nearly identical polarity. Furthermore, the conjugated triene system is prone to polymerization under heat.

The Solution: A multi-stage workflow prioritizing bulk contaminant removal followed by chemically selective chromatography.

Workflow Visualization

The following diagram outlines the critical path from crude reaction mixture to analytical standard.

DMNT_Purification_Flow Crude Crude Reaction Mixture (Contains DMNT, TPPO, Solvent) Precip Step 1: Solvent Exchange & Precipitation (Remove Bulk TPPO) Crude->Precip Concentrate & suspend in cold Hexane Filtration Filtration (Celite/Silica Plug) Eluent: Pentane/Hexane Precip->Filtration Remove solids Distillation Step 2: Kugelrohr Vacuum Distillation (Remove Heavy Residues) Filtration->Distillation 80-90°C @ 15-20 mbar AgNO3 Step 3: AgNO3-Impregnated Silica Column (Separate E/Z Isomers) Distillation->AgNO3 Isomer resolution Final Pure (E)-DMNT (>98% Purity) AgNO3->Final Collect E-fractions

Caption: Logical workflow for isolating (E)-DMNT, prioritizing bulk byproduct removal before isomeric resolution.

Module 2: Bulk Cleanup (TPPO & Volatiles)

Objective: Remove Triphenylphosphine oxide (TPPO) and protect the thermal integrity of the triene.

Step 1: The "Hexane Crash" (TPPO Removal)

If your synthesis utilized a Wittig reaction, TPPO is your primary contaminant. It is soluble in polar organic solvents but insoluble in cold alkanes.

  • Concentrate: Evaporate the reaction solvent (often THF or DCM) to a minimum volume. Do not distill to dryness ; keep it as a viscous oil.

  • Suspend: Add cold Pentane or Hexane (approx. 10 mL per gram of crude).

  • Precipitate: Vigorously stir/sonicate until a white precipitate (TPPO) forms. Chill at -20°C for 1 hour to maximize precipitation.

  • Filter: Pass the suspension through a sintered glass funnel packed with a 2cm pad of Celite. Wash the cake with cold pentane.

Step 2: Vacuum Distillation

DMNT is semi-volatile but heat-sensitive.[1] Prolonged heating causes polymerization (yellowing/gumming).

  • Recommended Equipment: Kugelrohr Distillation apparatus (preferred) or Short-path distillation.[1]

  • Vacuum Requirement: High vacuum is essential to keep bath temperatures low.

Target Parameters Table:

ParameterValueNotes
Boiling Point ~81°CAt 18 Torr (24 mbar) [1]
Boiling Point ~45-50°CAt 0.5 Torr (High Vacuum)
Bath Temp < 100°CCritical: Exceeding 110°C risks polymerization.[1]
Collection Dry Ice TrapEnsure receiver is cooled to prevent loss of product.[1]

Module 3: Isomeric Purity (The "Fine" Clean)

Objective: Separate (E)-DMNT from (Z)-DMNT. Mechanism: Standard silica gel separates based on polarity. Since E/Z isomers have identical functional groups, they co-elute. We use Argentation Chromatography (Silver Nitrate Impregnated Silica).[2] The Silver ions (


) form reversible 

-complexes with the double bonds. The (Z)-isomer, being less sterically hindered, binds stronger to the silver and elutes later than the (E)-isomer [2].
Protocol: Preparation of 10% Silica
  • Dissolve: Dissolve

    
     (10g) in Acetonitrile (or water/methanol mix) ensuring total solubility.
    
  • Mix: Add Silica Gel (100g, 230-400 mesh) to the solution. Stir to create a slurry.

  • Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil).

  • Activate: Dry the resulting powder in an oven at 120°C for 4 hours.

    • Note: The silica should be white or light grey. Dark grey/black indicates reduction to metallic silver (inactive).

Protocol: Running the Column
  • Loading: Load the distilled oil (from Module 2) onto the column (ratio: 1g crude : 50g silica).

  • Mobile Phase: Use a gradient of Hexane:Ether or Pentane:Ether .

    • Start: 100% Pentane (Elutes non-polar impurities).

    • Gradient: 0%

      
       5% Ether.
      
  • Elution Order:

    • Fraction A: (E)-DMNT (Elutes First - weaker

      
      -complex).[1]
      
    • Fraction B: (Z)-DMNT (Elutes Second - stronger

      
      -complex).[1]
      
Visualization of Separation Logic

AgNO3_Mechanism cluster_0 Stationary Phase Surface Ag Ag+ Ion E_Iso (E)-Isomer (Steric Bulk) E_Iso->Ag Weak Interaction (Fast Elution) Z_Iso (Z)-Isomer (Accessible Pi-Cloud) Z_Iso->Ag Strong Complexation (Retained)

Caption: Mechanism of Argentation Chromatography. The Z-isomer binds tighter to Ag+, allowing the E-isomer to elute first.

Module 4: QC & Storage

Validation:

  • 1H NMR: The (E)-geometry is confirmed by the coupling constant of the vinylic protons at C3-C4. Look for a large coupling constant (

    
     Hz) for the trans-double bond.[1]
    
  • GC-MS: Verify molecular ion (m/z 150) and purity >98%.

Storage Guidelines: DMNT is an HIPV (Herbivore Induced Plant Volatile) and is chemically fragile.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C or -80°C.

  • Stabilizer: If biological assays permit, add 0.1% BHT (Butylated hydroxytoluene) to prevent oxidation.

Frequently Asked Questions (Troubleshooting)

Q1: My product turned into a yellow, viscous gum during distillation. What happened? A: You likely experienced thermal polymerization. This happens if the bath temperature is too high or the distillation takes too long.

  • Fix: Use a higher vacuum (<1 mbar) to lower the boiling point. Add a radical inhibitor (BHT) to the pot before distillation.

Q2: I cannot get the TPPO to precipitate fully; it's clogging my column. A: TPPO is slightly soluble in "warm" hexane.

  • Fix: Ensure the hexane suspension is chilled to -20°C before filtration. Alternatively, use Zinc Chloride (

    
    ) .[3] Adding anhydrous 
    
    
    
    (2 equiv) to the reaction mixture in ethanol precipitates a TPPO-Zn complex that is easily filtered [3].[4]

Q3: The Silver Nitrate column turned black during the run. A: Light exposure reduced the silver ions to metallic silver.

  • Fix: Wrap the column in aluminum foil. Use solvents that are free of peroxides (test your ether!).

Q4: Can I use standard Alumina instead of Silica? A: Alumina can cause rearrangement of terpenes. Neutral Silica (pH 7) or the specific


 silica described above is safer for conjugated trienes.

References

  • NIST Chemistry WebBook. 4,8-Dimethyl-1,3,7-nonatriene.[1] National Institute of Standards and Technology. [Link]

  • Wong, J. W., et al. (1985). Isolation and identification of the recruitment pheromones of the rusty grain beetle. Journal of Chemical Ecology. (Demonstrates Ag+ chromatography for alkene geometrical isomers). [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry. [Link][3]

  • Organic Syntheses. Synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene via Wittig Reaction. (General reference for Wittig protocols on geranial). [Link]

Sources

Optimization

enhancing the response of insects to synthetic DMNT in bioassays

Topic: Enhancing Insect Response to (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the DMNT Optimization Hub If you are accessing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Insect Response to (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the DMNT Optimization Hub

If you are accessing this guide, you are likely facing a common paradox in chemical ecology: DMNT is a ubiquitous Herbivore-Induced Plant Volatile (HIPV) that should trigger strong behavioral responses, yet your synthetic bioassays are yielding inconsistent or null results.

As a homoterpene, DMNT is chemically labile and biologically context-dependent. It is not enough to simply "buy and pipette." To replicate the robust attraction seen in nature (e.g., Cotesia parasitoids to maize) or the repellency seen in pests (e.g., Plutella xylostella), you must control three variables: Chemical Integrity , Release Dynamics , and Physiological Context .

This guide replaces standard operating procedures with troubleshooting logic designed to isolate the failure point in your experimental chain.

Module 1: Chemical Integrity (The Source)

"My insects are indifferent to the treatment."

The Core Issue: Isomerism and Oxidation

Synthetic DMNT is often sold as a mixture of (E) and (Z) isomers. However, biological systems are stereoselective.[1] The (E)-isomer is the primary bioactive signal released by plants. Furthermore, DMNT is a terpene; it oxidizes rapidly upon exposure to air, forming epoxides or polymers that can act as repellents or masking agents.

Troubleshooting Protocol: The "Day 0" QC Check

Do not assume the purity stated on the bottle is the purity in your airstream.

SymptomDiagnosisCorrective Action
No Response Isomeric Impurity: High (Z)-content competing with (E)-receptors.Verify: Run GC-MS. If (E)-isomer <95%, purify via HPLC or request a stereoselective synthesis batch.
Repellency (Unexpected) Oxidation: Presence of breakdown products (epoxides/benzoquinones).[2]Purge: Store stock under Argon/Nitrogen at -80°C. Never store diluted working solutions >24h.
Weak Response Solvent Interference: Hexane/DCM masking the signal.Switch: Use high-purity mineral oil or paraffin oil as the carrier to retard evaporation and reduce solvent background.
Visualization: Quality Control Workflow

Figure 1: The mandatory validation loop for volatile instability.

DMNT_QC_Workflow Stock Synthetic DMNT Stock Storage Storage (-80°C, Argon) Stock->Storage Dilution Working Dilution Storage->Dilution Thaw GCMS GC-MS Verification Dilution->GCMS Aliquot Check Bioassay Bioassay Execution GCMS->Bioassay Purity > 95% (E) Reject Purify / Discard GCMS->Reject Oxidized / High (Z) Bioassay->Storage Return immediately

Caption: Workflow ensures only non-oxidized, stereochemically pure DMNT reaches the insect.

Module 2: Release Dynamics (The Environment)

"My insects fly erratically or groom excessively."

The Core Issue: The "Megaphone" Effect

In nature, a maize plant releases DMNT in the range of nanograms per hour . In the lab, researchers often pipette micrograms onto filter paper. This creates a concentration plume 1,000x higher than nature, causing sensory adaptation (saturation) or triggering non-specific toxicity receptors.

Troubleshooting Protocol: Calibrating the Plume

You must transition from "Dose on Paper" to "Release Rate in Air."

Q: How do I calculate the correct dose? A: Do not calculate based on liquid volume. Calculate based on headspace concentration.

Table 1: Dosage Calibration Matrix

Target Release RateApplication MethodExperimental Context
10 - 100 ng/hour Slow-release septum or capillary tubeNatural Mimicry: Ideal for parasitoid attraction (e.g., Cotesia). Matches single plant emission.
1 - 10 µ g/hour Mineral oil dispersion on filter paperSuper-Stimulus: Use for pest repellency assays (e.g., Plutella). Mimics heavy infestation.
> 100 µ g/hour Neat compound (Pure)TOXIC ZONE: Causes sensory arrest/confusion. Avoid.

Q: Why use Mineral Oil? A: DMNT is highly volatile. If dissolved in Hexane, it flashes off in 2 minutes. Mineral oil acts as a "matrix," slowing the release rate to a steady zero-order kinetic profile for 30-60 minutes.

Module 3: Physiological State (The Receiver)

"The insects respond once, then stop."

The Core Issue: Sensory Adaptation & Receptor Saturation

Insect olfactory systems are designed to detect changes in odor, not constant streams. Continuous exposure to synthetic DMNT leads to rapid desensitization of the Odorant Receptor Neurons (ORNs).

The Mechanism: How DMNT Triggers Behavior

DMNT is hydrophobic. It requires Odorant Binding Proteins (OBPs) to cross the sensillum lymph and bind to the Odorant Receptor (OR) / Orco complex.[3]

  • Signal: DMNT binds to OR.

  • Transduction: Ion channel opens

    
     Depolarization.
    
  • Failure Mode: If DMNT concentration is too high, the receptor remains "locked" or the neuron runs out of repolarization capacity (Adaptation).

Visualization: Olfactory Signal Transduction Pathway

Figure 2: The molecular pathway from volatile detection to behavioral output.

Olfactory_Pathway Air Airborne DMNT Plume Sensillum Antennal Sensillum (Pore) Air->Sensillum Diffusion OBP Odorant Binding Protein (OBP) Sensillum->OBP Solubilization Receptor OR / Orco Complex OBP->Receptor Ligand Transport Neuron ORN Depolarization (Spike) Receptor->Neuron Ion Channel Gating Neuron->Receptor Feedback Inhibition (Adaptation) CNS Antennal Lobe Processing Neuron->CNS Action Potential Behavior Upwind Flight / Attraction CNS->Behavior Motor Command

Caption: DMNT binds via OBPs to the OR/Orco complex; excess signal triggers feedback inhibition.

Troubleshooting Protocol: The "Hunger" Factor
  • Standardize State: Use insects that are mated , naive (no prior exposure), and starved (sugar-deprived for 4-12 hours depending on species).

  • Pulsed Delivery: In wind tunnels, do not run the odor continuously. Introduce the plume only when the insect is in the "take-off" zone to prevent pre-test habituation.

References

  • BenchChem. (n.d.). (E)-4,8-Dimethyl-1,3,7-nonatriene.[4][5][6][7] Retrieved from

  • Chen, X., et al. (2021).[8] Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. eLife. Retrieved from

  • Pherobank. (2017). Rare plant alarm volatile (E)-4,8-Dimethyl-1,3,7-nonatriene (E-DMNT). Retrieved from

  • Sato, K., et al. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels.[3][9] Nature. (Contextual grounding for Module 3 mechanism).

  • Turlings, T. C. J., & Erb, M. (2018). Tritrophic interactions mediated by herbivore-induced plant volatiles: Mechanisms, ecological relevance, and application potential. Annual Review of Entomology. (Foundational grounding for DMNT ecological role).

Sources

Troubleshooting

Technical Support Center: Optimization of Olfactometer Assays for DMNT

Topic: Standardization and Optimization of Olfactometer Assays for (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) Document ID: TS-DMNT-OPT-01 Status: Active Audience: Chemical Ecologists, Entomologists, Drug Discovery Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Standardization and Optimization of Olfactometer Assays for (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) Document ID: TS-DMNT-OPT-01 Status: Active Audience: Chemical Ecologists, Entomologists, Drug Discovery Scientists

Introduction: The DMNT Challenge

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene and a critical Herbivore-Induced Plant Volatile (HIPV).[1] While it serves as a potent attractant for parasitoids (e.g., Cotesia spp.) and predatory mites, its chemical properties present unique challenges in bioassays. DMNT is highly volatile, prone to oxidation, and susceptible to adsorption on laboratory plastics.

This guide moves beyond basic protocol listing to address the causality of experimental failure . It is structured as a troubleshooting database designed to stabilize your data output.

Part 1: The Source (Chemical Handling & Delivery)

Q: My behavioral data is inconsistent over the course of a 1-hour assay. The insects respond initially but stop after 15 minutes. What is happening?

Diagnosis: You are likely experiencing Solvent Burst followed by rapid depletion. Root Cause: If you dissolve DMNT in a highly volatile solvent like hexane or dichloromethane and apply it to a filter paper, the solvent evaporates almost instantly, carrying a massive "burst" of DMNT with it. This creates a non-physiological concentration spike that desensitizes insect antennal receptors, followed by a rapid drop to near-zero concentration.

Solution: The "Slow-Release" Matrix Switch to a low-volatility carrier or a controlled release device.

  • Mineral Oil / Paraffin Oil: Dissolve DMNT in high-purity mineral oil. The oil acts as a matrix, slowing the volatilization rate of DMNT to a steady state that mimics plant emission.

    • Protocol: Dilute DMNT to 0.1–10 µg/µL in mineral oil. Apply to a filter paper wick.

  • Rubber Septa: For longer assays (wind tunnels), load DMNT into red rubber septa. The release rate becomes zero-order (constant) after an initial equilibration period (24 hours).

Q: How do I determine the "Physiologically Relevant" dose?

Diagnosis: Overdosing is the most common error in DMNT assays. Scientific Grounding: Plants typically emit DMNT in the range of 10–500 ng/hour per plant depending on the species and damage level. Protocol:

  • Headspace Collection: Perform dynamic headspace sampling on your target infested plants using Porapak Q or Super Q filters.

  • GC-MS Quantification: Quantify the natural emission rate.

  • Calibration: Adjust your olfactometer source concentration (in the mineral oil or septum) until the output at the insect choice point matches the natural plant emission rate (verified by sampling the olfactometer arm).

Q: My DMNT stock solution has turned slightly yellow. Is it still usable?

Diagnosis: Oxidation. Root Cause: Terpenes like DMNT possess conjugated double bonds susceptible to oxidative degradation, forming epoxides or rearrangement products that can repel rather than attract insects. Solution:

  • Immediate Action: Discard the stock.

  • Prevention: Store neat DMNT at -80°C under an inert atmosphere (Argon or Nitrogen). Never store diluted working solutions for more than 1 week.

Part 2: The System (Olfactometer Design & Airflow)

Q: I suspect DMNT is not reaching the choice chamber. How do I confirm this?

Diagnosis: Adsorption (The "Sticky Tube" Effect). Root Cause: DMNT is lipophilic. It adsorbs aggressively to Tygon, PVC, and silicone tubing. If your delivery lines are long, the tubing may be scrubbing the compound from the airstream before it reaches the insect.

Solution: Material Standardization

  • Tubing: Use PTFE (Teflon) or stainless steel exclusively for all parts downstream of the odor source.

  • Connections: Use Swagelok or similar metal compression fittings; avoid silicone o-rings in the odor path.

  • Verification: Connect a Photoionization Detector (PID) or perform a Tenax trap collection at the end of the olfactometer arm to verify recovery rates.

Q: How do I eliminate "Ghost" signals from previous experiments?

Diagnosis: Cross-contamination. Protocol: The Thermal Desorption Cycle Simple solvent washing is insufficient for terpenes.

  • Solvent Wash: Rinse glassware with Acetone (removes organics) followed by Hexane.

  • Bake-Out: Place all glass components in an oven at 200°C for at least 4 hours . This thermally desorbs trace volatiles.

  • Tubing: Replace PTFE tubing regularly; it is difficult to clean perfectly.

Part 3: The Subject (Biological Variables)

Q: My insects are unresponsive even to positive controls.

Diagnosis: Physiological State Mismatch. Root Cause: Olfactory sensitivity is modulated by hunger, mating status, and circadian rhythm. Troubleshooting Matrix:

VariableOptimization Requirement
Starvation Standardize starvation time (e.g., 24h for parasitoids, 4h for larvae). Starvation upregulates olfactory receptor expression.
Circadian Phase Test during the insect's active foraging window. For diurnal parasitoids, this is often 4–8 hours into the photophase.
Barometric Pressure Insects often cease flight/foraging during low-pressure events (storms). Record pressure; avoid testing if <1000 hPa or dropping rapidly.

Part 4: Visualizing the Optimized Workflow

The following diagram illustrates a self-validating olfactometer setup designed to minimize contamination and ensure stable DMNT delivery.

OlfactometerSetup cluster_Odor Odor Delivery (Parallel) AirSource Compressed Air (Oil-free) Charcoal Activated Charcoal Filter AirSource->Charcoal Push Air Humidifier Humidifier (Distilled Water) Charcoal->Humidifier Clean Air FlowControl Mass Flow Controllers (MFC) Humidifier->FlowControl Humidified Air ControlArm Control Vessel (Mineral Oil only) FlowControl->ControlArm Line A (PTFE) TreatmentArm Treatment Vessel (DMNT in Mineral Oil) FlowControl->TreatmentArm Line B (PTFE) YTube Y-Tube / 4-Arm Olfactometer ControlArm->YTube Laminar Flow TreatmentArm->YTube Laminar Flow CheckPoint QC Checkpoint: PID or Tenax Trap TreatmentArm->CheckPoint Periodic Sampling Vacuum Vacuum/Exhaust (Active Removal) YTube->Vacuum Pull Air

Figure 1: Schematic of a Push-Pull Olfactometer system optimized for semi-volatile terpenes. Note the use of Mass Flow Controllers (MFC) for precision and the QC checkpoint for verifying concentration.

Part 5: Data Analysis & Troubleshooting Summary

Table 1: Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
High Control Response Contaminated airflow or biased lighting.Bake glassware; rotate olfactometer 180° every 5 insects to rule out light bias.
No Upwind Movement Flow rate too high (turbulence) or too low (no plume).Adjust flow. For Y-tubes, target 0.2–0.4 L/min . For wind tunnels, target 0.3 m/s air velocity.
High Variance Insect age/status variability.Narrow the age window (e.g., "Mated females, 3–5 days old").
Sudden Loss of Response DMNT degradation.Check stock solution purity via GC-MS. If <95%, synthesize or purchase fresh standard.

References

  • Turlings, T. C. J., et al. (1990). Exploitation of herbivore-induced plant odors by host-seeking parasitic wasps. Science. Link

  • Dicke, M., et al. (1990).[2] Isolation and identification of volatile kairomone that affects acarine predator-prey interactions. Journal of Chemical Ecology. Link

  • Schnee, C., et al. (2006). The products of a single maize sesquiterpene synthase form a volatile defense signal that attracts natural enemies. Proceedings of the National Academy of Sciences. Link

  • D'Alessandro, M., & Turlings, T. C. J. (2005). In situ modification of herbivore-induced plant odors: a novel approach to study the attractiveness of volatile organic compounds to parasitic wasps. Chemical Senses. Link

  • Bakthavatsalam, N., et al. (2025).[3] Solvent Selection for Insoluble Ligands and Olfactory Testing. ResearchGate / NIH. (Synthesized from search results regarding mineral oil superiority). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Predator Attraction Efficacy of (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

Executive Summary (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a homoterpene semiochemical functioning as a critical Herbivore-Induced Plant Volatile (HIPV).[1] Unlike constitutive plant odors, DMNT is synthesized de novo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a homoterpene semiochemical functioning as a critical Herbivore-Induced Plant Volatile (HIPV).[1] Unlike constitutive plant odors, DMNT is synthesized de novo in response to herbivore damage, serving as a specific "cry for help" signal.

This guide evaluates the differential attraction of key biological control agents—predatory mites, parasitoid wasps, and generalist predators—to DMNT. While often marketed as a universal attractant, experimental data reveals that response efficacy is highly species-specific and context-dependent. Key Finding: Parasitoid wasps exhibit the highest innate attraction to pure DMNT, whereas predatory mites often require synergistic blends or associative learning to respond effectively.

Mechanism of Action: Biosynthesis & Signaling

To understand the variability in predator response, one must first understand the signal's origin. DMNT is not stored; it is synthesized from the sesquiterpene precursor (E)-nerolidol via an oxidative degradation step.

Biosynthetic Pathway (Graphviz Diagram)

Figure 1: The metabolic pathway for DMNT production in plants (e.g., Zea mays) following herbivore induction.

DMNT_Biosynthesis FDP Farnesyl Diphosphate (FDP) Nerolidol (E)-Nerolidol (Intermediate) FDP->Nerolidol Cyclization DMNT (E)-DMNT (Active Volatile) Nerolidol->DMNT Oxidative Degradation TPS Terpene Synthase (TPS1/TPS2) TPS->FDP P450 P450 Monooxygenase (CYP92C5) P450->Nerolidol

Caption: The conversion of FDP to DMNT involves specific terpene synthases and P450 enzymes, triggered by herbivore feeding damage.[1][2]

Comparative Analysis of Predator Attraction

The following analysis synthesizes behavioral data from Y-tube olfactometer assays and wind tunnel experiments.

Parasitoid Wasps (Cotesia marginiventris, Microplitis croceipes)
  • Response Profile: High / Innate

  • Mechanism: These solitary endoparasitoids use DMNT as a reliable long-range cue indicating the presence of lepidopteran hosts (e.g., Spodoptera spp.).

  • Experimental Insight: Turlings et al. (1990) demonstrated that C. marginiventris is attracted to DMNT even in isolation, though response is heightened when DMNT is part of a complete blend.

  • Key Nuance: Wasps exhibit associative learning . A brief exposure to DMNT while ovipositing increases future flight responses to the compound by up to 40% [1].

Predatory Mites (Phytoseiulus persimilis, Neoseiulus californicus)[4]
  • Response Profile: Moderate / Context-Dependent

  • Mechanism: While P. persimilis is a specialist predator of spider mites (Tetranychus urticae), it relies on a blend of volatiles (MeSA, linalool, ocimene, DMNT).

  • Experimental Insight: Dicke et al. (1998) found that naive P. persimilis often show weak attraction to pure DMNT compared to the full HIPV blend. However, they rapidly learn to associate DMNT with prey availability [2].

  • Implication: For mite control, DMNT dispensers are less effective than slow-release sachets containing a blend of terpenes.

Generalist Predators (Chrysoperla carnea, Coccinellids)
  • Response Profile: Low / Variable

  • Mechanism: Lacewings and ladybeetles rely heavily on visual cues and floral volatiles (e.g., phenylacetaldehyde) rather than specific HIPVs like DMNT.

  • Experimental Insight: Some studies suggest that high concentrations of specific HIPVs can actually repel generalists or signal intraguild competition (avoidance of other predators) [3]. Chrysoperla is more strongly attracted to aphid sex pheromones than to DMNT alone.

Direct Pest Effects (The "Dual Function")

Recent research indicates DMNT is not just an attractant. High concentrations have been shown to repel or even exhibit toxicity toward larvae of the Diamondback moth (Plutella xylostella), disrupting their peritrophic matrix [4].

Summary Data: Comparative Efficacy Table

Species GroupRepresentative SpeciesAttraction to Pure DMNTAttraction to DMNT BlendPrimary MechanismRecommended Application
Parasitoid Wasps Cotesia marginiventrisHigh (++++)Very High (+++++)Innate + Associative LearningLures / Monitoring Traps
Predatory Mites Phytoseiulus persimilisLow/Med (++)High (++++)Synergistic Blend RecognitionPush-Pull / Sachet Blends
Generalists Chrysoperla carneaLow (+)Medium (++)Visual + Floral CuesGeneral Habitat Mgmt
Lepidopteran Pests Plutella xylostellaRepellent (--)Repellent (--)Direct Toxicity/AvoidanceCrop Spray / Push Strategy

Experimental Protocol: Validating Attraction

To verify these interactions in your own lab, use a standardized Y-Tube Olfactometer assay. This setup eliminates visual cues, isolating olfactory response.

Protocol Workflow (Graphviz Diagram)

Figure 2: Standardized Y-Tube Olfactometer workflow for testing predator response to DMNT.

YTube_Protocol AirSource Clean Air Source (Activated Carbon Filtered) FlowControl Flow Control (0.5 - 1.0 L/min) AirSource->FlowControl Humidifier Humidifier (Distilled Water) FlowControl->Humidifier Split Airflow Split Humidifier->Split Arm_Control Control Arm (Solvent Only) Split->Arm_Control Arm_Treatment Treatment Arm (DMNT 1-10 µg) Split->Arm_Treatment Y_Junction Y-Tube Junction (Release Point) Arm_Control->Y_Junction Arm_Treatment->Y_Junction Data Data Recording (Choice vs. No Choice) Y_Junction->Data Observe for 5-10 min

Caption: Airflow must be meticulously controlled to prevent turbulence. Predators are released downwind at the Y-junction.

Critical Protocol Standards (Self-Validating)
  • Cleanliness: Glassware must be baked at 200°C between trials to remove terpene residues.

  • Rotation: Rotate the treatment and control arms every 5 insects to rule out directional bias (lighting/gravity).

  • Concentration: DMNT should be tested at physiological release rates (approx. 50–500 ng/hour) to mimic natural plant emission. Overloading (>1 mg) often causes repellency.

References

  • Turlings, T. C., et al. (1990). Exploitation of herbivore-induced plant odors by host-seeking parasitic wasps. Science. Link

  • Dicke, M., et al. (1998). Predatory mite attraction to herbivore-induced plant odors is not a consequence of attraction to individual herbivore-induced plant volatiles.[3][4][5] Journal of Chemical Ecology. Link

  • Tóth, M., et al. (2009). Attraction of Chrysoperla carnea complex to aphid sex pheromone components and a synthetic blend of floral compounds. Bulletin of Entomological Research. Link

  • Chen, X., et al. (2021). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut.[6] eLife. Link

Sources

Comparative

The Efficacy of DMNT in Pest Control: A Comparative Guide for Researchers

In the intricate chemical ballet of plant-insect interactions, the volatile compound (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) has emerged as a significant player with considerable potential for innovative pest managemen...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chemical ballet of plant-insect interactions, the volatile compound (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) has emerged as a significant player with considerable potential for innovative pest management strategies. This guide provides an in-depth technical comparison of DMNT's efficacy against other semiochemicals, supported by experimental data and detailed protocols to empower researchers in their exploration of this promising biocontrol agent.

Introduction to Semiochemicals in Pest Management

Semiochemicals, the chemical messengers that mediate interactions between organisms, are cornerstones of modern, sustainable pest control.[1] They offer a target-specific, eco-friendly alternative to broad-spectrum insecticides.[2] These compounds are broadly categorized as pheromones (intraspecific communication) and allelochemicals (interspecific communication), with the latter group encompassing kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).[1] Herbivore-Induced Plant Volatiles (HIPVs), such as DMNT, are a critical subset of allelochemicals, released by plants upon herbivore attack to repel pests and attract natural enemies.[3]

DMNT: A Multi-Modal Defense Molecule

DMNT is a C11 homoterpene released by a wide variety of plants in response to herbivory. Its role in pest control is multifaceted, exhibiting both direct and indirect defense mechanisms.

Repellent and Anti-feedant Properties

DMNT acts as a potent repellent against various insect pests. Laboratory-based choice tests have demonstrated that larvae of the diamondback moth, Plutella xylostella, are actively repelled by DMNT.[4] This repellent activity is a crucial first line of defense, deterring pests from colonizing and feeding on crops.

Direct Toxicity: A Novel Mechanism of Action

Beyond its repellent effects, DMNT exhibits direct toxicity to certain pests. Studies on P. xylostella have revealed a fascinating mechanism where DMNT disrupts the peritrophic matrix, a protective layer lining the insect's midgut.[4] This disruption, facilitated by the insect's own gut microbiota, leads to gut leakage, septicemia, and ultimately, death. This dual-action of repellency and toxicity makes DMNT a particularly robust candidate for pest control.

Induction of Plant-to-Plant Signaling

DMNT also functions as an airborne signal, warning neighboring plants of impending herbivore threats. This plant-to-plant communication can induce or prime defense responses, such as the production of anti-herbivore compounds, in undamaged plants, thereby amplifying the defensive shield across a crop stand.

Comparative Efficacy of DMNT

A direct quantitative comparison of DMNT with a wide range of other semiochemicals for the same pest is an area of ongoing research. However, we can synthesize existing data to provide a comparative overview.

DMNT vs. Other Herbivore-Induced Plant Volatiles (HIPVs)

Many HIPVs, such as green leaf volatiles (GLVs) and other terpenes, also exhibit repellent properties. For instance, a study on P. xylostella showed that compounds like hexanal, trans-2-hexen-1-ol, and cis-3-hexen-1-ol can elicit avoidance responses. While direct comparative data with DMNT is sparse, the unique toxic action of DMNT against P. xylostella provides it with a distinct advantage over purely repellent HIPVs.

DMNT vs. Synthetic Repellents: DEET and Picaridin

DEET (N,N-diethyl-meta-toluamide) and Picaridin are the gold standards for insect repellents, particularly for biting insects. While they are not semiochemicals in the traditional sense, their efficacy provides a benchmark for repellent performance.

RepellentTarget PestsDuration of ProtectionMechanism of Action
DMNT Plutella xylostella, other LepidopteraVaries with concentration and deliveryRepellency and direct toxicity
DEET Mosquitoes, ticks, fliesLong-lasting (concentration-dependent)Olfactory receptor agonist/confusant
Picaridin Mosquitoes, ticks, fliesLong-lasting (concentration-dependent)Olfactory receptor agonist/confusant

This table provides a general comparison. Efficacy can vary significantly based on insect species, concentration, and environmental conditions.

Studies have shown that DEET-based products generally provide the longest duration of complete protection against mosquitoes.[5] For example, a 23.8% DEET formulation offered a mean complete-protection time of 301.5 minutes.[5] Picaridin at 20% has been shown to provide excellent protection for up to five hours.[4] While direct comparative studies are needed, the value of DMNT lies in its natural origin and its dual-mode of action, which could be particularly advantageous in agricultural settings to manage resistance.

DMNT vs. Essential Oils

Essential oils from plants like citronella and fennel are also used as natural repellents. However, their efficacy is often short-lived. For instance, the repellency of citronella and fennel oil against mosquitoes drops significantly within two hours, whereas DEET can remain over 90% effective for six hours.[5] DMNT's potential for longer-lasting effects, especially when deployed through slow-release formulations or by engineering plants to release it continuously, makes it a more promising candidate for sustained pest management.

Mechanism of Action: From Olfaction to Toxicity

Olfactory Detection and Signaling

The repellent effect of DMNT is initiated by its detection by the insect's olfactory system. In Lepidoptera, specific olfactory receptors (ORs) have been identified that respond to DMNT. The binding of DMNT to these receptors triggers a signal transduction cascade within the olfactory sensory neuron.

DMNT_Signaling DMNT DMNT OR Olfactory Receptor (OR) on Neuron Dendrite DMNT->OR Binds to IonChannel Ion Channel Opening OR->IonChannel Conformational Change Orco Orco (Co-receptor) Orco->IonChannel Forms complex with OR Depolarization Neuron Depolarization IonChannel->Depolarization Influx of Cations ActionPotential Action Potential to Brain Depolarization->ActionPotential Behavior Repellent Behavior ActionPotential->Behavior

Figure 1: Simplified diagram of the DMNT olfactory signaling pathway in an insect sensory neuron.

This signaling cascade ultimately leads to a behavioral response, in this case, avoidance of the DMNT source.

Midgut Toxicity Pathway

The direct toxic effect of DMNT in P. xylostella involves a series of events in the insect's midgut.

DMNT_Toxicity cluster_midgut Insect Midgut DMNT Ingested DMNT Microbiota Gut Microbiota DMNT->Microbiota Interacts with PM_Damage Peritrophic Matrix (PM) Damage Microbiota->PM_Damage Contributes to Gut_Leakage Gut Leakage PM_Damage->Gut_Leakage Septicemia Septicemia Gut_Leakage->Septicemia Death Insect Death Septicemia->Death PushPull cluster_field Agricultural Field MainCrop Main Crop Push DMNT Dispensers (Push Component) Pest Pest Population Push->Pest Repels Pull Trap Crop (Pull Component) Trap Pest Trap Pull->Trap Lures into Pest->MainCrop Initial Attraction Pest->Pull Attracted to

Sources

Validation

A Comparative Guide to the Reproducibility of Insect Behavioral Responses to DMNT

For researchers, scientists, and professionals in drug development, understanding the nuances of insect behavior is paramount. This guide provides an in-depth technical analysis of the reproducibility of behavioral respo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of insect behavior is paramount. This guide provides an in-depth technical analysis of the reproducibility of behavioral responses to (E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a crucial semiochemical in insect-plant interactions. We will explore the factors influencing these responses, compare experimental methodologies, and offer insights to enhance the reliability of your findings.

Introduction: The Significance of DMNT in Insect Behavior

(E,E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a volatile organic compound released by plants in response to herbivory.[1] It serves as a key signaling molecule, influencing the behavior of various insect species. DMNT can act as a repellent to herbivores, a component of an attractant blend for predators and parasitoids of those herbivores, and even play a role in plant-plant communication.[2] Given its multifaceted roles, comprehending the consistency of insect behavioral responses to DMNT is critical for developing effective and targeted pest management strategies and for advancing our fundamental knowledge of chemical ecology.

However, a significant challenge in this field is the "reproducibility crisis," a phenomenon where experimental results are difficult to replicate.[3][4] Studies on insect behavior are not immune to this issue, with some research indicating that between 17% and 42% of behavioral experiment results may not be fully reproducible.[3][4][5] This guide will dissect the underlying causes of this variability in the context of DMNT and provide a framework for more robust and reliable experimental design.

The Spectrum of Behavioral Responses to DMNT: A Comparative Overview

The behavioral response of an insect to DMNT is not a simple, uniform reaction. Instead, it is a complex output influenced by a multitude of factors, leading to a spectrum of behaviors both within and between species. Responses can range from strong attraction to distinct repulsion, or even indifference. For instance, while DMNT is known to attract natural enemies of pests, it can repel herbivores like Plutella xylostella.[6][7]

Table 1: Documented Behavioral Responses to DMNT in Various Insect Species

Insect SpeciesOrderFamilyBehavioral Response to DMNTReference
Plutella xylostella (Diamondback moth)LepidopteraPlutellidaeRepellence, Larval mortality[7]
Ostrinia furnacalis (Asian corn borer)LepidopteraCrambidaeLarval Attraction[2]
Myllocerinus aurolineatus (Tea weevil)ColeopteraCurculionidaeAttraction[8]
Otiorhynchus sulcatus (Vine weevil)ColeopteraCurculionidaeAttraction[8]
Lobesia botrana (Grapevine moth)LepidopteraTortricidaeEnhanced response to sex pheromone[8]

This variability underscores the importance of considering the specific ecological context of each insect-plant interaction. The notion of a universal, reproducible response to a single compound like DMNT is an oversimplification.

Deconstructing Variability: Intrinsic and Extrinsic Factors

The reproducibility of behavioral responses to DMNT is contingent on a host of intrinsic and extrinsic factors that can significantly alter an insect's perception and subsequent behavior.

Intrinsic Factors: The Genetic and Physiological Landscape

The internal state of an insect plays a pivotal role in its response to chemical cues.

  • Genetic Variation: The genetic makeup of an insect population is a primary driver of behavioral diversity. Polymorphisms in genes encoding for olfactory receptors (ORs) can lead to variations in sensitivity and preference for specific odorants.[9][10] The Drosophila melanogaster genome, for example, contains 60 genes encoding for 62 different ORs.[11] This genetic variability at the peripheral sensory level directly contributes to differences in odor-mediated behavior.[9] Gene gain and loss events in ORs have been observed in various hemipteran species, further highlighting the evolutionary plasticity of olfaction.[12]

  • Physiological State: An insect's age, sex, mating status, and nutritional state can all modulate its behavioral responses.[13] For instance, starvation has been shown to affect behavior in larvae of the turnip sawfly.[3] These physiological factors can alter the priority of needs, thereby influencing whether an insect is attracted to or repelled by a particular scent.

  • Experience and Learning: Insects are not automatons; they can learn and adapt their behaviors based on past experiences. Prior exposure to DMNT, especially in conjunction with positive or negative stimuli, can condition a future response.

Extrinsic Factors: The Environmental Context

The environment in which an insect encounters DMNT is equally critical in shaping its behavioral output.

  • Abiotic Conditions: Temperature, humidity, light intensity, and wind conditions can all influence both the dispersal of DMNT in the environment and the insect's olfactory sensitivity.[13] Temperature, for example, affects the volatility and stability of semiochemicals.[14]

  • Biotic Interactions: The presence of other chemical cues, such as host plant volatiles or pheromones, can create a complex odor landscape that alters the perception and significance of DMNT. The blend of volatiles is often more important than a single compound in mediating insect behavior.

Methodological Considerations for Enhancing Reproducibility

The choice of experimental methodology is a critical determinant of the reproducibility of behavioral assays. A multi-laboratory study on insect behavior found that while the overall statistical treatment effect was reproduced in 83% of replicate experiments, the effect size was only replicated in 66% of cases, highlighting the impact of methodological nuances.[15]

Standardizing Experimental Protocols

To improve reproducibility, it is essential to meticulously standardize and report all experimental parameters.

  • Insect Rearing: Maintain consistent rearing conditions, including diet, temperature, humidity, and light cycle, to minimize physiological variations among test subjects.

  • Stimulus Delivery: Precisely control the concentration and release rate of DMNT. The shape of the dose-response curve is often sigmoidal, meaning that small changes in concentration can lead to significant changes in behavior.[16]

  • Behavioral Arena: The design of the testing arena, including its size, shape, and airflow, can significantly influence insect movement and choice.[14]

A Comparative Look at Behavioral Assays

Different behavioral assays offer distinct advantages and are suited for answering different research questions.

Table 2: Comparison of Common Behavioral Assays for Olfactory Responses

Assay TypePrincipleAdvantagesDisadvantages
Y-tube Olfactometer Two-choice behavioral assay where an insect chooses between two arms, one with the test odor and one with a control.Simple, rapid, and allows for clear preference testing.Limited in its ability to mimic natural conditions and may not reflect long-range attraction.
Wind Tunnel A more naturalistic setup that allows for the study of upwind flight orientation in response to an odor plume.Provides insights into long-range attraction and flight behavior.More complex to set up and requires larger quantities of the test compound.
Electroantennography (EAG) Measures the average electrical response of all olfactory receptor neurons on an antenna to a given odor stimulus.Provides a direct measure of peripheral olfactory detection.Does not directly measure behavior and cannot distinguish between attraction and repulsion.
Single Sensillum Recording (SSR) Records the electrical activity of a single olfactory receptor neuron, allowing for the characterization of its response profile.Highly specific and provides detailed information about receptor tuning.Technically demanding and time-consuming.

Experimental Protocols: A Step-by-Step Guide

To ensure the self-validating nature of the described protocols, the following methodologies are presented with a focus on causality and control.

Protocol: Y-Tube Olfactometer Assay for DMNT Preference

This protocol is designed to assess the preference of a walking insect for DMNT.

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer with a central arm for insect release and two side arms for odor delivery.

    • Connect each side arm to a purified and humidified air stream with a constant flow rate (e.g., 100 mL/min).

    • Place a filter paper treated with a known concentration of DMNT in a solvent (e.g., hexane) in one odor source chamber.

    • Place a filter paper treated with the solvent alone in the other (control) chamber.

  • Insect Preparation:

    • Use insects of a standardized age and physiological state.

    • Acclimate individual insects to the experimental room conditions for at least 30 minutes prior to testing.

  • Experimental Procedure:

    • Introduce a single insect into the central arm of the Y-tube.

    • Allow the insect to walk and make a choice within a set time period (e.g., 5 minutes).

    • A choice is recorded when the insect walks a certain distance (e.g., 2 cm) into one of the side arms.

    • After each trial, clean the Y-tube thoroughly with a solvent (e.g., acetone) and bake it to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Data Analysis:

    • Use a chi-square test to determine if there is a significant preference for the DMNT-treated arm over the control arm.

Protocol: Wind Tunnel Assay for DMNT-Mediated Flight Behavior

This protocol is designed to evaluate the upwind flight response of a flying insect to a DMNT plume.

  • Apparatus Setup:

    • Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and humidity.

    • Create an odor plume by placing a filter paper with a known amount of DMNT at the upwind end of the tunnel.

  • Insect Preparation:

    • Rear and handle insects as described for the Y-tube assay.

  • Experimental Procedure:

    • Release a single insect at the downwind end of the tunnel.

    • Observe and record the insect's flight path and behavior (e.g., take-off, upwind flight, casting, landing on the source).

  • Data Analysis:

    • Quantify parameters such as the percentage of insects exhibiting upwind flight and the time to reach the source.

    • Compare these parameters between the DMNT treatment and a solvent control.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the processes underlying insect behavioral responses to DMNT, the following diagrams illustrate key pathways and experimental workflows.

Generalized Olfactory Signaling Pathway in Insects

Olfactory_Signaling cluster_dendrite Olfactory Neuron Dendrite cluster_axon Axon to Antennal Lobe Odorant DMNT OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Orco Transport & Presentation Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Experimental_Workflow cluster_prep Preparation Phase cluster_assay Behavioral Assay Phase cluster_analysis Data Analysis & Interpretation Insect_Populations Select Insect Populations (e.g., Wild-type vs. Mutant) Standardize_Conditions Standardize Rearing & Environmental Conditions Insect_Populations->Standardize_Conditions Y_Tube Y-Tube Olfactometer (Preference) Standardize_Conditions->Y_Tube Wind_Tunnel Wind Tunnel (Flight Orientation) Standardize_Conditions->Wind_Tunnel EAG Electroantennography (Antennal Response) Standardize_Conditions->EAG Prepare_Stimuli Prepare DMNT Dilutions & Controls Prepare_Stimuli->Y_Tube Prepare_Stimuli->Wind_Tunnel Prepare_Stimuli->EAG Collect_Data Collect & Quantify Behavioral Data Y_Tube->Collect_Data Wind_Tunnel->Collect_Data EAG->Collect_Data Statistical_Analysis Statistical Analysis (e.g., Chi-square, ANOVA) Collect_Data->Statistical_Analysis Compare_Responses Compare Responses Across Populations & Conditions Statistical_Analysis->Compare_Responses Conclusion Draw Conclusions on Reproducibility Compare_Responses->Conclusion

Caption: A structured workflow for investigating the reproducibility of DMNT behavioral responses.

Conclusion: Towards a More Reproducible Insect Behavioral Science

The behavioral responses of insects to DMNT are not fixed but are instead highly plastic and context-dependent. This inherent variability, while posing a challenge to reproducibility, also offers a rich area for scientific inquiry. By acknowledging and systematically investigating the intrinsic and extrinsic factors that shape these behaviors, researchers can design more robust and informative experiments. Adherence to standardized protocols, careful selection of appropriate behavioral assays, and comprehensive reporting of all experimental details are paramount for improving the reproducibility of findings in this field. Ultimately, a deeper understanding of the nuances of insect behavior will pave the way for more effective and sustainable strategies in pest management and a more complete picture of the intricate chemical conversations that govern our ecosystems.

References

  • Richter, H., et al. (2025). Study on the reproducibility of behavioural experiments with insects now published. Universität Münster. [Link]

  • University of Münster. (2025). Study on the reproducibility of behavioral experiments with insects now published. ScienceDaily. [Link]

  • Richter, H., et al. (2025). Testing the reproducibility of ecological studies on insect behavior in a multi-laboratory setting identifies opportunities for improving experimental rigor. PLOS Biology. [Link]

  • Jing, Y., et al. (2020). Herbivore-induced DMNT catalyzed by CYP82D47 plays an important role in the induction of JA-dependent herbivore resistance of neighboring tea plants. Plant, Cell & Environment. [Link]

  • Chen, Y., et al. (2021). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. eLife. [Link]

  • Richter, H., et al. (2025). Testing the reproducibility of ecological studies on insect behavior in a multi-laboratory setting identifies opportunities for improving experimental rigor. PMC. [Link]

  • Swarup, S., et al. (2013). Genetic Variation in Odorant Receptors Contributes to Variation in Olfactory Behavior in a Natural Population of Drosophila melanogaster. PMC. [Link]

  • Brown, A. A., et al. (2013). The Genetic Basis for Variation in Olfactory Behavior in Drosophila melanogaster. PMC. [Link]

  • Gouinguené, S. P., & Turlings, T. C. (2002). The effects of abiotic factors on the emission of herbivore-induced volatiles in corn (Zea mays). Journal of Chemical Ecology. [Link]

  • The Good Scents Company. (n.d.). (E)-4,8-dimethyl-1,3,7-nonatriene. The Good Scents Company. [Link]

  • El-Sayed, A. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. [Link]

  • Holopainen, J. K., & Gershenzon, J. (2010). Where do herbivore-induced plant volatiles go? Frontiers in Plant Science. [Link]

  • Chen, Y., et al. (2021). Figure 1. (3E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) repels and kills P.... ResearchGate. [Link]

  • Bondari, K. (n.d.). Analysis of Dosage-Response Data in Agricultural Research. SAS Institute. [Link]

  • Sanchez-Alcaniz, J. A., et al. (2018). The Two Main Olfactory Receptor Families in Drosophila, ORs and IRs: A Comparative Approach. Frontiers in Cellular Neuroscience. [Link]

  • Li, Q., et al. (2022). Diversity and Molecular Evolution of Odorant Receptor in Hemipteran Insects. MDPI. [Link]

Sources

Comparative

meta-analysis of the role of (E)-4,8-Dimethyl-1,3,7-nonatriene in plant defense

[1][2][3][4] Executive Summary Product Profile: (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile organic compound (VOC).[1][2][3][4] Unlike constitutive defenses (thorns, waxes), DMNT is an inducibl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Product Profile: (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 homoterpene volatile organic compound (VOC).[1][2][3][4] Unlike constitutive defenses (thorns, waxes), DMNT is an inducible "cry for help" signal synthesized de novo upon herbivore attack.

Market Position: In the context of agricultural biotechnology and biopesticide development, DMNT represents a dual-action agent :

  • Indirect Defense: It functions as a highly specific synomone, recruiting parasitoids (e.g., Cotesia spp.) and predatory mites (Phytoseiulus persimilis).

  • Direct Toxicity: Recent data confirms DMNT directly disrupts the peritrophic matrix of lepidopteran larvae midguts, functioning as a physiological stressor.

This guide analyzes DMNT’s efficacy relative to its C16 homolog (TMTT) and Green Leaf Volatiles (GLVs), providing actionable protocols for quantification and validation.

Mechanistic Profiling: Biosynthesis & Signaling

To manipulate DMNT for crop protection, one must understand its origin. Unlike GLVs which are released instantly from ruptured cells, DMNT requires transcriptional activation.

The Biosynthetic Pathway

DMNT is derived from the mevalonate pathway. The critical bottleneck is the oxidative degradation of (E)-nerolidol.

  • Precursor: (E)-nerolidol (C15).[1][2]

  • Catalyst: Cytochrome P450 monooxygenases (specifically CYP82G1 in Arabidopsis and CsCYP82D47 in Tea).

  • Reaction: Oxidative bond cleavage resulting in the volatile C11 skeleton.[2]

The Signaling Cascade (Priming)

DMNT is not just an output; it is a signal. In neighboring plants (plant-plant communication), airborne DMNT triggers cytosolic Calcium influx, activating a specific transcription chain that primes Jasmonic Acid (JA) defenses without requiring physical wounding.

Visualizing the Pathway

The following diagram illustrates the dual flow: the biosynthetic origin of DMNT and its downstream signaling effect on receiver plants.

DMNT_Mechanism cluster_biosynthesis Biosynthesis (Sender Plant) cluster_signaling Signaling (Receiver Plant) FPP Farnesyl Diphosphate Nerolidol (E)-Nerolidol FPP->Nerolidol Nerolidol Synthase CYP Enzyme: CYP82G1 (P450 Monooxygenase) Nerolidol->CYP DMNT_Out DMNT Emission CYP->DMNT_Out Oxidative Cleavage DMNT_In Airborne DMNT Perception DMNT_Out->DMNT_In Diffusion Ca_Flux Cytosolic Ca2+ Influx DMNT_In->Ca_Flux TF TF: CsCAMTA3 / WRKY Ca_Flux->TF JA_Gene JA Biosynthesis Genes (LOX, AOS) TF->JA_Gene Defense Enhanced Resistance JA_Gene->Defense

Caption: Figure 1. DMNT biosynthesis via CYP82G1 and subsequent induction of Ca2+-mediated JA signaling in receiver plants.

Comparative Efficacy Analysis

When selecting a target for genetic engineering or formulation, DMNT must be weighed against alternatives.

DMNT vs. TMTT vs. GLVs

TMTT ((3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene) is the C16 homolog of DMNT. GLVs (e.g., (Z)-3-hexenyl acetate) are fatty-acid derivatives.

FeatureDMNT (C11) TMTT (C16) Green Leaf Volatiles (GLVs)
Biosynthetic Cost Moderate (C15 precursor)High (C20 precursor)Low (Membrane lipid breakdown)
Emission Latency Lagged (Hours) . Requires gene transcription.Lagged (Hours) . Often emitted later than DMNT.Immediate (Seconds) . Released upon mechanical damage.
Volatility High (travels far).Moderate (localized cloud).High.
Specificity High. Specific "cry for help" to specialist predators.Moderate. Often indicates older/heavy infestation.Low. Generalist attractant; can attract pests too.
Direct Toxicity Yes. Disrupts insect midgut PM (e.g., Plutella).[5]Limited evidence of direct toxicity.Variable. Some fungicidal properties.
Key Application Early-stage infestation alert; Priming agent.Late-stage defense; Heavy herbivory signal.Rapid "knock-down" alert; Generalist recruitment.
Critical Insight for Developers

While GLVs provide the fastest signal, they are "dirty" signals that attract generalist herbivores. DMNT is the superior candidate for targeted biocontrol because its emission is tightly regulated by herbivore-associated elicitors (HAMPs), reducing false positives in the field.

Experimental Validation Protocols

To validate DMNT production or efficacy, "sniffing" the plant headpsace is the standard. Liquid extraction is not recommended as it destroys the spatial/temporal emission profile.

Protocol: Dynamic Headspace Collection (Push-Pull System)

This system allows for the continuous collection of volatiles from a living plant without stressing it (which would alter the volatile profile).

Materials:

  • Glass aeration chambers (guillotine base).

  • Adsorbent traps: Porapak Q (50 mg) or Super Q .

  • Push flow: Charcoal-filtered air (1.0 L/min).

  • Pull flow: Vacuum pump (0.8 L/min) – Note: Pull rate must be lower than push rate to prevent outside air contamination.

  • Elution Solvent: Dichloromethane (DCM).[4]

  • Internal Standard: Nonyl acetate.

Step-by-Step Workflow:

  • Induction: Mechanically damage leaves or apply herbivore (e.g., Spodoptera larvae) 4–6 hours prior to collection.

  • Enclosure: Enclose the plant in the glass chamber. Seal the stem base with Teflon tape (avoid Parafilm as it absorbs volatiles).

  • Collection: Connect the trap to the outlet. Run the push-pull system for 4–24 hours.

  • Elution: Remove trap. Elute with 150 µL of DCM containing the internal standard.

  • Analysis: Inject 1 µL into GC-MS (Column: HP-5MS or DB-Wax).

Visualization of Experimental Workflow

This diagram outlines the critical control points in the validation process.

Protocol_Workflow Start Plant Induction (Herbivory/MeJA) Chamber Dynamic Headspace (Push 1.0L - Pull 0.8L) Start->Chamber 4-6h Lag Time Trap Adsorbent Trap (Porapak Q) Chamber->Trap Volatile Trapping Elution Elution (Dichloromethane) Trap->Elution Solvent Extraction GCMS GC-MS Analysis (ID via Mass Spec Library) Elution->GCMS Quantification Bioassay Y-Tube Olfactometer (Predator Choice Test) Elution->Bioassay Behavioral Validation

Caption: Figure 2. Standardized workflow for the collection, quantification, and biological validation of DMNT.

References

  • Schnee, C., et al. (2006). The products of a single maize sesquiterpene synthase form a volatile defense signal that attracts natural enemies to herbivore-attacked plants. Proceedings of the National Academy of Sciences. Link

  • Arimura, G., et al. (2000). Herbivory-induced volatiles elicit defense genes in lima bean leaves. Nature. Link

  • Chen, X., et al. (2021). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. eLife. Link

  • Lee, G.W., et al. (2010). Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis. Proceedings of the National Academy of Sciences. Link

  • Wang, L., et al. (2022). The role of DMNT in plant-plant communication and defense priming in tea plants. Plant, Cell & Environment.[6][1][7][8] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

[1][2][3] Executive Summary & Core Directive (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is an acyclic homoterpene commonly used as a semiochemical standard in chemical ecology.[1][2] While often handled in small quantities...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is an acyclic homoterpene commonly used as a semiochemical standard in chemical ecology.[1][2] While often handled in small quantities, its conjugated triene structure presents specific stability hazards—namely autoxidation and polymerization —that distinguish it from standard organic solvents.

Immediate Action Required:

  • Do NOT dispose of DMNT down the drain. It is toxic to aquatic life and prohibited from municipal water systems.

  • Do NOT mix with oxidizing agents or strong acids (risk of exothermic polymerization).

  • Classify as Non-Halogenated Organic Waste (RCRA D001 Ignitable).

Hazard Characterization & Technical Rationale

To ensure safety, you must understand the chemical causality behind these protocols. DMNT is not merely a "flammable liquid"; it is a reactive conjugated system.

The Autoxidation Risk (Peroxide Formation)

Unlike simple alkanes, DMNT possesses a conjugated pi-system (1,3,7-triene). This structure is susceptible to radical attack by atmospheric oxygen, particularly at the allylic positions.

  • Risk: Formation of organic hydroperoxides upon prolonged storage or exposure to air.

  • Impact: Peroxides can concentrate during evaporation or distillation, leading to explosion hazards.

  • Protocol: Aged samples (>12 months) must be tested for peroxides prior to consolidation into waste drums.

Flammability & Environmental Toxicity[2][3]
  • Flash Point: ~70–80°C (Estimated for C11 terpenes), but often treated as High Flammability in regulatory contexts due to volatility.

  • Aquatic Toxicity: Terpenes act as membrane disruptors in aquatic organisms. Release into waterways constitutes a significant environmental violation.

Waste Classification & Regulatory Codes

Proper coding ensures compliance with EPA (RCRA) and local regulations.

ParameterClassificationCodeNotes
Waste Type Organic Solvent (Non-Halogenated)D001 Characteristic Waste: Ignitable
EPA Hazard Ignitable, IrritantN/ANot P-listed or U-listed specifically
Segregation Group A (Organic Solvents)N/ASegregate from Oxidizers (Group E)
Container HDPE or GlassN/AAvoid PVC for long-term storage

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before moving the vessel to the waste accumulation area, perform this self-validating check:

  • Visual Inspection: Is the liquid viscous or cloudy? (Signs of polymerization). Are there crystals around the cap? (Signs of severe peroxidation).

  • Peroxide Test: If the container has been opened for >6 months, use a starch-iodide strip.

    • Result < 10 ppm: Proceed to Phase 2.

    • Result > 10 ppm: Contact EHS immediately for stabilization (typically reduction with ferrous sulfate) before disposal.

Phase 2: Consolidation & Packaging
  • Select Container: Use a dedicated Non-Halogenated Organic Waste carboy (HDPE preferred).

  • Transfer:

    • Perform transfer in a fume hood to mitigate inhalation of volatiles.

    • Use a funnel with a grounding wire if transferring volumes >1L to prevent static discharge.

  • Rinsing: Triple-rinse the empty DMNT reagent bottle with a small volume of acetone or ethanol. Add these rinsates to the same waste carboy.

Phase 3: Labeling

Affix a hazardous waste label containing the following data:

  • Chemical Name: (E)-4,8-Dimethyl-1,3,7-nonatriene Solution.[1][2]

  • Hazard Checkboxes: [x] Flammable [x] Irritant [x] Toxic to Aquatic Life.

Emergency Spill Response (Operational Logic)

In the event of a spill, the priority is preventing vapor migration and drain entry.

Spill Workflow:

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Barricade: Block access to floor drains using urethane spill berms or socks.

  • Absorb: Use inert absorbents (Vermiculite or Diatomaceous Earth).

    • Critical: Do NOT use paper towels or sawdust for large spills; the high surface area combined with the terpene can increase flammability risk.

  • Collect: Scoop absorbed material into a wide-mouth jar/pail. Label as "Hazardous Waste (Debris) - Flammable."[1]

Decision Logic & Workflow

The following diagram outlines the decision-making process for DMNT waste handling to ensure no step is missed.

DMNT_Disposal_Workflow Start Start: DMNT Waste Identified Check_Age Check Container Age / Condition Start->Check_Age Peroxide_Test Perform Peroxide Test (Starch-Iodide) Check_Age->Peroxide_Test Opened > 6 months Classify Classify: Non-Halogenated Organic (RCRA D001) Check_Age->Classify Fresh / Unopened Stabilize Stabilize (Reductive Treatment) Contact EHS Peroxide_Test->Stabilize Positive (>10ppm) Peroxide_Test->Classify Negative Stabilize->Classify After Treatment Segregate Segregate from Oxidizers/Acids Classify->Segregate Containerize Transfer to HDPE Carboy (Triple Rinse Original) Segregate->Containerize Label Label & Schedule Pickup (Incineration) Containerize->Label

Figure 1: Decision logic for the safe assessment and disposal of DMNT, prioritizing peroxide detection.

References

  • PubChem. (n.d.). (3E)-4,8-dimethyl-1,3,7-nonatriene | C11H18 | CID 6427110.[3][1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). EPA.gov. Retrieved October 26, 2023, from [Link]

  • Pherobank. (2017). (E)-4,8-Dimethyl-1,3,7-nonatriene (E-DMNT) Technical Data. Pherobank BV. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2019). Safety Data Sheet: Terpenes Standard. Agilent.com. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(E)-4,8-Dimethyl-1,3,7-nonatriene
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(E)-4,8-Dimethyl-1,3,7-nonatriene
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